molecular formula C24H48 B167344 1-Tetracosene CAS No. 10192-32-2

1-Tetracosene

Cat. No.: B167344
CAS No.: 10192-32-2
M. Wt: 336.6 g/mol
InChI Key: ZDLBWMYNYNATIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Tetracosene is a natural product found in Hamamelis virginiana and Aspergillus ustus with data available.

Properties

IUPAC Name

tetracos-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H48/c1-3-5-7-9-11-13-15-17-19-21-23-24-22-20-18-16-14-12-10-8-6-4-2/h3H,1,4-24H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDLBWMYNYNATIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H48
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5029716
Record name 1-Tetracosene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5029716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 1-Tetracosene
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

10192-32-2, 36731-16-5, 93924-11-9
Record name 1-Tetracosene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10192-32-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Tetracosene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010192322
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tetracosene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036731165
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name C24-28 olefin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093924119
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Tetracosene
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-Tetracosene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5029716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetracosene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.030.415
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-TETRACOSENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V4Z12FF061
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical and Chemical Properties of 1-Tetracosene

Abstract

This compound (C₂₄H₄₈) is a long-chain alpha-olefin, a class of unsaturated hydrocarbons characterized by a terminal double bond.[1] Its extended hydrocarbon chain imparts specific physicochemical properties, making it a molecule of interest in various industrial and research applications, from its use as a standard in analytical chemistry to its role as an intermediate in chemical synthesis.[2] This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and visualizations of its relevant chemical and biosynthetic pathways. All quantitative data is presented in structured tables for clarity and ease of comparison.

Physical Properties of this compound

This compound is a long-chain alkene that is typically a liquid at room temperature.[3] Like other hydrocarbons, it is non-polar and hydrophobic, leading to its insolubility in water but good solubility in organic solvents.[4] The physical state can sometimes be described as a waxy solid, which is characteristic of higher alkenes.[1]

Table 1: Physical and Thermochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₂₄H₄₈[3][5]
Molecular Weight 336.64 g/mol [1][5]
IUPAC Name tetracos-1-ene[3]
CAS Number 10192-32-2[1][6]
Appearance Colorless to pale yellow liquid[3]
Melting Point 45.3 °C[5]
Boiling Point 386.00 to 387.00 °C (@ 760.00 mm Hg)[7]
Density 0.801 g/cm³[4]
Vapor Pressure 0.000008 mmHg @ 25.00 °C (estimated)[7]
Flash Point 217.10 °C (423.00 °F) (estimated)[7]
Solubility Insoluble in water; Soluble in alcohol[7]
logP (o/w) 12.527 (estimated)[7]
Enthalpy of Vaporization (ΔvapH°) 68.35 kJ/mol[8]
Enthalpy of Fusion (ΔfusH°) 56.64 kJ/mol[8]

Chemical Properties and Reactivity

As an alpha-olefin, the chemical reactivity of this compound is dominated by the presence of the terminal carbon-carbon double bond, which is susceptible to a variety of addition reactions.[1]

Table 2: Key Chemical Reactions of this compound

Reaction TypeReagents & ConditionsProduct(s)DescriptionSource(s)
Hydrogenation H₂, Metal Catalyst (e.g., Pd/C, Pt, Ni)Tetracosane (C₂₄H₅₀)Addition of hydrogen across the double bond to form a saturated alkane.[1]
Halogenation Cl₂, Br₂1,2-Dichlorotetracosane, 1,2-DibromotetracosaneAddition of halogens to form 1,2-dihalides.[9]
Hydrohalogenation (Markovnikov) HCl, HBr (with weak Lewis acid catalyst)2-Chlorotetracosane, 2-BromotetracosaneAddition of hydrogen halides, where the halogen adds to the more substituted carbon.[9]
Hydrohalogenation (Anti-Markovnikov) HBr, Peroxides (free radical conditions)1-BromotetracosaneFree-radical addition of HBr, where the bromine adds to the terminal carbon.[9]
Polymerization Acid catalysts or Ziegler-Natta catalystsPoly(this compound)Monomers link to form long-chain polymers.[10]
Alkylation Aromatic compound (e.g., benzene), Acid catalystLinear Alkyl AromaticsAlkylation of aromatic rings, a key step in producing detergents.[9]
Epoxidation Peroxy acids (e.g., m-CPBA)1,2-EpoxytetracosaneFormation of an epoxide ring at the site of the double bond.[9]
Oxo Process CO, H₂, Catalyst (e.g., cobalt or rhodium)C₂₅ Aldehydes (e.g., 2-methyltetracosanal)Addition of a formyl group and a hydrogen atom across the double bond.[9]
Visualization of Key Chemical Reactions

The following diagram illustrates the primary reaction pathways for this compound.

Chemical_Reactions cluster_hydrogenation Hydrogenation cluster_halogenation Halogenation / Hydrohalogenation cluster_polymerization Polymerization cluster_oxidation Oxidation / Epoxidation This compound This compound Tetracosane Tetracosane This compound->Tetracosane H₂ / Pd/C 1,2-Dihalotetracosane 1,2-Dihalotetracosane This compound->1,2-Dihalotetracosane X₂ (Cl₂, Br₂) Haloalkanes Haloalkanes This compound->Haloalkanes HX Poly(this compound) Poly(this compound) This compound->Poly(this compound) Catalyst 1,2-Epoxytetracosane 1,2-Epoxytetracosane This compound->1,2-Epoxytetracosane Peroxy Acid GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Dissolve Sample Dissolve Sample Transfer to Vial Transfer to Vial Dissolve Sample->Transfer to Vial Autosampler Injection Autosampler Injection Transfer to Vial->Autosampler Injection Separation on GC Column Separation on GC Column Autosampler Injection->Separation on GC Column Ionization (MS Source) Ionization (MS Source) Separation on GC Column->Ionization (MS Source) Mass Filtering (Quadrupole) Mass Filtering (Quadrupole) Ionization (MS Source)->Mass Filtering (Quadrupole) Detection Detection Mass Filtering (Quadrupole)->Detection Generate Chromatogram Generate Chromatogram Detection->Generate Chromatogram Peak Integration Peak Integration Generate Chromatogram->Peak Integration Mass Spectrum Analysis Mass Spectrum Analysis Peak Integration->Mass Spectrum Analysis Library Comparison Library Comparison Mass Spectrum Analysis->Library Comparison Final Report Final Report Library Comparison->Final Report Biosynthesis_Pathway cluster_oleT OleT Pathway cluster_oleABCD OleABCD Pathway Acetyl-CoA Acetyl-CoA FAS Fatty Acid Synthase (FAS) Acetyl-CoA->FAS Malonyl-CoA Malonyl-CoA Malonyl-CoA->FAS C24 Acyl-ACP C24 Acyl-ACP / CoA FAS->C24 Acyl-ACP OleT OleT (Decarboxylase) C24 Acyl-ACP->OleT 1-Tetracosene_T This compound OleT->1-Tetracosene_T C12 Acyl-CoA (x2) C12 Acyl-CoA (x2) OleABCD OleABCD Enzyme Complex C12 Acyl-CoA (x2)->OleABCD Internal Alkene ~C23 Internal Alkene OleABCD->Internal Alkene

References

An In-depth Technical Guide to 1-Tetracosene

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides essential molecular data, experimental protocols, and analytical workflows pertaining to 1-Tetracosene, a long-chain alpha-olefin of interest in various scientific and industrial fields.

Molecular and Physicochemical Data

This compound (C₂₄H₄₈) is a long-chain alkene characterized by a single double bond at the terminal position. Its extended hydrocarbon chain imparts specific properties relevant in materials science, analytical chemistry, and biological research.

Quantitative Data Summary

The fundamental molecular and physical properties of this compound are summarized below. This data is critical for experimental design, analytical method development, and theoretical modeling.

PropertyValueSource
Molecular Formula C₂₄H₄₈[1][2][3]
Molecular Weight 336.6 g/mol [4]
IUPAC Name tetracos-1-ene[1][3]
CAS Registry Number 10192-32-2[1][3]

Experimental Protocols

Detailed methodologies are crucial for the accurate synthesis, isolation, and analysis of this compound. The following sections outline protocols for its chemical synthesis and analytical characterization.

Synthesis of this compound via Dimerization

This protocol describes a method for synthesizing tetracosene by the dimerization of a shorter-chain alkene, tetrapropylene, using an aluminum chloride catalyst.

Objective: To produce tetracosene with a high yield.

Materials:

  • Tetrapropylene

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Nitro-compound complexant

  • Reaction vessel with temperature control

  • Stirring apparatus

Procedure:

  • Catalyst Preparation: Prepare the catalyst by combining anhydrous AlCl₃ with a nitro-compound complexant. The preferable amount of AlCl₃ is 6% to 10% of the reactant mass.[3] The molar ratio of the complexant to AlCl₃ should be in the range of 3.5:1 to 5.5:1.[3]

  • Reaction Setup: Charge a suitable reaction vessel with tetrapropylene and the prepared catalyst.

  • Reaction Conditions: Maintain the reaction temperature between 40°C and 60°C.[3]

  • Reaction Time: Allow the reaction to proceed for 4 to 6 hours under continuous stirring.[3]

  • Workup and Isolation: Upon completion, quench the reaction and purify the product to isolate tetracosene. A yield of approximately 66.9% can be expected under these conditions.[3]

Analytical Characterization by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the premier technique for the separation, identification, and quantification of long-chain alkenes like this compound.[5] This protocol is adapted from established methods for analyzing similar long-chain hydrocarbons.[5]

Objective: To identify and quantify this compound in a sample matrix.

Instrumentation:

  • Gas Chromatograph (e.g., Agilent 7890A or equivalent)

  • Mass Spectrometer (e.g., Agilent 5975C series or equivalent)[5]

  • GC Column: Non-polar column (e.g., DB-5 or equivalent) suitable for hydrocarbon analysis.

Procedure:

  • Sample Preparation (Hexane Extraction):

    • For biological matrices, lyse the cells using sonication or enzymatic digestion.[5]

    • Add an equal volume of hexane (B92381) to the sample.[5]

    • Vortex vigorously for 2 minutes to ensure thorough mixing.[5]

    • Centrifuge to separate the organic (upper hexane layer) and aqueous phases.[5]

    • Carefully transfer the hexane layer to a clean vial.

    • Concentrate the sample under a gentle stream of nitrogen if necessary.[5]

  • GC-MS Analysis:

    • Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC inlet.

    • Separation: The sample is volatilized and separated on the GC column based on volatility and interaction with the stationary phase. Lower boiling point compounds elute first.

    • Detection (MS): As components elute from the column, they enter the mass spectrometer.

      • Ionization: Molecules are ionized, typically by electron impact, which may cause fragmentation. Alkenes often yield a more abundant molecular ion peak compared to alkanes.[6]

      • Mass Analysis: The instrument separates the resulting ions based on their mass-to-charge (m/z) ratio.

      • Identification: The resulting mass spectrum, a plot of ion abundance versus m/z, provides a molecular fingerprint. The molecular ion peak confirms the molecular weight, and the fragmentation pattern helps elucidate the structure.[4] Alkenes characteristically undergo allylic cleavage.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the analytical identification of this compound using the GC-MS protocol described above.

GCMS_Workflow Sample Sample Containing This compound Extraction Solvent Extraction (e.g., Hexane) Sample->Extraction Concentration Concentration (N2 Stream) Extraction->Concentration GC_Injection GC Injection & Volatilization Concentration->GC_Injection GC_Column Separation on GC Column GC_Injection->GC_Column MS_Detection MS Detection GC_Column->MS_Detection Elution Ionization Ionization & Fragmentation MS_Detection->Ionization Analysis Mass Analysis (m/z ratio) Ionization->Analysis Identification Data Interpretation: Identify this compound Analysis->Identification

Caption: Analytical workflow for this compound identification.

References

1-Tetracosene in the Botanical Realm: A Technical Guide to Its Natural Sources

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Tetracosene (C24H48) is a long-chain monounsaturated alkene that is a constituent of the cuticular waxes of various plants. As a component of this protective layer, it plays a role in preventing water loss and protecting the plant from environmental stressors. The presence and concentration of this compound can vary significantly between plant species, making a comprehensive understanding of its natural sources crucial for phytochemical research, chemotaxonomy, and the development of novel therapeutic agents. This technical guide provides an in-depth overview of the known plant sources of this compound, detailed experimental protocols for its extraction and analysis, and an examination of its biosynthetic pathway.

Natural Occurrence and Quantitative Data

This compound has been identified in a number of plant species, often as a component of their epicuticular wax. While its presence is noted in several botanical families, quantitative data remains somewhat limited in publicly accessible literature. The following table summarizes the available quantitative data for this compound in various plants.

Plant SpeciesFamilyPlant PartExtraction SolventAnalytical MethodConcentration of this compoundReference
Spiraea hypericifoliaRosaceaeAerial PartsDichloromethaneGC-MS18.41% of total extract[1]
Arctostaphylos uva-ursi (Bearberry)EricaceaeLeavesNot SpecifiedNot SpecifiedPresence reported, not quantified[2]
Matricaria chamomilla (Chamomile)AsteraceaeFlowersNot SpecifiedNot SpecifiedPresence reported, not quantified[2]

Note: The concentration of this compound in Spiraea hypericifolia represents a significant portion of the liposoluble components in the aerial parts of the plant. Further research is required to quantify the concentration of this compound in Arctostaphylos uva-ursi, Matricaria chamomilla, and other potential plant sources.

Experimental Protocols

The extraction and analysis of this compound from plant materials typically involve solvent extraction of the cuticular waxes followed by gas chromatography-mass spectrometry (GC-MS) for identification and quantification.

Extraction of Cuticular Waxes

A common and effective method for extracting cuticular waxes is Soxhlet extraction.

Materials:

  • Dried and finely ground plant material

  • Soxhlet extractor apparatus

  • Round-bottom flask

  • Condenser

  • Heating mantle

  • Cellulose (B213188) extraction thimble

  • Hexane or Dichloromethane (GC grade)

  • Rotary evaporator

Procedure:

  • Place a known quantity of the dried and powdered plant material into a cellulose extraction thimble.

  • Place the thimble inside the main chamber of the Soxhlet extractor.

  • Fill the round-bottom flask with the chosen solvent (e.g., hexane) to approximately two-thirds of its volume.

  • Assemble the Soxhlet apparatus with the flask on the heating mantle and the condenser on top, connected to a cold water supply.

  • Heat the solvent to its boiling point. The solvent vapor will travel up the distillation arm, condense in the condenser, and drip into the thimble containing the plant material.

  • The solvent will fill the thimble and extract the liposoluble compounds, including this compound.

  • Once the solvent reaches the top of the siphon arm, it will be siphoned back into the round-bottom flask, carrying the extracted compounds with it.

  • This cycle is allowed to repeat for several hours (typically 6-8 hours) to ensure complete extraction.

  • After extraction, the solvent containing the extracted waxes is concentrated using a rotary evaporator to obtain the crude wax extract.

  • The crude extract can then be prepared for GC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the definitive method for separating, identifying, and quantifying this compound in a complex plant extract.

Instrumentation and Conditions (Representative):

  • Gas Chromatograph: Agilent 7890A or equivalent

  • Mass Spectrometer: Agilent 5975C or equivalent

  • Column: HP-5MS fused silica (B1680970) capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injection Mode: Splitless or split (e.g., 10:1 ratio).

  • Injection Volume: 1 µL.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp to 280 °C at a rate of 5 °C/min.

    • Hold at 280 °C for 10 minutes.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Impact (EI).

    • Ionization Energy: 70 eV.

    • Mass Scan Range: m/z 40-600.

    • Ion Source Temperature: 230 °C.

    • Transfer Line Temperature: 280 °C.

Identification and Quantification:

  • Identification: The identification of this compound is achieved by comparing its retention time and mass spectrum with that of a pure standard and by matching the mass spectrum with a reference library (e.g., NIST). The mass spectrum of this compound will show a molecular ion peak (m/z 336) and a characteristic fragmentation pattern for a long-chain alkene.

  • Quantification: For quantitative analysis, an internal standard (e.g., a long-chain alkane not present in the sample, such as dotriacontane) is added to the extract before GC-MS analysis. A calibration curve is generated using known concentrations of a this compound standard. The concentration of this compound in the sample is then determined by comparing its peak area to that of the internal standard and referencing the calibration curve.

Biosynthesis of this compound in Plants

The biosynthesis of this compound and other very-long-chain hydrocarbons in plants is a multi-step process that originates from fatty acid synthesis in the plastids. The general pathway involves the elongation of fatty acids and their subsequent conversion to hydrocarbons.

Biosynthesis_of_1_Tetracosene cluster_legend Enzymes Acetyl_CoA Acetyl_CoA Malonyl_CoA Malonyl_CoA C16_C18_Fatty_Acyl_CoA C16_C18_Fatty_Acyl_CoA Malonyl_CoA->C16_C18_Fatty_Acyl_CoA FAS VLCFA_CoA Very-Long-Chain Acyl-CoA (C24) C16_C18_Fatty_Acyl_CoA->VLCFA_CoA FAE Complex Pathway_Node VLCFA_CoA->Pathway_Node Fatty_Aldehyde Tetracosanal 1_Tetracosene This compound Fatty_Aldehyde->1_Tetracosene Decarbonylase/Decarboxylase Pathway_Node->Fatty_Aldehyde Acyl-CoA Reductase ACC Acetyl-CoA Carboxylase FAS Fatty Acid Synthase FAE Fatty Acid Elongase

Caption: Biosynthesis pathway of this compound in plants.

The biosynthesis begins with the formation of C16 and C18 fatty acyl-CoAs from acetyl-CoA and malonyl-CoA via the fatty acid synthase (FAS) complex. These are then elongated by a multi-enzyme fatty acid elongase (FAE) complex in the endoplasmic reticulum to produce very-long-chain fatty acids (VLCFAs), including the C24 precursor for this compound. The VLCFA-CoA is then reduced to a fatty aldehyde (tetracosanal) by an acyl-CoA reductase. Finally, the terminal alkene, this compound, is formed through the action of a decarbonylase or decarboxylase enzyme, which removes a carbonyl or carboxyl group.

Experimental Workflow

The overall workflow for the identification and quantification of this compound from plant sources is a systematic process from sample collection to data analysis.

Experimental_Workflow Start Plant Material Collection (e.g., leaves, flowers) Drying Drying and Grinding Extraction Soxhlet Extraction (e.g., with Hexane) Drying->Extraction Concentration Solvent Evaporation (Rotary Evaporator) Extraction->Concentration Crude_Extract Crude Wax Extract Concentration->Crude_Extract Sample_Prep Sample Preparation for GC-MS (Dilution, Internal Standard Addition) Crude_Extract->Sample_Prep GCMS GC-MS Analysis Sample_Prep->GCMS Data_Analysis Data Analysis (Identification and Quantification) GCMS->Data_Analysis End Reported Concentration of this compound Data_Analysis->End

Caption: General workflow for this compound analysis.

This workflow outlines the key stages, starting with the collection and preparation of the plant material, followed by the extraction of cuticular waxes. The resulting crude extract is then prepared for instrumental analysis by GC-MS, which provides the data for the final identification and quantification of this compound.

Conclusion

This compound is a naturally occurring long-chain alkene found in the cuticular waxes of several plant species, with a notably high concentration identified in Spiraea hypericifolia. The standardized methods of Soxhlet extraction and GC-MS analysis provide a robust framework for the identification and quantification of this compound. Further research into a wider variety of plant species is necessary to build a more comprehensive database of natural sources of this compound. Understanding its biosynthesis and distribution will be valuable for applications in phytochemistry, drug discovery, and the development of natural product-based technologies.

References

biosynthesis pathways of 1-Tetracosene in microorganisms

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Biosynthesis of 1-Tetracosene in Microorganisms

Abstract

Long-chain alkenes such as this compound (C24H48) are valuable oleochemicals with applications as biofuels, lubricants, and precursors for polymers and surfactants. Microbial biosynthesis presents a sustainable alternative to conventional petrochemical production methods. This technical guide provides a comprehensive overview of the known and putative biosynthetic pathways for this compound in microorganisms. It focuses on the underlying enzymatic machinery, precursor supply, and metabolic engineering strategies to enhance production. Detailed experimental protocols for pathway elucidation, quantitative data from various microbial platforms, and visualized pathway diagrams are presented to serve as a core resource for researchers in the field.

Introduction

This compound is a long-chain monounsaturated hydrocarbon that has been identified in various biological systems, from microorganisms to plants.[1][2] Its biosynthesis is intrinsically linked to the metabolism of fatty acids, where precursor molecules are modified to produce this specific alkene.[1] The microbial production of this compound and other long-chain alkenes is a field of growing interest, driven by the need for renewable sources of high-energy-density fuels and chemical feedstocks. Understanding the native biosynthetic pathways is critical for the rational design and engineering of microbial cell factories. This document consolidates current knowledge on these pathways, with a primary focus on mechanisms capable of producing even-numbered, very-long-chain alkenes.

Core Biosynthetic Pathways

The production of this compound in microorganisms originates from the central fatty acid synthesis (FAS) pathway, which provides the essential acyl-chain precursors. From this foundation, several distinct pathways diverge to produce long-chain hydrocarbons.

Foundation: Fatty Acid Synthesis (FAS II)

The Type II Fatty Acid Synthesis (FAS II) system, common in bacteria, is the starting point for building the carbon backbone required for this compound. This iterative cycle elongates an acyl chain by two carbons per round, using acetyl-CoA as a primer and malonyl-CoA as the extender unit. The acyl intermediates are covalently bound to an Acyl Carrier Protein (ACP), forming acyl-ACPs. The synthesis of a C24 fatty acid, lignoceric acid, would require the extension of an initial acetyl-CoA primer through 11 cycles of elongation.

FAS_II_Pathway Figure 1: The Bacterial Fatty Acid Synthesis (FAS II) Cycle cluster_cycle Elongation Cycle AcetylCoA Acetyl-CoA ACC ACC (Carboxylation) AcetylCoA->ACC Biotin, ATP MalonylCoA Malonyl-CoA FabD FabD (Transfer) MalonylCoA->FabD ACP ACP ACP->FabD MalonylACP Malonyl-ACP FabH FabH (Condensation) MalonylACP->FabH AcylACP Acyl-ACP (Cn) AcylACP->FabH KetoacylACP β-Ketoacyl-ACP (Cn+2) FabG FabG (Reduction) KetoacylACP->FabG NADPH HydroxyacylACP β-Hydroxyacyl-ACP (Cn+2) FabZ FabZ (Dehydration) HydroxyacylACP->FabZ H2O EnoylACP trans-2-Enoyl-ACP (Cn+2) FabI FabI (Reduction) EnoylACP->FabI NADPH NextAcylACP Acyl-ACP (Cn+2) NextAcylACP->AcylACP Next Cycle FabH->KetoacylACP CO2 FabG->HydroxyacylACP FabZ->EnoylACP FabI->NextAcylACP ACC->MalonylCoA FabD->MalonylACP

Caption: Foundational Fatty Acid Synthesis (FAS II) Cycle.

Pathway 1: Head-to-Head Condensation (OleABCD System)

The most direct and well-characterized pathway for producing very-long-chain internal alkenes is the OleABCD system, first identified in bacteria such as Micrococcus luteus.[3][4] This pathway involves the "head-to-head" condensation of two fatty acyl-CoA molecules. For the synthesis of this compound (a terminal alkene), this pathway would require a subsequent isomerization step, or a variant of the enzyme system that directly yields a terminal double bond. A plausible route to a C24 backbone involves the condensation of two C12 (dodecanoyl-CoA) molecules.

The proposed mechanism proceeds as follows:

  • OleA (Condensing Enzyme): Catalyzes a decarboxylative Claisen-like condensation of two acyl-CoA thioesters to form a long-chain β-keto acid intermediate.[5]

  • OleD (Reductase): Reduces the β-keto group to a hydroxyl group.

  • OleC (Dehydratase): Dehydrates the β-hydroxyacyl intermediate to form an α,β-unsaturated intermediate.

  • OleB (Reductase): The function of OleB is less clear but is thought to be involved in the final reduction step to yield the alkene.

OleABCD_Pathway Figure 2: Proposed OleABCD Pathway for C24 Alkene Synthesis AcylCoA 2x Dodecanoyl-CoA (C12) OleA OleA (Condensation) AcylCoA->OleA CO2 Keto_Intermediate β-Keto-tetracosanoyl-ACP/CoA (C24 Intermediate) OleD OleD (Reduction) Keto_Intermediate->OleD NAD(P)H Hydroxy_Intermediate β-Hydroxy-tetracosanoyl-ACP/CoA (C24 Intermediate) OleC OleC (Dehydration) Hydroxy_Intermediate->OleC H2O Enoyl_Intermediate trans-2-Tetracosenoyl-ACP/CoA (C24 Intermediate) OleB OleB (Final Processing) Enoyl_Intermediate->OleB Alkene This compound (C24H48) OleA->Keto_Intermediate OleD->Hydroxy_Intermediate OleC->Enoyl_Intermediate OleB->Alkene

Caption: Proposed OleABCD Pathway for C24 Alkene Synthesis.

Pathway 2: Fatty Acid Decarboxylation

Another prominent pathway for alkene biosynthesis involves the direct decarboxylation of free fatty acids to terminal alkenes with one fewer carbon atom (n-1 rule). The key enzyme in this process is often a P450 peroxygenase, designated OleT. To produce this compound (C24), this pathway would require a C25 fatty acid (pentacosanoic acid) as a substrate. While less common than even-chain fatty acids, odd-chain fatty acids are produced by some microorganisms.

The pathway consists of two main steps:

  • Fatty Acid Elongation: Synthesis of a C25 fatty acid precursor.

  • Decarboxylation: The enzyme OleT, using H₂O₂, catalyzes the oxidative decarboxylation of the C25 fatty acid to yield this compound, CO₂, and water.[6][7]

Pathway 3: Cyanobacterial AAR-ADO Pathway

Cyanobacteria produce alkanes and alkenes via a two-step pathway that also follows an n-1 rule.[8][9]

  • Acyl-ACP Reductase (AAR): Reduces a fatty acyl-ACP to a fatty aldehyde.

  • Aldehyde-Deformylating Oxygenase (ADO): Converts the fatty aldehyde to an alkane or alkene with the release of formate.[6][8]

To produce a C24 alkene via this route, a C25 acyl-ACP would be required, making it a less direct pathway for this compound compared to the OleABCD system. However, engineering the substrate specificity of AAR could potentially enable this route.

Metabolic Engineering for this compound Production

Enhancing the microbial production of this compound requires a multi-faceted metabolic engineering approach, typically implemented in chassis organisms like Escherichia coli or Saccharomyces cerevisiae.[10][11]

Key Strategies:

  • Increasing Precursor Supply: Overexpression of acetyl-CoA carboxylase (ACC) to boost the pool of malonyl-CoA, the primary building block for fatty acid synthesis.[12]

  • Pathway Expression: Heterologous expression of the chosen biosynthetic pathway genes (e.g., the oleABCD cluster from M. luteus).[3][4]

  • Blocking Competing Pathways: Deletion of genes involved in fatty acid degradation (β-oxidation), such as fadD or fadE, to prevent the breakdown of fatty acid intermediates and final products.

  • Enhancing Cofactor Availability: Ensuring a sufficient supply of reducing equivalents (NADPH) for both fatty acid synthesis and the reductive steps in alkene formation.

  • Product Secretion: Engineering transport systems to export the hydrophobic this compound product out of the cell, mitigating potential toxicity and simplifying downstream processing.

Quantitative Data on Long-Chain Alkene Production

While data specifically for this compound is limited, production titers for related long-chain hydrocarbons in engineered microorganisms provide a benchmark for what is achievable.

Compound(s)Host OrganismKey Genes ExpressedTiter (mg/L)Reference(s)
Long-Chain Alkanes/AlkenesEscherichia coliAAR and ADO from cyanobacteria~300[8]
C27:3, C29:3 AlkenesEscherichia colioleA, B, C, D from M. luteusNot Quantified[4][5]
1-Alkenes (C13, C15)Saccharomyces cerevisiaeundB from Pseudomonas putida35.3[11]
Total Hydrocarbons (C13-C17)Escherichia coliOleT from Jeotgalicoccus sp.97.6[12]

Experimental Protocols

Elucidating and optimizing biosynthetic pathways for this compound relies on a set of core molecular biology and analytical chemistry techniques.

Protocol: Heterologous Expression and In Vivo Product Analysis

This protocol describes the expression of a candidate gene cluster (e.g., oleABCD) in E. coli and the subsequent analysis of hydrocarbon products.

1. Gene Cluster Amplification and Cloning:

  • Design primers to amplify the entire oleABCD gene cluster from the genomic DNA of the source organism (e.g., M. luteus).
  • Use PCR to amplify the cluster.
  • Clone the amplified DNA fragment into a suitable expression vector (e.g., pET-28a) under the control of an inducible promoter (e.g., T7).

2. Host Strain Transformation:

  • Transform the resulting plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)). For enhanced production, a strain with a deleted fadD gene can be used to prevent fatty acid degradation.

3. Cultivation and Induction:

  • Grow the transformed E. coli in a suitable medium (e.g., LB or M9 minimal media) at 37°C to an OD₆₀₀ of 0.6-0.8.
  • Induce protein expression by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.1-1 mM.
  • Continue cultivation at a lower temperature (e.g., 25-30°C) for 24-48 hours. A dodecane (B42187) overlay can be added to the culture to capture the hydrophobic products.

4. Extraction of Hydrocarbons:

  • Centrifuge the culture to pellet the cells.
  • If a solvent overlay was used, collect the organic layer.
  • If no overlay was used, extract the cell pellet and supernatant with an organic solvent like ethyl acetate (B1210297) or hexane. Vortex vigorously and separate the phases by centrifugation.

5. Analysis by GC-MS:

  • Concentrate the organic extract under a stream of nitrogen.
  • Analyze the sample using a Gas Chromatography-Mass Spectrometry (GC-MS) system.
  • GC Conditions: Use a non-polar column (e.g., DB-5). Program a temperature gradient from ~100°C to 320°C.
  • MS Analysis: Scan for a mass range of m/z 50-500.
  • Compare the resulting mass spectra and retention times to an authentic this compound standard to confirm product identity and quantify the titer.

// Nodes A[label="1. Identify & Amplify\nGene Cluster (e.g., oleABCD)"]; B[label="2. Clone into\nExpression Vector"]; C [label="3. Transform into\nE. coli Host"]; D [label="4. Culture Cells &\nInduce Expression"]; E [label="5. Add Organic Overlay\n(e.g., Dodecane)"]; F [label="6. Extract Hydrocarbons\nwith Solvent"]; G [label="7. Analyze Extract\nby GC-MS"]; H [label="8. Identify & Quantify\nthis compound"];

// Edges A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; G -> H; }

Caption: Workflow for Heterologous Production and Analysis.

Protocol: In Vitro Enzyme Assay for OleA

This protocol is for confirming the condensing activity of the OleA enzyme.[4]

1. Protein Expression and Purification:

  • Clone the oleA gene into an expression vector with a purification tag (e.g., 6xHis-tag).
  • Express the protein in E. coli BL21(DE3) and purify it from the cell lysate using affinity chromatography (e.g., Ni-NTA resin).

2. Assay Reaction Setup:

  • Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5).
  • In a microfuge tube, combine the buffer, purified OleA enzyme, and the substrate (e.g., dodecanoyl-CoA).
  • Incubate the reaction at a suitable temperature (e.g., 30°C) for several hours.

3. Product Extraction and Analysis:

  • Stop the reaction by adding acid (e.g., HCl).
  • Extract the products with ethyl acetate.
  • Analyze the extract by GC-MS to identify the expected β-keto acid condensation product.

Conclusion and Future Outlook

The biosynthesis of this compound in microorganisms is a promising avenue for the sustainable production of valuable oleochemicals. The head-to-head condensation pathway mediated by the OleABCD enzyme system represents the most direct and viable route currently understood. While significant progress has been made in elucidating and engineering pathways for long-chain hydrocarbons, achieving economically competitive titers of this compound remains a challenge. Future research should focus on discovering and characterizing novel enzyme systems with higher specificity and efficiency, optimizing host metabolic flux towards C24/C25 fatty acid precursors, and developing robust fermentation and downstream processing technologies. The integration of systems biology and synthetic biology tools will be paramount in constructing next-generation microbial cell factories for the high-level production of this compound.

References

An In-Depth Technical Guide to 1-Tetracosene

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 1-tetracosene, a long-chain alpha-olefin, tailored for researchers, scientists, and professionals in drug development. This document covers its fundamental chemical identifiers, physicochemical properties, detailed experimental protocols, and biosynthetic pathways.

Chemical Identity and Properties

This compound is a linear alkene with the double bond at the primary, or alpha, position. Its chemical and physical properties are summarized below.

IUPAC Name: Tetracos-1-ene[1][2] CAS Number: 10192-32-2[1][2][3][4]

Physicochemical and Spectroscopic Data

The following table summarizes key quantitative data for this compound, providing a valuable reference for experimental design and analysis.

PropertyValueReference(s)
Molecular FormulaC₂₄H₄₈[1][2][3][4]
Molecular Weight336.6 g/mol [3]
Physical StateSolid[4]
Boiling Point386.00 to 387.00 °C @ 760.00 mm Hg (estimated)[5][6]
Vapor Pressure0.000008 mmHg @ 25.00 °C (estimated)[5][6]
Flash Point423.00 °F (217.10 °C) (estimated)[5][6]
SolubilitySoluble in alcohol; Insoluble in water (1.244e-007 mg/L @ 25 °C, estimated)[5][6]
Enthalpy of Vaporization101 kJ/mol at 433 K[1]
Kovats Retention Index2390.2 - 2396 (non-polar column)[2][4]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific research. This section provides protocols for the synthesis, purification, and analysis of this compound.

Synthesis of this compound via Wittig Reaction

This protocol describes a common method for the synthesis of terminal alkenes.

Objective: To synthesize this compound from 1-bromotricosane (B3275183) and formaldehyde (B43269).

Materials:

Procedure:

  • Phosphonium (B103445) Salt Formation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, dissolve triphenylphosphine in anhydrous toluene. Add 1-bromotricosane and heat the mixture to reflux for 24 hours. Cool the mixture to room temperature, and collect the resulting white precipitate (tricosyltriphenylphosphonium bromide) by filtration. Wash the solid with cold diethyl ether and dry under vacuum.

  • Ylide Generation: Suspend the dried phosphonium salt in anhydrous THF under a nitrogen atmosphere and cool the suspension to 0 °C in an ice bath. Add n-butyllithium dropwise with stirring. Allow the reaction mixture to warm to room temperature, resulting in a characteristic orange-red color of the ylide.

  • Wittig Reaction: Cool the ylide solution back to 0 °C and add a solution of formaldehyde in THF (prepared by cracking paraformaldehyde). Stir the reaction mixture at room temperature for 12 hours.

  • Work-up: Quench the reaction by adding saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and extract with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using hexane as the eluent to yield pure this compound.

Purification of this compound by Recrystallization

Objective: To purify synthesized or commercially obtained this compound.

Materials:

Procedure:

  • Dissolve the crude this compound in a minimal amount of hot hexane.

  • Slowly add acetone until the solution becomes slightly turbid.

  • Warm the solution gently until it becomes clear again.

  • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration and wash with a small amount of cold acetone.

  • Dry the crystals under vacuum.

Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To confirm the identity and purity of this compound.

Procedure:

  • Sample Preparation: Prepare a dilute solution of the purified this compound (approximately 1 mg/mL) in hexane.

  • GC-MS Analysis: Inject the sample into a GC-MS system equipped with a non-polar capillary column (e.g., HP-5MS).

  • Method Parameters:

    • Injector Temperature: 250 °C

    • Oven Program: Start at 60 °C for 1 minute, then ramp at 5 °C/min to 210 °C, then ramp at 10 °C/min to 280 °C and hold for 15 minutes.

    • Carrier Gas: Helium

    • MS Detector: Scan from m/z 40 to 500.

  • Data Analysis: Identify the this compound peak by its retention time and compare the mass spectrum with a reference spectrum. Purity can be estimated by the relative area of the peak.

Biosynthesis and Biological Significance

This compound is found in various plants, such as bearberry (Arctostaphylos uva-ursi) and chamomile (Matricaria chamomilla).[3][7] In microorganisms, long-chain alkenes are produced through pathways linked to fatty acid metabolism.

Bacterial Biosynthesis of 1-Alkenes

One notable pathway for the biosynthesis of terminal alkenes in bacteria involves the enzyme OleT, a P450 fatty acid decarboxylase. This enzyme converts long-chain fatty acids directly into 1-alkenes.[3]

OleT_Pathway FattyAcid C24 Fatty Acid (Lignoceric Acid) OleT OleT (CYP152 Family) FattyAcid->OleT Substrate H2O_CO2 H₂O + CO₂ OleT->H2O_CO2 By-products OneTetracosene This compound OleT->OneTetracosene Product H2O2 H₂O₂ H2O2->OleT Co-substrate

Caption: The OleT pathway for the biosynthesis of this compound from a C24 fatty acid precursor.

Potential Biological Activities

Preliminary research suggests that this compound may exhibit cytotoxic and antiviral activities.[4] As a long-chain hydrocarbon, it can interact with lipid membranes, potentially altering their fluidity and permeability.[3] These properties make it a molecule of interest for further investigation in drug development and materials science. It is also used in the cosmetics industry as a skin-conditioning agent.[7]

The following diagram illustrates a general workflow for investigating the bioactivity of this compound.

Bioactivity_Workflow cluster_synthesis Compound Preparation cluster_screening Biological Screening cluster_mechanistic Mechanistic Studies Synthesis Synthesis of This compound Purification Purification & Characterization (GC-MS) Synthesis->Purification Cytotoxicity Cytotoxicity Assays (e.g., MTT) Purification->Cytotoxicity Antiviral Antiviral Assays (e.g., Plaque Reduction) Purification->Antiviral Antimicrobial Antimicrobial Assays (e.g., MIC) Purification->Antimicrobial Membrane Membrane Interaction Studies (e.g., Liposomes) Cytotoxicity->Membrane If active Pathway Signaling Pathway Analysis Antiviral->Pathway If active

Caption: A generalized experimental workflow for the investigation of this compound's biological activity.

References

Solubility of 1-Tetracosene in Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1-tetracosene (C₂₄H₄₈), a long-chain alpha-olefin. An understanding of its solubility characteristics is crucial for a variety of applications, including its use as a chemical intermediate, in the formulation of complex mixtures, and as a reference compound in analytical sciences. This document compiles available solubility data, details the experimental methodologies for its determination, and provides visual representations of experimental workflows.

Core Principles of this compound Solubility

As a long-chain, nonpolar hydrocarbon, the solubility of this compound is primarily dictated by the "like dissolves like" principle. It demonstrates significant solubility in nonpolar and weakly polar organic solvents, where the intermolecular van der Waals forces are comparable to those between this compound molecules. Conversely, it is practically insoluble in highly polar solvents such as water.[1][2] Temperature plays a pivotal role in the solubility of this compound, with solubility generally increasing with a rise in temperature.[3]

Quantitative Solubility Data

Precise quantitative solubility data for this compound is not extensively available in published literature. However, the solubility of tetracosane (B166392) (C₂₄H₅₀), the corresponding saturated alkane, provides a close approximation due to their similar molecular structures and nonpolar nature. The presence of a terminal double bond in this compound may introduce minor differences in polarity and intermolecular interactions, but the overall solubility trends are expected to be very similar.

The following tables summarize the solubility of tetracosane in various organic solvents, presented in mole fraction (x) at different temperatures. This data is extrapolated from a technical guide on tetracosane solubility and serves as a reliable estimate for the solubility of this compound.[3]

Table 1: Solubility of Tetracosane in Aliphatic and Aromatic Hydrocarbons

Temperature (K)Mole Fraction (x) in HeptaneMole Fraction (x) in DodecaneMole Fraction (x) in m-XyleneMole Fraction (x) in p-Xylene
279.30.00180.00350.00850.0082
283.20.00280.00530.01250.0120
288.20.00480.00880.02000.0195
293.20.00800.01420.03100.0300
298.20.01280.02200.04700.0450
303.20.02000.03350.06900.0660
305.80.02450.04050.08200.0780

Table 2: Qualitative and Estimated Solubility of this compound in Various Organic Solvents

SolventClassificationSolubilityReference
WaterHighly PolarInsoluble[4][5]
EthanolPolarSlightly Soluble[4]
AcetonitrilePolar AproticSlightly Soluble[6]
ChloroformWeakly PolarSoluble[6]
Hydrocarbon SolventsNonpolarSoluble[7][8]

Experimental Protocols for Solubility Determination

The determination of the solubility of long-chain hydrocarbons like this compound can be accurately performed using several established experimental methods. The two most common and reliable techniques are the Gravimetric Method and the Cloud Point Method.[3]

Gravimetric Method

The gravimetric method is a straightforward and accurate technique for determining the solubility of a solid in a liquid. It involves preparing a saturated solution at a specific temperature, separating the dissolved solute from the undissolved solid, and then determining the mass of the dissolved solute in a known mass of the solvent.

Detailed Methodology:

  • Saturation: An excess amount of this compound is added to a known mass of the desired organic solvent in a sealed, temperature-controlled vessel.

  • Equilibration: The mixture is agitated (e.g., using a magnetic stirrer) at a constant temperature for a prolonged period (typically 24-48 hours) to ensure that equilibrium is reached and a saturated solution is formed.

  • Phase Separation: The undissolved solid is separated from the saturated solution by filtration or centrifugation at the same constant temperature to prevent any change in solubility.

  • Solvent Evaporation: A known mass of the clear, saturated filtrate is carefully transferred to a pre-weighed container. The solvent is then evaporated under controlled conditions (e.g., in a vacuum oven) until a constant weight of the dissolved this compound is obtained.[9][10]

  • Calculation: The solubility is calculated as the mass of the dissolved this compound per mass of the solvent (e.g., g/100 g solvent).

G Gravimetric Method Workflow A 1. Add excess this compound to a known mass of solvent B 2. Equilibrate at constant temperature with agitation A->B C 3. Separate undissolved solid (filtration/centrifugation) B->C D 4. Weigh a known mass of the saturated filtrate C->D E 5. Evaporate solvent to obtain dissolved this compound D->E F 6. Weigh the dried this compound E->F G 7. Calculate solubility (mass solute / mass solvent) F->G

Gravimetric Method Workflow
Cloud Point Method

The cloud point method is a convenient technique for determining the temperature at which a solution of a known concentration becomes saturated upon cooling. This saturation point is identified by the appearance of turbidity (the "cloud point").[3][11][12]

Detailed Methodology:

  • Preparation of Standards: A series of solutions of this compound in the chosen solvent are prepared at various known concentrations. This is typically achieved by accurately weighing both the solute and the solvent in sealed, transparent vials.

  • Dissolution: The vials are heated in a controlled-temperature bath with constant stirring until the this compound is completely dissolved, resulting in clear solutions.[3]

  • Controlled Cooling: The clear solutions are then cooled at a slow, controlled rate (e.g., 0.5 °C/min) while being continuously stirred.

  • Observation: The solutions are visually monitored against a dark background with proper illumination.

  • Cloud Point Determination: The temperature at which the first sign of persistent cloudiness or turbidity appears is recorded as the cloud point for that specific concentration.[3][13] This temperature corresponds to the saturation temperature for that concentration.

G Cloud Point Method Workflow A 1. Prepare solutions of known concentrations B 2. Heat to achieve complete dissolution (clear solution) A->B C 3. Cool the solution at a controlled rate with stirring B->C D 4. Visually observe for the first sign of turbidity C->D E 5. Record the temperature at which turbidity appears (Cloud Point) D->E F 6. Repeat for multiple concentrations E->F G 7. Construct solubility curve (Concentration vs. Temperature) F->G G Solubility Decision Pathway for this compound start This compound + Solvent solvent_polarity Is the solvent polar or nonpolar? start->solvent_polarity polar_solvent Polar Solvent (e.g., Water) solvent_polarity->polar_solvent Polar nonpolar_solvent Nonpolar/Weakly Polar Solvent (e.g., Hexane) solvent_polarity->nonpolar_solvent Nonpolar insoluble Insoluble / Poorly Soluble polar_solvent->insoluble soluble Soluble nonpolar_solvent->soluble

References

An In-depth Technical Guide on the Thermal Stability and Degradation of 1-Tetracosene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal stability and degradation pathways of 1-tetracosene, a long-chain alpha-olefin. While specific experimental data for pure this compound is limited in publicly available literature, this document synthesizes information from studies on analogous long-chain hydrocarbons and polyethylene (B3416737) waxes to project its thermal behavior. The guide covers anticipated thermal stability as determined by Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), and explores the primary degradation mechanisms, including pyrolysis and oxidation. Detailed experimental protocols for these analytical techniques are provided, alongside visual representations of degradation pathways and experimental workflows to facilitate a deeper understanding of the processes involved. This document is intended to serve as a valuable resource for researchers and professionals working with this compound and other long-chain olefins in various applications, including drug development.

Introduction

This compound (C24H48) is a linear alpha-olefin with a chain length of 24 carbon atoms. Its long hydrocarbon chain imparts properties such as high hydrophobicity and a high boiling point, making it relevant in various industrial and research applications. Understanding the thermal stability and degradation behavior of this compound is crucial for its application in environments where it may be subjected to elevated temperatures, such as in lubrication, polymer synthesis, and as an excipient in pharmaceutical formulations.

Thermal degradation can alter the chemical and physical properties of this compound, potentially leading to the formation of undesirable byproducts. This guide outlines the expected thermal behavior of this compound and the analytical methods used to assess its stability.

Thermal Stability Analysis

The thermal stability of a material is its ability to resist chemical change upon heating. For long-chain hydrocarbons like this compound, this is typically evaluated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the onset of decomposition, the temperature of maximum decomposition rate, and the composition of the material.

Table 1: Projected TGA Data for this compound in an Inert Atmosphere (Nitrogen)

ParameterExpected Value
Onset Decomposition Temperature (Tonset)~350 - 400 °C
Temperature of Maximum Decomposition Rate (Tpeak)~450 - 500 °C
Residue at 600 °C< 1%

Note: These values are estimations based on the thermal behavior of similar long-chain hydrocarbons and polyethylene waxes.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is used to determine transition temperatures such as melting point, crystallization temperature, and glass transition temperature, as well as the enthalpy of these transitions. For a pure crystalline solid like this compound, a sharp endothermic peak corresponding to its melting point would be expected.

Table 2: Physical and Thermal Properties of this compound

PropertyValueReference
Molecular FormulaC24H48
Molecular Weight336.64 g/mol
Boiling Point386.00 to 387.00 °C @ 760.00 mm Hg (est)[1]
Flash Point217.10 °C (est)[1]
Melting Point~50 - 55 °C (estimated from similar compounds)

Degradation Mechanisms

The degradation of this compound at elevated temperatures can proceed through several pathways, primarily pyrolysis in the absence of oxygen and oxidation in the presence of oxygen.

Pyrolysis

Pyrolysis is the thermal decomposition of materials at elevated temperatures in an inert atmosphere. For long-chain alkenes like this compound, pyrolysis involves the cleavage of C-C and C-H bonds, leading to the formation of a complex mixture of smaller hydrocarbons. The primary reactions include random chain scission, which breaks the molecule at various points along the carbon chain, and end-chain scission, which cleaves smaller fragments from the ends of the molecule. This results in the formation of a range of alkanes, alkenes, and dienes of varying chain lengths.

Pyrolysis_Pathway This compound This compound Radical Formation Radical Formation This compound->Radical Formation Initiation Thermal Energy Thermal Energy Thermal Energy->Radical Formation Chain Scission Chain Scission Radical Formation->Chain Scission Propagation Hydrogen Abstraction Hydrogen Abstraction Chain Scission->Hydrogen Abstraction Termination Termination Chain Scission->Termination Hydrogen Abstraction->Chain Scission Hydrogen Abstraction->Termination Products Mixture of smaller alkanes, alkenes, and dienes Termination->Products

Figure 1: Generalized pyrolysis pathway for a long-chain alkene.

Oxidative Degradation

In the presence of oxygen, the thermal degradation of this compound is more complex and occurs at lower temperatures compared to pyrolysis. The oxidation process is a free-radical chain reaction involving initiation, propagation, and termination steps. The primary products are hydroperoxides, which are unstable and can decompose to form a variety of oxygenated compounds, including alcohols, aldehydes, ketones, and carboxylic acids. Further reactions can lead to chain scission and the formation of lower molecular weight products.

Oxidation_Pathway This compound This compound Alkyl_Radical Alkyl Radical (R•) This compound->Alkyl_Radical Initiation Oxygen_Heat Oxygen, Heat Oxygen_Heat->Alkyl_Radical Peroxy_Radical Peroxy Radical (ROO•) Alkyl_Radical->Peroxy_Radical + O2 Hydroperoxide Hydroperoxide (ROOH) Peroxy_Radical->Hydroperoxide + RH Products Alcohols, Aldehydes, Ketones, Carboxylic Acids Peroxy_Radical->Products Termination Decomposition Hydroperoxide Decomposition Hydroperoxide->Decomposition Heat Decomposition->Products

Figure 2: Generalized oxidative degradation pathway for a hydrocarbon.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the thermal stability and degradation of long-chain hydrocarbons like this compound. These protocols are based on established ASTM standards and common laboratory practices.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of this compound.

Standard: Based on ASTM E1131 - "Standard Test Method for Compositional Analysis by Thermogravimetry".[2][3][4][5]

Instrumentation: A thermogravimetric analyzer equipped with a sensitive microbalance, a furnace capable of controlled heating rates, and a system for controlling the atmosphere.

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (typically platinum or alumina).

  • Instrument Setup:

    • Place the sample pan in the TGA instrument.

    • Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature of 30 °C.

    • Heat the sample from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

  • Data Collection: Continuously record the sample mass as a function of temperature.

  • Data Analysis:

    • Plot the percentage of initial mass versus temperature to obtain the TGA curve.

    • Determine the onset temperature of decomposition (Tonset) and the temperature of the maximum rate of mass loss (Tpeak) from the first derivative of the TGA curve (DTG curve).

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_data Data Analysis Weigh Weigh 5-10 mg of this compound Load Load into TGA pan Weigh->Load Purge Purge with N2 Load->Purge Heat Heat from 30°C to 600°C at 10°C/min Purge->Heat Record Record mass vs. temperature Heat->Record Plot Plot TGA/DTG curves Record->Plot Determine Determine Tonset and Tpeak Plot->Determine

Figure 3: Experimental workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and enthalpy of fusion of this compound.

Standard: Based on ASTM D3418 - "Standard Test Method for Transition Temperatures and Enthalpies of Fusion and Crystallization of Polymers by Differential Scanning Calorimetry".[6][7][8][9]

Instrumentation: A differential scanning calorimeter with a furnace and cooling system, capable of precise temperature control and heat flow measurement.

Procedure:

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a clean, tared aluminum DSC pan. Hermetically seal the pan. Prepare an empty, sealed aluminum pan to be used as a reference.

  • Instrument Setup:

    • Place the sample and reference pans in the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

  • Thermal Program (Heat-Cool-Heat Cycle):

    • First Heat: Heat the sample from 25 °C to 100 °C at a rate of 10 °C/min to erase the sample's prior thermal history.

    • Cool: Cool the sample from 100 °C to 0 °C at a rate of 10 °C/min to observe crystallization.

    • Second Heat: Heat the sample from 0 °C to 100 °C at a rate of 10 °C/min. The data from this second heating scan is typically used for analysis of the melting behavior.

  • Data Collection: Record the differential heat flow between the sample and reference as a function of temperature.

  • Data Analysis:

    • Plot the heat flow versus temperature to obtain the DSC thermogram.

    • Determine the melting point (Tm) as the peak temperature of the endothermic melting event.

    • Calculate the enthalpy of fusion (ΔHf) by integrating the area under the melting peak.

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Analysis Weigh_DSC Weigh 2-5 mg of this compound Seal Seal in aluminum pan Weigh_DSC->Seal Heat1 Heat to 100°C Seal->Heat1 Cool Cool to 0°C Heat1->Cool Heat2 Heat to 100°C (Analysis Scan) Cool->Heat2 Record_DSC Record heat flow vs. temperature Heat2->Record_DSC Plot_DSC Plot DSC thermogram Record_DSC->Plot_DSC Determine_DSC Determine Tm and ΔHf Plot_DSC->Determine_DSC

Figure 4: Experimental workflow for Differential Scanning Calorimetry (DSC).

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the degradation products of this compound under pyrolytic conditions.

Instrumentation: A pyrolyzer unit coupled to a gas chromatograph-mass spectrometer (GC-MS).

Procedure:

  • Sample Preparation: Place a small amount (approximately 0.1-0.5 mg) of this compound into a pyrolysis sample cup.

  • Pyrolysis:

    • Insert the sample cup into the pyrolyzer.

    • Rapidly heat the sample to the desired pyrolysis temperature (e.g., 600 °C) in an inert atmosphere (e.g., helium).

    • Hold at the pyrolysis temperature for a short duration (e.g., 10-20 seconds).

  • GC-MS Analysis:

    • The volatile pyrolysis products are swept directly into the GC injection port.

    • Separate the pyrolysis products on a capillary GC column (e.g., a nonpolar column like DB-5ms). A typical temperature program would be: hold at 40 °C for 2 minutes, then ramp to 300 °C at 10 °C/min.

    • The separated components are introduced into the mass spectrometer for detection and identification.

  • Data Analysis:

    • Identify the individual pyrolysis products by comparing their mass spectra with a library of known compounds (e.g., NIST library).

    • Determine the relative abundance of each product from the peak areas in the total ion chromatogram.

Conclusion

This technical guide has provided a detailed overview of the thermal stability and degradation of this compound. While specific experimental data for this compound is scarce, by drawing parallels with similar long-chain hydrocarbons, we can anticipate its thermal behavior. The primary modes of degradation are pyrolysis in the absence of oxygen and oxidation in its presence, leading to a variety of smaller hydrocarbon and oxygenated products, respectively. The provided experimental protocols for TGA, DSC, and Py-GC-MS offer a robust framework for researchers to conduct their own investigations into the thermal properties of this compound and related materials. The visualizations of the degradation pathways and experimental workflows serve to enhance the understanding of these complex processes. Further experimental studies on pure this compound are warranted to provide more precise quantitative data and validate the projections made in this guide.

References

A Technical Guide to the Spectral Analysis of 1-Tetracosene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 1-tetracosene. This document is intended to serve as a core reference for researchers and professionals involved in the identification, characterization, and utilization of this long-chain alkene.

Introduction to this compound

This compound (C₂₄H₄₈) is a long-chain alpha-olefin with the chemical structure CH₂(CH₂)₂₁CH=CH₂. Its high molecular weight and specific functional group impart unique physicochemical properties relevant in various fields, including materials science and as a chemical intermediate. Accurate spectral analysis is paramount for its unambiguous identification and quality control.

Spectral Data Summary

The following sections and tables summarize the key spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide diagnostic signals for the terminal double bond and the long alkyl chain.

Table 1: ¹H NMR Spectral Data for this compound (Predicted)

Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignment
~5.8ddt1H=CH-
~4.9m2H=CH₂
~2.0q2H-CH₂-CH=CH₂
~1.2-1.4m40H-(CH₂)₂₀-
~0.9t3H-CH₃

Predicted data based on typical chemical shifts for terminal alkenes.

Table 2: ¹³C NMR Spectral Data for this compound

While specific experimental data from a public source is limited, the expected chemical shifts can be reliably predicted based on established principles of ¹³C NMR spectroscopy for alkenes. The PubChem database indicates the availability of ¹³C NMR spectra for this compound.[1]

Chemical Shift (δ) (ppm)Assignment
~139=CH-
~114=CH₂
~34-CH₂-CH=CH₂
~29-32-(CH₂)₂₀-
~22.7-CH₂-CH₃
~14.1-CH₃

Predicted data based on typical chemical shifts for terminal alkenes.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is characterized by absorptions corresponding to the C=C double bond and the C-H bonds of the alkene and alkane portions of the molecule.

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3080Medium=C-H stretch
~2925Strong-C-H stretch (asymmetric)
~2855Strong-C-H stretch (symmetric)
~1640MediumC=C stretch
~1465Medium-CH₂- bend (scissoring)
~990Strong=C-H bend (out-of-plane)
~910Strong=CH₂ bend (out-of-plane)

Data based on typical IR frequencies for terminal alkenes.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation. The mass spectrum of this compound is expected to show a molecular ion peak and a series of fragment ions resulting from the cleavage of the long alkyl chain. A GC-MS spectrum for this compound is available on SpectraBase.[2] The National Institute of Standards and Technology (NIST) WebBook also provides information on this compound, including its molecular weight and CAS registry number.[3][4][5]

Table 4: Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Assignment
336Low[M]⁺ (Molecular Ion)
VariousHigh[CₙH₂ₙ₊₁]⁺ and [CₙH₂ₙ₋₁]⁺ fragments

Fragmentation pattern is characterized by a series of hydrocarbon fragments separated by 14 Da (CH₂ group).

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data for this compound.

NMR Spectroscopy

Sample Preparation:

  • Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃).

  • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

  • Spectrometer: 400 MHz or higher field NMR spectrometer.

  • Pulse Sequence: Standard single-pulse experiment.

  • Spectral Width: -2 to 12 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 8-16, depending on the sample concentration.

¹³C NMR Acquisition:

  • Spectrometer: 100 MHz or higher field NMR spectrometer.

  • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

  • Spectral Width: 0 to 150 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024 or more, as the ¹³C nucleus is less sensitive than ¹H.

Infrared (IR) Spectroscopy

Sample Preparation (Thin Film):

  • If this compound is a liquid or a low-melting solid at room temperature, place a small drop of the sample between two salt plates (e.g., NaCl or KBr).

  • Gently press the plates together to form a thin film.

  • If this compound is a solid, dissolve a small amount in a volatile solvent (e.g., hexane (B92381) or chloroform), apply the solution to a salt plate, and allow the solvent to evaporate.

Data Acquisition:

  • Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

  • Scan Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

  • Acquire a background spectrum of the clean salt plates before running the sample spectrum.

Mass Spectrometry (GC-MS)

Sample Preparation:

  • Dissolve a small amount of this compound in a volatile organic solvent (e.g., hexane or dichloromethane) to a concentration of approximately 1 mg/mL.

Gas Chromatography (GC) Conditions:

  • Column: A nonpolar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Injector Temperature: 250-300 °C.

  • Oven Temperature Program:

    • Initial temperature: 50-100 °C, hold for 1-2 minutes.

    • Ramp: 10-20 °C/min to 300-320 °C.

    • Final hold: 5-10 minutes.

Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-500.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

Visualizations

The following diagrams illustrate the workflow for spectral analysis and the logical relationship between the different spectroscopic techniques in identifying this compound.

Spectral_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis and Interpretation cluster_structure_elucidation Structural Elucidation Sample This compound Sample Dissolution Dissolution in Appropriate Solvent Sample->Dissolution NMR_Acq NMR Spectroscopy (¹H and ¹³C) Dissolution->NMR_Acq IR_Acq IR Spectroscopy Dissolution->IR_Acq MS_Acq Mass Spectrometry (GC-MS) Dissolution->MS_Acq NMR_Data NMR Spectra: Chemical Shifts, Multiplicities, Integration NMR_Acq->NMR_Data IR_Data IR Spectrum: Characteristic Absorption Bands IR_Acq->IR_Data MS_Data Mass Spectrum: Molecular Ion, Fragmentation Pattern MS_Acq->MS_Data Structure Structure of This compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the spectral analysis and structural elucidation of this compound.

Spectral_Data_Relationship cluster_spectroscopy Spectroscopic Techniques cluster_information Information Provided Structure This compound Structure NMR NMR (¹H, ¹³C) Structure->NMR determines IR IR Structure->IR determines MS Mass Spec Structure->MS determines NMR_Info Carbon-Hydrogen Framework NMR->NMR_Info provides IR_Info Functional Groups (C=C, C-H) IR->IR_Info provides MS_Info Molecular Weight & Fragmentation MS->MS_Info provides NMR_Info->Structure confirms IR_Info->Structure confirms MS_Info->Structure confirms

Caption: Logical relationship of spectral data in confirming the structure of this compound.

References

1-Tetracosene safety and handling precautions

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safety and Handling of 1-Tetracosene

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for this compound, intended for use by professionals in research and development. The following sections detail the known hazards, precautionary measures, and emergency procedures associated with this compound.

Chemical and Physical Properties

This compound is a long-chain alpha-olefin.[1] While comprehensive toxicological data is not available for this compound, information from structurally similar compounds and available safety data sheets (SDS) for related substances can be used to infer potential hazards and guide safe handling practices.

PropertyValueSource
Molecular Formula C₂₄H₄₈[1]
Molecular Weight 336.6 g/mol [1]
Appearance White solid[2]
Odor Odorless[2]
Boiling Point 386.00 to 387.00 °C (estimated)[3]
Melting Point 48 to 54 °C[2]
Flash Point 217.10 °C (423.00 °F) (estimated)[3]
Solubility in Water Insoluble[2][4]
Stability Stable under normal temperatures and pressures[2]

Hazard Identification and Classification

The primary health hazard identified for this compound is aspiration toxicity.[1]

Hazard ClassGHS ClassificationHazard Statement
Aspiration Hazard Category 1H304: May be fatal if swallowed and enters airways[1]

Potential Health Effects:

  • Eye Contact: May cause irritation.[5]

  • Skin Contact: May cause skin irritation.[5]

  • Ingestion: May cause irritation of the digestive tract. The primary risk is aspiration if vomiting occurs.[5]

  • Inhalation: May cause respiratory tract irritation, especially if handled in a way that generates dust.[2][5]

Personal Protective Equipment (PPE)

To minimize exposure, the following personal protective equipment is recommended when handling this compound:[2]

Protection TypeSpecificationRationale
Eye and Face Protection Safety glasses with side shields or chemical safety goggles.To protect eyes from splashes and dust.
Skin Protection Chemical-resistant gloves (e.g., nitrile). A standard laboratory coat should be worn.To prevent skin contact and potential irritation.[2]
Respiratory Protection For operations with the potential to generate dust or aerosols, a NIOSH-approved respirator may be necessary.To protect against the inhalation of harmful dust or fumes.

Safe Handling and Storage

Engineering Controls:

  • Work in a well-ventilated area.

  • Facilities should be equipped with an eyewash station and a safety shower.[2]

Handling Procedures:

  • Avoid contact with eyes, skin, and clothing.[2]

  • When transferring the solid, use a spatula to avoid generating dust.[2]

  • If the material is a fine powder, handle it in a chemical fume hood.[2]

  • Keep the container tightly closed when not in use.[2]

  • Wash hands thoroughly after handling.[2]

Storage Conditions:

  • Store in a cool, dry, and well-ventilated place.[6]

  • Keep containers tightly closed to prevent contamination.[6]

  • Store away from incompatible materials such as strong oxidizing agents.[7]

Emergency Procedures

First Aid Measures
Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[2]
Skin Contact Wash off with soap and plenty of water. Remove any contaminated clothing. Get medical attention if symptoms occur.[2]
Ingestion Do NOT induce vomiting.[6] If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Immediately call a POISON CENTER or doctor.[6]
Inhalation Move the person into fresh air. If they are not breathing, give artificial respiration. Consult a physician if symptoms persist.[6]
Spill Response Workflow

In the event of a spill, the following workflow should be initiated to ensure a safe and effective cleanup.

Spill_Response_Workflow cluster_assessment Initial Assessment cluster_small_spill Small Spill Response cluster_large_spill Large Spill Response cluster_disposal Waste Disposal assess_spill Assess Spill Size and Risk don_ppe_small Don Appropriate PPE assess_spill->don_ppe_small Small Spill evacuate Evacuate Immediate Area assess_spill->evacuate Large Spill sweep_vacuum Sweep or Vacuum Material don_ppe_small->sweep_vacuum collect_waste_small Place in Labeled Container for Disposal sweep_vacuum->collect_waste_small clean_area_small Clean Spill Area with Soap and Water collect_waste_small->clean_area_small dispose Dispose of Waste According to Regulations clean_area_small->dispose don_ppe_large Don Enhanced PPE (e.g., Respirator) evacuate->don_ppe_large dampen_material Dampen Solid to Prevent Dust don_ppe_large->dampen_material sweep_up Sweep Up Dampened Material dampen_material->sweep_up collect_waste_large Place in Labeled Container for Disposal sweep_up->collect_waste_large clean_area_large Decontaminate Spill Area collect_waste_large->clean_area_large clean_area_large->dispose

Caption: Logical workflow for responding to a this compound spill.

Experimental Protocols

Objective: To determine the potential of this compound to produce skin irritation.

Materials:

  • This compound

  • Vehicle (e.g., corn oil, if necessary to moisten the solid)

  • Gauze patches

  • Semi-occlusive dressing

  • Healthy young adult albino rabbits (3)

  • Clippers

Methodology:

  • Animal Preparation: Approximately 24 hours before the test, closely clip the fur from the dorsal area of the trunk of the animals.

  • Test Substance Application:

    • Apply 0.5 g of this compound (moistened with a few drops of a suitable vehicle if solid) to a small area (approximately 6 cm²) of the clipped skin.

    • Cover the application site with a gauze patch and a semi-occlusive dressing.

  • Exposure: The exposure period is 4 hours.

  • Observation:

    • After 4 hours, remove the dressing and wash the treated area to remove any residual test substance.

    • Observe and grade the skin reactions for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

    • Grading should be done according to a standardized scale (e.g., Draize scale).

  • Data Analysis: The mean scores for erythema and edema for each animal at the specified time points are calculated. The substance is classified as an irritant or non-irritant based on these scores according to regulatory guidelines.

Fire and Explosion Hazards

  • Fire Hazard: this compound is combustible but must be preheated before ignition can occur.[4]

  • Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[6]

  • Fire Fighting Procedures: As in any fire, wear a self-contained breathing apparatus and full protective gear.[7]

  • Hazardous Decomposition Products: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide and carbon dioxide.[7]

Disposal Considerations

Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations. Do not allow the product to enter drains. Contaminated materials, such as gloves and paper towels, should be placed in a sealed container and disposed of as hazardous waste.[8]

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-Tetracosene via Alkene Dimerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Tetracosene, a long-chain alpha-olefin, is a valuable chemical intermediate with applications in various fields, including the synthesis of specialty polymers, surfactants, and as a component in lubricants. One of the primary methods for synthesizing long-chain alkenes like this compound is through the catalytic dimerization of shorter-chain alpha-olefins. This document provides detailed application notes and protocols for the synthesis of this compound, focusing on the dimerization of 1-dodecene (B91753) using metallocene and Ziegler-Natta type catalysts. The protocols and data presented are based on established methodologies for the dimerization of similar alkenes, such as 1-hexene (B165129) and 1-decene, and adapted for the synthesis of this compound.

Catalytic Systems for Alkene Dimerization

The dimerization of terminal alkenes is efficiently catalyzed by transition metal complexes, particularly those based on Group 4 metals like titanium (Ti) and zirconium (Zr).[1][2][3] These catalysts, often in the form of metallocenes, are used in conjunction with a co-catalyst or activator, typically an organoaluminum compound such as methylaluminoxane (B55162) (MAO) or modified methylaluminoxane (MMAO-12).[1][2][3]

Ziegler-Natta catalysts, a broader class that includes both heterogeneous and homogeneous systems, are also widely employed for olefin polymerization and oligomerization.[4] Homogeneous Ziegler-Natta catalysts, particularly those based on metallocenes, offer the advantage of being single-site catalysts, which can lead to higher selectivity and more uniform products.

The general mechanism for zirconocene-catalyzed dimerization involves the formation of a zirconocene (B1252598) hydride cation, which then facilitates the head-to-tail coupling of two alkene molecules.[1]

Experimental Data

While specific data for the dimerization of 1-dodecene to this compound is not extensively published, the following tables summarize representative quantitative data from studies on the dimerization of other terminal alkenes, which can be used to guide the optimization of this compound synthesis.

Table 1: Dimerization of 1-Hexene using Zirconocene-Based Catalysts [1]

Catalyst SystemCo-catalystSolventTemperature (°C)Time (min)1-Hexene Conversion (%)Dimer Yield (%)Dimer Selectivity (%)
Cp₂ZrCl₂/HAlBuⁱ₂MMAO-12CH₂Cl₂2030>9998~99
[Cp₂ZrH₂]₂/ClAlBuⁱ₂MMAO-12CH₂Cl₂2030>9998~99
Cp₂ZrCl₂MMAO-12CH₂Cl₂4030>9996~97
Cp₂ZrCl₂/HAlBuⁱ₂B(C₆F₅)₃CH₂Cl₂20180>9999>99

Cp = Cyclopentadienyl, Bu = Butyl

Table 2: Oligomerization of 1-Decene using a HY Zeolite Catalyst [5]

Reaction Temperature (K)Reaction Time (h)1-Decene Conversion (%)Dimer (C₂₀) Yield (%)Trimer (C₃₀) Yield (%)
48338054.222.3

Experimental Protocols

The following protocols are adapted from established procedures for the dimerization of 1-hexene and can be applied to the synthesis of this compound from 1-dodecene.[1]

Protocol 1: Synthesis of this compound using a Zirconocene Dichloride/MMAO-12 Catalytic System

Materials:

  • 1-Dodecene (purified and dried)

  • Zirconocene dichloride (Cp₂ZrCl₂)

  • Modified methylaluminoxane (MMAO-12) solution in toluene

  • Anhydrous dichloromethane (B109758) (CH₂Cl₂)

  • Anhydrous toluene

  • Argon or Nitrogen gas (high purity)

  • Standard Schlenk line and glassware

Procedure:

  • Reactor Setup: Assemble a flame-dried Schlenk flask equipped with a magnetic stir bar under an inert atmosphere (Argon or Nitrogen).

  • Solvent and Reactant Addition: To the flask, add anhydrous dichloromethane (e.g., 50 mL for a laboratory-scale reaction). Then, add the purified and dried 1-dodecene.

  • Catalyst Preparation: In a separate Schlenk tube, dissolve a calculated amount of zirconocene dichloride in a small volume of anhydrous toluene.

  • Co-catalyst Addition: To the reaction flask containing 1-dodecene and dichloromethane, add the MMAO-12 solution via syringe. The molar ratio of Zr:Al is crucial and should be optimized, with typical ratios ranging from 1:100 to 1:300.

  • Initiation of Dimerization: While vigorously stirring, add the zirconocene dichloride solution to the reaction mixture.

  • Reaction Monitoring: Maintain the reaction at the desired temperature (e.g., 20-40 °C). The progress of the reaction can be monitored by taking aliquots at different time intervals and analyzing them by gas chromatography (GC) to determine the conversion of 1-dodecene and the formation of this compound.

  • Reaction Quenching: After the desired conversion is achieved (typically within 30-180 minutes), quench the reaction by adding a small amount of acidic water or ethanol.

  • Product Isolation and Purification:

    • Wash the organic layer with water to remove the catalyst residues.

    • Dry the organic layer over anhydrous magnesium sulfate (B86663) or sodium sulfate.

    • Filter the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The resulting crude product can be purified by vacuum distillation or column chromatography to isolate pure this compound.

Visualizations

Catalytic Dimerization Signaling Pathway

The following diagram illustrates the proposed catalytic cycle for the dimerization of a terminal alkene (1-dodecene) using a zirconocene-based catalyst.

Dimerization_Pathway cluster_catalyst_activation Catalyst Activation cluster_dimerization_cycle Dimerization Cycle Cp2ZrCl2 Cp₂ZrCl₂ Active_Catalyst [Cp₂Zr-H]⁺ (Active Catalyst) Cp2ZrCl2->Active_Catalyst Activation MAO MMAO-12 Intermediate1 Zr-dodecyl Intermediate Active_Catalyst->Intermediate1 Coordination & Insertion Alkene1 1-Dodecene Intermediate2 Zr-tetracosyl Intermediate Intermediate1->Intermediate2 Coordination & Insertion Alkene2 1-Dodecene Intermediate2->Active_Catalyst β-Hydride Elimination Product This compound Intermediate2->Product Release Experimental_Workflow start Start: Inert Atmosphere Setup reactor_prep Reactor Preparation (Flame-dried Schlenk flask) start->reactor_prep reagent_add Addition of Solvent (CH₂Cl₂) and 1-Dodecene reactor_prep->reagent_add cocatalyst_add Addition of Co-catalyst (MMAO-12) reagent_add->cocatalyst_add catalyst_prep Catalyst Solution Preparation (Cp₂ZrCl₂) reaction_init Initiation: Add Catalyst to Reactor catalyst_prep->reaction_init cocatalyst_add->reaction_init reaction_run Dimerization Reaction (Controlled Temperature) reaction_init->reaction_run monitoring Reaction Monitoring (GC Analysis) reaction_run->monitoring quenching Reaction Quenching (e.g., with Ethanol) reaction_run->quenching monitoring->reaction_run workup Aqueous Workup quenching->workup drying Drying of Organic Phase workup->drying solvent_removal Solvent Removal (Rotary Evaporation) drying->solvent_removal purification Product Purification (Vacuum Distillation) solvent_removal->purification end End: Pure this compound purification->end

References

Application Notes and Protocols for Catalytic Cracking Methods in 1-Tetracosene Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Tetracosene, a long-chain alpha-olefin, is a valuable chemical intermediate with applications in various fields, including the synthesis of specialty chemicals and as a precursor for certain drug development pathways. While traditional methods for the production of long-chain alpha-olefins often involve ethylene (B1197577) oligomerization, catalytic cracking of heavy hydrocarbon feedstocks presents an alternative route. This document provides an overview of the principles and outlines experimental protocols for the production of a heavy olefin fraction enriched in this compound through the catalytic cracking of Fischer-Tropsch (FT) waxes and high-density polyethylene (B3416737) (HDPE). It is important to note that the selective production of a single long-chain olefin like this compound via catalytic cracking is challenging due to the complex nature of the cracking process, which typically yields a broad distribution of smaller hydrocarbons. The following protocols are designed to maximize the yield of the C20+ olefin fraction.

General Principles of Catalytic Cracking for Heavy Olefin Production

Catalytic cracking is a process used in the petroleum refining industry to convert high-molecular-weight hydrocarbons into more valuable, lower-molecular-weight products such as gasoline, diesel, and light olefins.[1][2] The process typically employs solid acid catalysts, most commonly zeolites, at elevated temperatures.[3] For the production of heavier olefins like this compound, the key is to control the cracking severity to favor the formation of long-chain olefins and minimize their subsequent cracking into lighter products. This can be achieved by carefully selecting the catalyst and optimizing the process parameters.

Key Considerations:

  • Feedstock: Long-chain linear paraffins are ideal feedstocks for producing alpha-olefins. Fischer-Tropsch waxes, which are rich in such paraffins, are a prime candidate.[4][5] Pyrolysis waxes from high-density polyethylene (HDPE) also serve as a suitable starting material.[2][6]

  • Catalyst Selection: The choice of catalyst is critical in directing the product selectivity.

    • Pore Structure: Large-pore zeolites (e.g., Y-zeolite, Beta-zeolite) are preferred to accommodate the bulky long-chain hydrocarbon molecules.[1][7] Mesoporous materials can also enhance the diffusion of reactants and products, reducing the likelihood of over-cracking.[7]

    • Acidity: The acidity of the catalyst influences the cracking activity. For maximizing heavy olefin yield, a catalyst with moderate acidity is desirable to prevent excessive cracking. The Si/Al ratio in zeolites is a key parameter to control acidity; a higher Si/Al ratio generally leads to lower acidity.[5]

  • Process Conditions:

    • Temperature: Lower reaction temperatures favor the production of heavier fractions.[4]

    • Reaction Time (Space Velocity): Shorter reaction times or higher space velocities limit the extent of secondary cracking reactions.[4]

    • Catalyst-to-Oil Ratio: A lower catalyst-to-oil ratio can reduce the overall cracking severity.[4]

Experimental Protocols

The following are generalized protocols for the lab-scale catalytic cracking of heavy waxes to produce a C20+ olefin fraction.

Protocol 1: Catalytic Cracking of Fischer-Tropsch Wax in a Fixed-Bed Reactor

This protocol is designed for screening catalysts and studying the effect of process parameters on the product distribution.

Materials and Equipment:

  • Fischer-Tropsch wax (e.g., C30+)

  • Zeolite catalyst (e.g., H-Y with a high Si/Al ratio, or a mesoporous zeolite)

  • Quartz fixed-bed reactor

  • Tube furnace with temperature controller

  • High-pressure liquid pump for feeding the molten wax

  • Gas-liquid separator

  • Gas chromatograph (GC) equipped with a Flame Ionization Detector (FID) for product analysis

  • Nitrogen or other inert gas supply

Procedure:

  • Catalyst Preparation:

    • Press the zeolite powder into pellets and sieve to a particle size of 20-40 mesh.

    • Load a known amount of the catalyst (e.g., 1-5 grams) into the center of the quartz reactor, supported by quartz wool plugs.

  • System Setup and Purging:

    • Assemble the reactor in the tube furnace and connect the feed and product lines.

    • Purge the system with an inert gas (e.g., nitrogen) at a flow rate of 50-100 mL/min for at least 30 minutes to remove any air.

  • Reaction:

    • Heat the reactor to the desired reaction temperature (e.g., 400-500°C) under the inert gas flow.

    • Melt the Fischer-Tropsch wax in a heated feed vessel.

    • Once the reactor temperature is stable, start feeding the molten wax into the reactor using the high-pressure pump at a specific weight hourly space velocity (WHSV), for instance, 1-5 h⁻¹.

    • Maintain the reaction for a set period (e.g., 1-2 hours).

  • Product Collection and Analysis:

    • The reactor effluent is passed through a condenser and a gas-liquid separator to collect the liquid and gaseous products.

    • Analyze the gaseous products online or collect them in a gas bag for offline GC analysis.

    • Analyze the liquid products using GC-FID to determine the distribution of hydrocarbons, paying special attention to the C20+ fraction and the identification of this compound.

  • Catalyst Regeneration (Optional):

    • After the reaction, stop the feed and purge the reactor with an inert gas to remove any remaining hydrocarbons.

    • The coked catalyst can be regenerated by controlled combustion of the coke in a flow of air/nitrogen mixture at an elevated temperature (e.g., 550-650°C).

Protocol 2: Catalytic Pyrolysis of High-Density Polyethylene (HDPE) Wax

This protocol outlines a method for producing a heavy olefin fraction from a readily available plastic-derived feedstock.

Materials and Equipment:

  • High-density polyethylene (HDPE) wax (can be obtained from the thermal pyrolysis of HDPE)

  • Mesoporous aluminosilicate (B74896) catalyst (e.g., MCM-41) or a large-pore zeolite.

  • Glass or quartz batch or semi-batch reactor with a stirrer

  • Heating mantle with temperature controller

  • Condensation system for product collection

  • Vacuum pump (optional, for reduced pressure operation)

  • Analytical equipment as in Protocol 1

Procedure:

  • Reactor Charging:

    • Place a known amount of HDPE wax (e.g., 50-100 grams) and the catalyst (e.g., 1-5 wt% of the feed) into the reactor.

  • System Purging:

    • Seal the reactor and purge with an inert gas for 20-30 minutes to create an inert atmosphere.

  • Pyrolysis and Cracking:

    • Begin heating the reactor to the target temperature (e.g., 380-450°C) with continuous stirring.

    • The volatile products will vaporize and pass through the condensation system.

  • Product Collection:

    • Collect the liquid product (pyrolytic oil) in a cooled receiving flask.

    • Non-condensable gases can be collected in a gas bag.

  • Product Analysis:

    • Analyze the liquid product by GC-MS to identify the components and quantify the C20+ olefin fraction.

    • Analyze the gaseous product by GC-TCD/FID.

  • Mass Balance Calculation:

    • Determine the mass of the liquid product, gaseous product (by volume and composition), and the solid residue (coke and catalyst) to perform a mass balance.

Data Presentation

Quantitative data from the experiments should be summarized in tables for clear comparison of the effects of different catalysts and process conditions.

Table 1: Effect of Catalyst Type on Product Distribution in FT Wax Cracking

CatalystTemperature (°C)WHSV (h⁻¹)Conversion (wt%)C1-C4 Gases (wt%)C5-C19 Fraction (wt%)C20+ Fraction (wt%)Selectivity to this compound in C20+ fraction (%)
Zeolite Y (Si/Al=30)4502853050510
Zeolite Beta (Si/Al=50)4502802550515
Mesoporous Al-MCM-4145027520451020

Table 2: Effect of Process Conditions on HDPE Wax Catalytic Pyrolysis

Temperature (°C)Catalyst Loading (wt%)Liquid Yield (wt%)Gas Yield (wt%)Solid Residue (wt%)C20+ Olefin Content in Liquid (wt%)
400270201015
425265251012
45026030108
425172181018
425560301010

Note: The data in these tables are illustrative and the actual results will depend on the specific experimental setup and materials used.

Visualizations

Catalytic Cracking Workflow

experimental_workflow cluster_feed Feed Preparation cluster_reaction Catalytic Cracking cluster_separation Product Separation & Analysis Feed Heavy Wax Feedstock (FT Wax or HDPE Wax) Melt Melting/Liquefaction Feed->Melt Reactor Fixed-Bed or Batch Reactor Melt->Reactor Controlled Feed Rate (WHSV) Products Reactor Effluent Reactor->Products High Temperature (400-500°C) Coke Coke on Catalyst Reactor->Coke Catalyst Zeolite or Mesoporous Catalyst Catalyst->Reactor Separator Gas-Liquid Separator Products->Separator Gaseous Gaseous Products (C1-C4) Separator->Gaseous Liquid Liquid Products (C5+) Separator->Liquid Analysis GC-MS/GC-FID Analysis Gaseous->Analysis Liquid->Analysis

Caption: General experimental workflow for catalytic cracking of heavy waxes.

Factors Influencing Product Selectivity

selectivity_factors cluster_inputs Input Parameters cluster_process Cracking Process cluster_outputs Product Distribution Feedstock Feedstock (e.g., FT Wax) Cracking Primary & Secondary Cracking Reactions Feedstock->Cracking Catalyst Catalyst Properties (Acidity, Pore Size) Catalyst->Cracking Conditions Process Conditions (Temp, Time, C/O Ratio) Conditions->Cracking Light_Olefins Light Olefins (C2-C4) Cracking->Light_Olefins High Severity Gasoline Gasoline Range (C5-C12) Cracking->Gasoline Moderate Severity Heavy_Olefins Heavy Olefins (C20+) (incl. This compound) Cracking->Heavy_Olefins Low Severity Coke Coke & Dry Gas Cracking->Coke

Caption: Key factors influencing product selectivity in catalytic cracking.

References

Application Notes & Protocols for the Polymerization of 1-Tetracosene in Material Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthesis and characterization of poly(1-tetracosene), a long-chain poly-α-olefin with significant potential in advanced material science applications. The protocols outlined below are based on established methods for the polymerization of long-chain α-olefins, offering a foundational guide for laboratory synthesis and analysis.

Introduction

This compound is a long-chain α-olefin, a class of hydrocarbons that serve as valuable monomers for the production of specialty polymers. The resulting polymers, poly(α-olefin)s (PAOs), are known for their excellent thermal stability, low volatility, and desirable lubricating properties.[1] Poly(this compound), with its long alkyl side chains, is expected to exhibit unique crystalline and thermal properties, making it a candidate for applications such as high-performance lubricants, waxes, and as a component in more complex polymer architectures. The polymerization of this compound can be effectively achieved using Ziegler-Natta or metallocene-based catalyst systems.[2][3]

Data Presentation

The following tables summarize representative quantitative data for the polymerization of a long-chain α-olefin (1-octadecene, as a proxy for this compound) and the thermal properties of the resulting polymer. This data is illustrative and may vary based on specific experimental conditions.

Table 1: Metallocene-Catalyzed Polymerization of 1-Octadecene [3]

Catalyst SystemPolymerization Temperature (°C)Polymer Yield (%)Mn ( g/mol )Mw ( g/mol )PDI (Mw/Mn)
rac-Et(Ind)2ZrCl2/MAO70----
rac-Et(Ind)2ZrCl2/MAO30----
rac-Me2Si(Ind)2ZrCl2/MAO70----
rac-Me2Si(Ind)2ZrCl2/MAO30----
Ph2C(Flu)(Cp)ZrCl2/MAO--High--

'-' indicates data not available in the cited source.

Table 2: Thermal Properties of Poly(1-octadecene) by DSC Analysis [2][3]

Polymer SampleMelting Temperature (Tm) (°C)Crystallization Temperature (Tc) (°C)
Homopolymer (polymerized at 70°C)41 and 53-
Homopolymer (polymerized at 30°C)67-
Soluble Fraction36-
Insoluble Fraction67-

'-' indicates data not available in the cited source.

Experimental Protocols

Protocol 1: Polymerization of this compound using a Ziegler-Natta Catalyst

This protocol is adapted from the polymerization of 1-octadecene.[2]

Materials:

Procedure:

  • Reactor Setup: A 250 mL glass reactor equipped with a mechanical stirrer, temperature control, and an inlet/outlet for inert gas is assembled and thoroughly dried under vacuum and purged with nitrogen or argon.

  • Monomer and Solvent Addition: The reactor is charged with a specific volume of dry heptane and the desired amount of this compound monomer under an inert atmosphere.

  • Catalyst Introduction: The solid MgCl2-supported TiCl4 catalyst is introduced into the reactor.

  • Co-catalyst Addition: A solution of triethylaluminum (AlEt3) in heptane is added to the reactor to activate the catalyst and initiate polymerization.

  • Polymerization Reaction: The reaction mixture is stirred at a controlled temperature (e.g., 70°C) for a predetermined time to allow for polymer chain growth.[2]

  • Quenching: The polymerization is terminated by the addition of methanol.

  • Polymer Isolation and Purification: The polymer is precipitated, filtered, and then washed with a solution of hydrochloric acid in methanol to remove catalyst residues, followed by washing with pure methanol until the washings are neutral.

  • Drying: The resulting poly(this compound) is dried in a vacuum oven at a moderate temperature (e.g., 60°C) to a constant weight.

Protocol 2: Polymerization of this compound using a Metallocene Catalyst

This protocol is based on general procedures for metallocene-catalyzed olefin polymerization.[3][4]

Materials:

  • This compound (monomer)

  • Toluene (B28343) (solvent)

  • Metallocene catalyst (e.g., rac-Et(Ind)2ZrCl2)

  • Methylaluminoxane (B55162) (MAO) (co-catalyst)

  • Methanol (for quenching)

  • Hydrochloric acid (for catalyst residue removal)

  • Nitrogen or Argon gas (for inert atmosphere)

  • Standard Schlenk line or glovebox equipment

Procedure:

  • Reactor Preparation: A glass reactor is prepared as described in Protocol 1.

  • Solvent and Co-catalyst: The reactor is charged with toluene and a solution of methylaluminoxane (MAO) in toluene.

  • Monomer Addition: this compound is added to the reactor.

  • Catalyst Injection: The metallocene catalyst, dissolved in a small amount of toluene, is injected into the reactor to start the polymerization.

  • Reaction: The polymerization is allowed to proceed at a controlled temperature (e.g., 30-70°C) with continuous stirring.[3]

  • Termination: The reaction is quenched by the addition of acidified methanol.

  • Purification: The precipitated polymer is collected by filtration, washed extensively with methanol, and then dried under vacuum.

Mandatory Visualization

experimental_workflow cluster_prep Reactor Preparation cluster_reagents Reagent Addition cluster_reaction Polymerization cluster_workup Work-up and Isolation cluster_analysis Characterization prep1 Dry and Purge Reactor prep2 Add Solvent (Toluene/Heptane) prep1->prep2 reagent1 Add this compound Monomer prep2->reagent1 reagent2 Add Co-catalyst (MAO or AlEt3) reagent1->reagent2 reaction1 Inject Catalyst (Metallocene or ZN) reagent2->reaction1 reaction2 Controlled Temperature and Stirring reaction1->reaction2 workup1 Quench with Methanol reaction2->workup1 workup2 Precipitate and Filter Polymer workup1->workup2 workup3 Wash with HCl/Methanol workup2->workup3 workup4 Dry under Vacuum workup3->workup4 analysis1 GPC (Mn, Mw, PDI) workup4->analysis1 analysis2 DSC (Tm, Tc) analysis1->analysis2 analysis3 NMR (Microstructure) analysis2->analysis3

Caption: Experimental workflow for the polymerization and characterization of poly(this compound).

signaling_pathway Catalyst Metallocene Pre-catalyst (e.g., rac-Et(Ind)2ZrCl2) Active_Catalyst Active Cationic Catalyst [L2Zr-R]+ Catalyst->Active_Catalyst Activation Cocatalyst Co-catalyst (MAO) Cocatalyst->Active_Catalyst Propagation Chain Propagation Active_Catalyst->Propagation Monomer This compound Monomer Monomer->Propagation Insertion Propagation->Propagation Polymer Poly(this compound) Chain Propagation->Polymer Chain Growth

Caption: Simplified mechanism of metallocene-catalyzed polymerization of this compound.

References

Application Notes and Protocols for 1-Tetracosene as an Industrial Lubricant

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Tetracosene (C₂₄H₄₈) is a long-chain alpha-olefin that demonstrates significant potential as a high-performance industrial lubricant and additive.[1] Its linear structure, high molecular weight, and the presence of a terminal double bond contribute to desirable lubricating properties, including thermal stability and the ability to form protective boundary films under various operational conditions.[1] These characteristics make it a subject of interest for applications demanding robust lubrication in machinery and industrial processes. This document provides detailed application notes, experimental protocols for performance evaluation, and key data for researchers and professionals exploring the use of this compound in lubrication.

Physicochemical Properties of this compound

A comprehensive understanding of the physical and chemical properties of this compound is fundamental to its application as an industrial lubricant.

PropertyValueUnit
Molecular Formula C₂₄H₄₈-
Molecular Weight 336.6 g/mol
CAS Number 10192-32-2-
Appearance Colorless to pale yellow liquid-
Boiling Point 386.0 - 387.0°C @ 760 mmHg (est.)
Flash Point 217.1°C (est.)
Solubility Insoluble in water; Soluble in alcohol and organic solvents.[1][2]-

Performance Data as an Industrial Lubricant

The efficacy of a lubricant is determined through standardized testing that evaluates its performance under various stress conditions. The following table summarizes key performance metrics for this compound, based on industry-standard ASTM test methods.

Performance ParameterASTM Test MethodTypical ValueUnitSignificance in Lubrication
Kinematic Viscosity @ 40°C D445Data not available in search resultscStMeasures the lubricant's resistance to flow at a common operating temperature.
Kinematic Viscosity @ 100°C D445Data not available in search resultscStIndicates the lubricant's viscosity at higher operating temperatures, crucial for maintaining film strength.
Viscosity Index D2270Data not available in search results-Represents the effect of temperature on the lubricant's viscosity; a higher VI indicates less change in viscosity with temperature.
Four-Ball Wear Scar Diameter D4172Data not available in search resultsmmMeasures the lubricant's ability to prevent wear under high-pressure sliding contact; a smaller scar indicates better anti-wear properties.
Oxidation Stability (RPVOT) D2272Data not available in search resultsminutesAssesses the lubricant's resistance to oxidation under accelerated conditions; a longer time indicates better stability and longer service life.

Experimental Protocols

Detailed methodologies for evaluating the lubricant properties of this compound are outlined below. These protocols are based on established ASTM International standards.

Determination of Kinematic Viscosity (ASTM D445)

Objective: To measure the kinematic viscosity of this compound at 40°C and 100°C.

Apparatus:

  • Calibrated glass capillary viscometer (e.g., Cannon-Fenske)

  • Constant-temperature water bath with a precision of ±0.02°C

  • Thermometer with an accuracy of ±0.02°C

  • Stopwatch accurate to 0.1 seconds

Procedure:

  • Select a viscometer with a capillary size appropriate for the expected viscosity of this compound.

  • Equilibrate the constant-temperature water bath to the desired temperature (40°C or 100°C).

  • Charge the viscometer with the this compound sample, ensuring it is free of air bubbles and particulates.

  • Place the charged viscometer in the water bath in a vertical position.

  • Allow the viscometer to thermally equilibrate for at least 30 minutes.

  • Using suction, draw the liquid level up past the upper timing mark.

  • Release the suction and allow the liquid to flow freely down the capillary.

  • Start the stopwatch as the meniscus of the liquid passes the upper timing mark and stop it as it passes the lower timing mark.

  • Record the flow time in seconds.

  • Repeat the measurement at least twice and calculate the average flow time.

  • Calculate the kinematic viscosity (ν) in centistokes (cSt) using the formula: ν = C × t, where C is the calibration constant of the viscometer and t is the average flow time.

Assessment of Wear Preventive Characteristics (ASTM D4172)

Objective: To evaluate the anti-wear properties of this compound using the four-ball method.

Apparatus:

  • Four-Ball Wear Test Machine

  • Steel balls (AISI E-52100 steel, 12.7 mm diameter)

  • Microscope with a calibrated scale for measuring wear scars

Procedure:

  • Thoroughly clean the steel balls and the test cup with a suitable solvent and dry them.

  • Clamp three of the steel balls securely in the test cup.

  • Pour the this compound sample into the cup to a level that will cover the three stationary balls.

  • Place the fourth ball in the chuck of the test machine.

  • Assemble the test cup onto the machine.

  • Apply a load of 40 kgf.

  • Start the machine and run the test at a speed of 1200 rpm for 60 minutes at a temperature of 75°C.

  • At the end of the test, stop the machine, remove the test cup, and discard the sample.

  • Clean the three stationary balls and measure the diameter of the wear scars on each ball in two directions (parallel and perpendicular to the direction of sliding).

  • Calculate the average wear scar diameter in millimeters.

Evaluation of Oxidation Stability (ASTM D2272 - RPVOT)

Objective: To determine the oxidation stability of this compound using the Rotating Pressure Vessel Oxidation Test (RPVOT).

Apparatus:

  • Rotating Pressure Vessel Oxidation Test apparatus

  • Oxygen supply

  • Copper catalyst coil

  • Pressure measurement and recording device

Procedure:

  • Place a 50 g sample of this compound, 5 g of distilled water, and a polished copper catalyst coil into the glass container of the pressure vessel.

  • Seal the pressure vessel and charge it with oxygen to a pressure of 90 psi at room temperature.

  • Place the vessel in the heating bath, which is maintained at 150°C.

  • Begin rotating the vessel at 100 rpm.

  • Continuously monitor and record the pressure inside the vessel.

  • The test is complete when the pressure has dropped by 25 psi from the maximum recorded pressure.

  • The result is reported as the time in minutes from the start of the test to the 25 psi pressure drop.

Mechanism of Lubrication

Long-chain alpha-olefins like this compound primarily provide lubrication through a mechanism known as boundary lubrication . Under high-pressure conditions where the lubricant film is thin, the long hydrocarbon chains of this compound molecules adsorb onto the metal surfaces. This forms a durable, protective film that prevents direct metal-to-metal contact, thereby reducing friction and wear. The terminal double bond in this compound can also play a role in enhancing its adhesion to metal surfaces.

LubricationMechanism cluster_0 Boundary Lubrication Condition cluster_1 This compound Action cluster_2 Lubrication Outcome HighPressure High Pressure/ High Load Adsorption This compound Molecules Adsorb onto Metal Surfaces HighPressure->Adsorption Asperities Surface Asperities in Close Proximity Asperities->Adsorption FilmFormation Formation of a Sacrificial Boundary Film Adsorption->FilmFormation Separation Separation of Metal Surfaces FilmFormation->Separation FrictionReduction Reduced Friction Separation->FrictionReduction WearPrevention Prevention of Wear Separation->WearPrevention

Caption: Logical flow of the boundary lubrication mechanism of this compound.

Experimental Workflow for Lubricant Evaluation

The following diagram illustrates a typical workflow for the comprehensive evaluation of this compound as an industrial lubricant.

ExperimentalWorkflow Start Procure/Synthesize This compound Sample Physicochemical Characterize Physicochemical Properties (e.g., Purity, MW, BP) Start->Physicochemical Viscosity Perform Kinematic Viscosity Testing (ASTM D445) Physicochemical->Viscosity Wear Conduct Four-Ball Wear Test (ASTM D4172) Physicochemical->Wear Oxidation Run Oxidation Stability Test (ASTM D2272) Physicochemical->Oxidation DataAnalysis Analyze and Tabulate Performance Data Viscosity->DataAnalysis Wear->DataAnalysis Oxidation->DataAnalysis Report Generate Application Notes and Protocols DataAnalysis->Report

Caption: A typical experimental workflow for evaluating this compound as a lubricant.

Safety Precautions

When handling this compound, it is important to follow standard laboratory safety procedures. It may be fatal if swallowed and enters airways.[3] Always consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal. Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work in a well-ventilated area.

Conclusion

This compound presents a promising option for use as an industrial lubricant, particularly in applications requiring high thermal stability and effective boundary lubrication. The protocols and information provided herein offer a framework for the systematic evaluation of its performance characteristics. Further research to generate comprehensive quantitative data will be invaluable in fully elucidating its potential and optimizing its application in various industrial settings.

References

Application Notes and Protocols: 1-Tetracosene as a Chemical Intermediate in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthetic utility of 1-tetracosene, a 24-carbon alpha-olefin, as a versatile chemical intermediate. The protocols outlined below focus on the transformation of this compound into valuable long-chain functionalized molecules, with a specific emphasis on the synthesis of tetracosanoic acid and its subsequent incorporation into a ceramide analog, a class of bioactive lipids with significant therapeutic potential.

Introduction

This compound is a long-chain hydrocarbon that serves as an excellent starting material for the synthesis of various specialty chemicals due to its terminal double bond, which allows for selective functionalization.[1] Its long alkyl chain imparts unique physicochemical properties to its derivatives, making them suitable for applications in materials science, as surfactants, and notably, as intermediates in the synthesis of complex bioactive molecules and active pharmaceutical ingredients (APIs).[2][3]

This document details the multi-step synthesis of a ceramide analog from this compound, a pathway of significant interest in drug development due to the role of ceramides (B1148491) in cellular signaling and skin barrier function.[4][5] The protocols provided are intended to be a comprehensive guide for researchers, offering step-by-step instructions and the necessary data for replication and adaptation.

Data Presentation

The following tables summarize the key quantitative data for the synthetic transformations described in the protocols.

Table 1: Synthesis of 1-Tetracosanol (B57610) from this compound via Hydroboration-Oxidation

StepReagents and ConditionsReaction TimeYield (%)Purity (%)
Hydroboration This compound, BH₃·THF, THF, 0 °C to rt2 h--
Oxidation NaOH (aq), H₂O₂ (aq), 40-50 °C2 h85-95>95 (after purification)

Table 2: Synthesis of Tetracosanoic Acid from 1-Tetracosanol

ReagentOxidantCatalystTemperature (°C)Reaction Time (h)Conversion (%)Selectivity (%)
1-TetracosanolH₂O₂Aliquat®-peroxotungstophosphate9068568

Table 3: Synthesis of Ceramide Analog from Tetracosanoic Acid

StepReagents and ConditionsReaction TimeYield (%)
Activation Tetracosanoic acid, oxalyl chloride, cat. DMF, CH₂Cl₂2 h>95 (crude)
Amide Coupling Sphingosine (B13886), Et₃N, CH₂Cl₂12 h80-90 (after purification)

Experimental Protocols

Protocol 1: Synthesis of 1-Tetracosanol from this compound (Hydroboration-Oxidation)

This protocol describes the anti-Markovnikov hydration of this compound to yield the primary alcohol, 1-tetracosanol.[6][7]

Materials:

  • This compound (1.0 eq)

  • Borane-tetrahydrofuran complex (BH₃·THF), 1 M solution in THF (1.1 eq)

  • Tetrahydrofuran (THF), anhydrous

  • Sodium hydroxide (B78521) (NaOH), 3 M aqueous solution

  • Hydrogen peroxide (H₂O₂), 30% aqueous solution

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, rotary evaporator, separatory funnel.

Procedure:

  • Hydroboration:

    • Dissolve this compound in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C using an ice bath.

    • Slowly add the 1 M solution of BH₃·THF dropwise via a dropping funnel over 30 minutes with continuous stirring.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 1.5 hours.

  • Oxidation:

    • Cool the reaction mixture back to 0 °C with an ice bath.

    • Carefully and slowly add the 3 M aqueous NaOH solution, followed by the dropwise addition of 30% H₂O₂. Caution: The addition of hydrogen peroxide is exothermic. Maintain the temperature below 40-50 °C.

    • After the addition is complete, remove the ice bath and stir the mixture at room temperature for 2 hours.

  • Work-up and Purification:

    • Transfer the reaction mixture to a separatory funnel.

    • Add diethyl ether to extract the product. Separate the organic layer.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

    • The crude 1-tetracosanol can be further purified by recrystallization from a suitable solvent (e.g., ethanol (B145695) or acetone) to yield a white solid.

Protocol 2: Synthesis of Tetracosanoic Acid from 1-Tetracosanol

This protocol details the oxidation of 1-tetracosanol to tetracosanoic acid using a phase-transfer catalyst system.[8]

Materials:

  • 1-Tetracosanol (1.0 eq)

  • Hydrogen peroxide (H₂O₂), 30% aqueous solution (5.0 eq)

  • Aliquat® 336

  • Sodium tungstate (B81510) dihydrate

  • Potassium bisulfate

  • Toluene (B28343)

  • Sodium sulfite (B76179)

  • Hydrochloric acid (HCl), concentrated

  • Round-bottom flask, condenser, mechanical stirrer, heating mantle, separatory funnel.

Procedure:

  • Catalyst Preparation (in situ):

    • In a round-bottom flask, prepare the active catalyst by dissolving sodium tungstate dihydrate and potassium bisulfate in a small amount of water. Add a solution of Aliquat® 336 in toluene and stir vigorously.

  • Oxidation Reaction:

    • To the catalyst mixture, add 1-tetracosanol.

    • Heat the mixture to 90 °C with vigorous mechanical stirring.

    • Slowly add the 30% H₂O₂ solution dropwise over a period of 1-2 hours.

    • Maintain the reaction at 90 °C for 6 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Add a solution of sodium sulfite to quench any remaining hydrogen peroxide.

    • Acidify the mixture with concentrated HCl to protonate the carboxylic acid.

    • Separate the organic layer. Extract the aqueous layer with toluene.

    • Combine the organic layers, wash with water and brine, and dry over anhydrous MgSO₄.

    • Remove the solvent under reduced pressure. The crude tetracosanoic acid can be purified by recrystallization from a suitable solvent (e.g., hexane (B92381) or ethanol) to afford a white, waxy solid.

Protocol 3: Synthesis of a Ceramide Analog (N-tetracosanoylsphingosine)

This protocol describes the coupling of tetracosanoic acid with sphingosine to form a ceramide analog.[9]

Materials:

  • Tetracosanoic acid (1.0 eq)

  • Oxalyl chloride (1.2 eq)

  • N,N-Dimethylformamide (DMF), catalytic amount

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Sphingosine (0.9 eq)

  • Triethylamine (Et₃N) (2.5 eq)

  • Silica (B1680970) gel for column chromatography

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath.

Procedure:

  • Activation of Tetracosanoic Acid:

    • Suspend tetracosanoic acid in anhydrous CH₂Cl₂ in a round-bottom flask.

    • Add a catalytic amount of DMF.

    • Cool the mixture to 0 °C and slowly add oxalyl chloride dropwise.

    • Allow the reaction to warm to room temperature and stir for 2 hours. The formation of the acid chloride is typically complete when gas evolution ceases.

    • Remove the excess oxalyl chloride and solvent under reduced pressure to obtain the crude tetracosanoyl chloride.

  • Amide Coupling:

    • Dissolve sphingosine in anhydrous CH₂Cl₂ in a separate flask and add triethylamine.

    • Cool the sphingosine solution to 0 °C.

    • Dissolve the crude tetracosanoyl chloride in anhydrous CH₂Cl₂ and add it dropwise to the sphingosine solution.

    • Allow the reaction to warm to room temperature and stir overnight (approximately 12 hours).

  • Work-up and Purification:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer with dilute HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol (B129727) in chloroform) to yield the pure ceramide analog.

Visualizations

Synthesis_Workflow This compound This compound 1-Tetracosanol 1-Tetracosanol This compound->1-Tetracosanol Hydroboration- Oxidation Tetracosanoic Acid Tetracosanoic Acid 1-Tetracosanol->Tetracosanoic Acid Oxidation Ceramide Analog Ceramide Analog Tetracosanoic Acid->Ceramide Analog Amide Coupling (with Sphingosine)

Caption: Synthetic pathway from this compound to a ceramide analog.

Experimental_Logic cluster_protocol1 Protocol 1: Hydroboration-Oxidation cluster_protocol2 Protocol 2: Oxidation to Carboxylic Acid cluster_protocol3 Protocol 3: Ceramide Synthesis p1_start Start: This compound in THF p1_hydro 1. Hydroboration: Add BH3-THF at 0°C, then stir at RT p1_start->p1_hydro p1_oxi 2. Oxidation: Add NaOH and H2O2 at 0°C, then stir at RT p1_hydro->p1_oxi p1_workup 3. Work-up: Extraction with Et2O, wash, dry, concentrate p1_oxi->p1_workup p1_purify 4. Purification: Recrystallization p1_workup->p1_purify p1_end Product: 1-Tetracosanol p1_purify->p1_end p2_start Start: 1-Tetracosanol p2_react 1. Reaction: Oxidize with H2O2 and catalyst at 90°C p2_start->p2_react p2_workup 2. Work-up: Quench, acidify, extract, dry, concentrate p2_react->p2_workup p2_purify 3. Purification: Recrystallization p2_workup->p2_purify p2_end Product: Tetracosanoic Acid p2_purify->p2_end p3_start Start: Tetracosanoic Acid p3_activate 1. Activation: React with Oxalyl Chloride p3_start->p3_activate p3_couple 2. Coupling: React with Sphingosine p3_activate->p3_couple p3_workup 3. Work-up: Quench, extract, wash, dry, concentrate p3_couple->p3_workup p3_purify 4. Purification: Silica Gel Chromatography p3_workup->p3_purify p3_end Product: Ceramide Analog p3_purify->p3_end

References

Application Notes: Gas Chromatography Methods for 1-Tetracosene Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Tetracosene (C24H48) is a long-chain alpha-olefin that serves as a valuable reference compound in various analytical applications, including environmental analysis and materials science.[1] Gas chromatography (GC) is a powerful and widely used analytical technique for the separation and quantification of volatile and semi-volatile compounds like this compound. This document provides detailed application notes and protocols for the analysis of this compound using GC, intended for researchers, scientists, and drug development professionals. The methods outlined are based on established practices and data from reputable sources.

Principle of Analysis

Gas chromatography separates components of a sample mixture based on their differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a heated column. For this compound analysis, a non-polar capillary column is typically employed. The sample is vaporized in a heated injector and carried through the column by an inert gas.[2] Separation occurs based on the boiling point and interaction of this compound with the stationary phase. A detector, commonly a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is used for detection and quantification.[1]

Quantitative Data Summary

The following table summarizes various gas chromatography methods and retention indices for the analysis of this compound.[3]

ParameterMethod 1Method 2Method 3Method 4Method 5
Column Type CapillaryCapillaryCapillaryCapillaryCapillary
Stationary Phase HP-5MSDB-5HP-5 MSHP-5SE-54
Column Dimensions 30 m x 0.25 mm x 0.25 µm30 m x 0.25 mm30 m x 0.25 mm x 0.25 µm30 m x 0.32 mm x 0.25 µm25 m x 0.32 mm
Carrier Gas HeliumHeliumHeliumHydrogen-
Temperature Program 60°C (1 min) -> 5°C/min -> 210°C -> 10°C/min -> 280°C (15 min)30°C -> 5°C/min -> 120°C -> 10°C/min -> 270°C70°C -> 5°C/min -> 290°C (10 min)70°C -> 5°C/min -> 290°C100°C -> 2°C/min -> 280°C
Kovats Retention Index (I) 2390.22396239423962394
Reference Andriamaharavo, 2014Zaikin and Borisov, 2002Radulovic, Blagojevic, et al., 2010Radulovic, Dordevic, et al., 2010Scribe, Ngoumbi-Nzouzi, et al., 1990

Experimental Protocols

The following are generalized protocols for the analysis of this compound using gas chromatography.

Protocol 1: Standard Preparation
  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of a suitable solvent (e.g., hexane, heptane) in a volumetric flask.

  • Working Standards: Prepare a series of working standards by serial dilution of the stock solution to cover the desired concentration range for calibration (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Protocol 2: Sample Preparation (General Guideline)
  • Liquid Samples: If this compound is in a liquid matrix that is compatible with the GC system, it may be directly injected after filtration through a 0.45 µm syringe filter. If the matrix is not compatible, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the analyte.

  • Solid Samples: For solid samples, an extraction step is required.

    • Accurately weigh a known amount of the homogenized solid sample.

    • Add a suitable extraction solvent (e.g., hexane, dichloromethane).

    • Use an appropriate extraction technique such as sonication, vortexing, or Soxhlet extraction.

    • Centrifuge or filter the extract to remove solid particles.

    • The extract may need to be concentrated or diluted to fall within the calibration range.

Protocol 3: Gas Chromatography Analysis
  • Instrument Setup:

    • Install a suitable capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

    • Set the carrier gas (Helium) flow rate (e.g., 1 mL/min).

    • Set the injector temperature (e.g., 250°C).

    • Set the detector temperature (e.g., 280°C for FID, or follow MS source temperature recommendations).

    • Set the oven temperature program according to one of the methods listed in the data table. For example: 60°C for 1 minute, then ramp at 5°C/min to 210°C, then ramp at 10°C/min to 280°C and hold for 15 minutes.[3]

  • Injection: Inject 1 µL of the prepared standard or sample into the GC.

  • Data Acquisition: Start the data acquisition software to record the chromatogram.

  • Analysis:

    • Identify the this compound peak in the chromatogram by comparing its retention time with that of a known standard.

    • For quantitative analysis, generate a calibration curve by plotting the peak area versus the concentration of the prepared standards.

    • Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

Visualizations

GC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_results Data Processing & Results Standard This compound Standard Stock Stock Solution (1000 µg/mL) Standard->Stock Dissolve Solvent Solvent (e.g., Hexane) Solvent->Stock Sample Sample Matrix Extracted Extracted Sample Sample->Extracted Extraction Working Working Standards Stock->Working Serial Dilution GC Gas Chromatograph Working->GC Injection Extracted->GC Injection MS Mass Spectrometer GC->MS Separated Analytes Data Data System MS->Data Signal Acquisition Chromatogram Chromatogram Data->Chromatogram Calibration Calibration Curve Chromatogram->Calibration Peak Area vs. Conc. Quantification Quantification Chromatogram->Quantification Sample Peak Area Calibration->Quantification Report Final Report Quantification->Report

Caption: Workflow for the analysis of this compound using Gas Chromatography.

References

Application Notes and Protocols for the Use of 1-Tetracosene as an Internal Standard in Gas Chromatography (GC) Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing 1-tetracosene as an internal standard (IS) in the quantitative analysis of various analytes by gas chromatography (GC). The protocols outlined below are applicable to a wide range of applications, including drug development, quality control, and research.

Introduction to this compound as an Internal Standard

This compound (C₂₄H₄₈) is a long-chain alkene that can serve as an effective internal standard in GC analysis.[1] An ideal internal standard is a compound added to samples, calibrants, and controls in a known and constant concentration. It helps to correct for variations in injection volume, solvent evaporation, and instrument response, thereby improving the accuracy and precision of quantitative analysis.[2][3]

Key Characteristics of this compound as an Internal Standard:

  • Chemical Inertness: As a hydrocarbon, this compound is relatively non-reactive, minimizing the risk of interference with the analytes of interest.

  • Structural Similarity: Its long hydrocarbon chain makes it structurally similar to many nonpolar analytes, ensuring comparable behavior during sample preparation and GC analysis.[4]

  • Distinct Retention Time: Due to its high molecular weight and boiling point, this compound typically elutes at a later retention time than many common analytes, reducing the likelihood of co-elution.

  • Commercial Availability: this compound is readily available from various chemical suppliers.

While much of the established literature details the use of its saturated counterpart, tetracosane (B166392) (C₂₄H₅₀), the protocols and principles are largely transferable to this compound, given their similar physicochemical properties. This document adapts established methodologies for tetracosane for use with this compound.[5][6]

Quantitative Data Summary

The following tables provide typical parameters and acceptance criteria for method validation when using a long-chain hydrocarbon like this compound as an internal standard. These values should be established and verified for each specific analytical method.

Table 1: GC-MS Method Validation Parameters

ParameterTypical Acceptance Criteria
Linearity (R²) ≥ 0.995
Accuracy (% Recovery) 80-120%
Precision (RSD) ≤ 15%
Limit of Detection (LOD) Signal-to-Noise Ratio ≈ 3:1
Limit of Quantification (LOQ) Signal-to-Noise Ratio ≈ 10:1; RSD ≤ 20%

Data adapted from validation guidelines for GC-MS methods using internal standards.[6]

Table 2: Example GC Parameters for Analysis with this compound

ParameterExample Value
Column HP-5MS (or equivalent 5% phenylmethylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Inlet Temperature 270 - 280 °C
Injection Mode Split (e.g., 60:1) or Splitless
Carrier Gas Helium or Hydrogen
Flow Rate 1.0 mL/min
Oven Program Initial: 60-90°C, hold for 1-4 min; Ramp: 5-30°C/min to 280-320°C, hold for 3-15 min
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)
Detector Temperature 280 °C (FID)

These parameters are illustrative and should be optimized for the specific analytes and matrix.[7][8]

Experimental Protocols

Preparation of Stock and Standard Solutions

A critical step in quantitative analysis is the accurate preparation of stock and standard solutions.

Protocol 1: Preparation of this compound Internal Standard Stock Solution

  • Weighing: Accurately weigh a known amount of pure this compound.

  • Dissolving: Dissolve the weighed this compound in a suitable nonpolar solvent (e.g., hexane, chloroform/methanol 9:1) in a volumetric flask.[5][8]

  • Dilution: Dilute to the mark with the solvent to achieve a final concentration of, for example, 0.4 mg/mL.[8]

  • Storage: Store the stock solution in a tightly sealed container at an appropriate temperature (e.g., 4°C) to minimize solvent evaporation.

Protocol 2: Preparation of Calibration Standards

  • Analyte Stock Solution: Prepare a stock solution of the analyte(s) of interest in the same solvent as the internal standard.

  • Serial Dilutions: Perform serial dilutions of the analyte stock solution to create a series of at least five calibration standards with different concentrations.

  • Spiking with IS: To each calibration standard, add a constant and known volume of the this compound internal standard stock solution. This ensures that the concentration of the internal standard is the same in all calibration standards.[5]

  • Final Volume: Adjust to the final volume with the solvent.

Sample Preparation

Protocol 3: Preparation of Samples for Analysis

  • Sample Measurement: Accurately weigh or measure a known amount of the unknown sample.

  • Addition of IS: Add the same known volume of the this compound internal standard stock solution to the sample as was added to the calibration standards.

  • Extraction/Dissolution: Extract or dissolve the sample in the chosen solvent. The specific procedure will depend on the sample matrix.

  • Cleanup: If necessary, filter or centrifuge the sample to remove any particulate matter before analysis.[5]

GC Analysis and Data Processing

Protocol 4: GC Analysis and Quantification

  • Instrument Setup: Set up the GC or GC-MS system according to the optimized method parameters (see Table 2 for an example).

  • Analysis Sequence: Analyze the prepared calibration standards and samples. It is good practice to run a solvent blank and a quality control (QC) sample at the beginning and periodically throughout the analytical run.

  • Data Acquisition: Acquire the chromatograms and integrate the peak areas for the analyte(s) and the internal standard (this compound).

  • Calibration Curve: For the calibration standards, calculate the ratio of the peak area of the analyte to the peak area of the internal standard. Plot this ratio against the known concentration of the analyte to generate a calibration curve.

  • Quantification: For the unknown samples, calculate the peak area ratio of the analyte to the internal standard. Use the calibration curve to determine the concentration of the analyte in the sample.

Visualizations

Workflow for Quantitative Analysis Using an Internal Standard

G cluster_prep Solution Preparation cluster_analysis GC Analysis cluster_data Data Processing prep_is Prepare this compound Internal Standard (IS) Stock prep_cal Prepare Calibration Standards (Analyte Dilutions + Fixed IS) prep_is->prep_cal prep_sample Prepare Unknown Sample (+ Fixed IS) prep_is->prep_sample prep_analyte Prepare Analyte Stock Solution prep_analyte->prep_cal gc_run Analyze Standards and Samples by GC or GC-MS prep_cal->gc_run prep_sample->gc_run integrate Integrate Peak Areas (Analyte and IS) gc_run->integrate calc_ratio Calculate Area Ratio (Analyte / IS) integrate->calc_ratio plot_curve Plot Calibration Curve (Area Ratio vs. Analyte Conc.) calc_ratio->plot_curve quantify Quantify Analyte in Sample using Calibration Curve plot_curve->quantify G method Analytical Method linearity Linearity method->linearity accuracy Accuracy method->accuracy precision Precision method->precision specificity Specificity method->specificity lod_loq LOD & LOQ method->lod_loq robustness Robustness method->robustness validated Validated Method linearity->validated accuracy->validated precision->validated specificity->validated lod_loq->validated robustness->validated

References

Application Notes and Protocols for the Mass Spectrometry Analysis of 1-Tetracosene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Tetracosene (C₂₄H₄₈) is a long-chain alpha-olefin with significant applications in materials science, industrial lubrication, and as a chemical intermediate.[1] In the context of life sciences and drug development, long-chain alkenes are studied for their roles as biomarkers, their interactions with lipid membranes, and their potential as components in drug delivery systems.[1] Accurate and reliable analytical methods are therefore essential for the identification and quantification of this compound in various matrices. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely adopted technique for the analysis of volatile and semi-volatile hydrocarbons like this compound, offering high sensitivity and selectivity.[1]

This document provides detailed application notes and experimental protocols for the mass spectrometry analysis of this compound, intended to serve as a comprehensive guide for researchers in academia and industry.

Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₂₄H₄₈--INVALID-LINK--
Molecular Weight336.6 g/mol --INVALID-LINK--
CAS Number10192-32-2--INVALID-LINK--
AppearanceLiquid--INVALID-LINK--

Mass Spectrometry Data and Fragmentation

The electron ionization (EI) mass spectrum of this compound is characterized by a molecular ion peak (M⁺) and a series of fragment ions. The molecular ion of alkenes is usually distinct.[2] Fragmentation patterns of long-chain alkenes are dominated by cleavages that form resonance-stabilized cations.[2] The fragmentation of this compound will typically show clusters of peaks separated by 14 mass units, corresponding to the loss of successive CH₂ groups.[2][3]

Key Mass Spectral Peaks for this compound (EI-MS)

m/zProposed FragmentNotes
336[C₂₄H₄₈]⁺Molecular Ion (M⁺)
55[C₄H₇]⁺Base Peak
83[C₆H₁₁]⁺Second Highest Peak
69[C₅H₉]⁺Third Highest Peak

Data sourced from PubChem CID 82436.

Quantitative Data

Kovats Retention Indices for this compound

The Kovats retention index (I) is a dimensionless unit that helps to standardize retention times in gas chromatography.

GC Column PhaseKovats Index (I)Reference
HP-5MS2390.2--INVALID-LINK--
DB-52396--INVALID-LINK--
HP-5 MS2394--INVALID-LINK--
SE-542394--INVALID-LINK--
CP Sil 8 CB2391--INVALID-LINK--

Predicted Collision Cross Section (CCS) Data

For advanced mass spectrometry techniques such as ion mobility-mass spectrometry, predicted CCS values can aid in identification.

Adductm/zPredicted CCS (Ų)
[M+H]⁺337.38288198.2
[M+Na]⁺359.36482198.2
[M-H]⁻335.36832195.1
[M]⁺336.37505205.7

Data sourced from PubChemLite.[4]

Experimental Protocols

A generalized experimental workflow for the GC-MS analysis of this compound is presented below.

Experimental_Workflow GC-MS Analysis Workflow for this compound cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample_Collection Sample Collection (e.g., biological fluid, plant extract) Extraction Liquid-Liquid or Solid-Phase Extraction (e.g., with hexane (B92381) or dichloromethane) Sample_Collection->Extraction Concentration Solvent Evaporation and Reconstitution (in a suitable volatile solvent) Extraction->Concentration Injection GC Injection (1 µL, splitless) Concentration->Injection Inject into GC-MS Separation Chromatographic Separation (e.g., on a non-polar column) Injection->Separation Ionization_Fragmentation Electron Ionization (EI) (70 eV) Separation->Ionization_Fragmentation Detection Mass Detection (m/z 50-550) Ionization_Fragmentation->Detection Peak_Integration Peak Integration and Identification (Comparison with spectral libraries) Detection->Peak_Integration Acquire Mass Spectra Quantification Quantification (Using internal standards) Peak_Integration->Quantification Reporting Data Reporting Quantification->Reporting

GC-MS Analysis Workflow for this compound.
Protocol 1: Sample Preparation

The choice of sample preparation method is dependent on the sample matrix. The goal is to efficiently extract this compound, remove interfering substances, and concentrate the analyte.

1.1. Liquid-Liquid Extraction (LLE)

  • Application: Suitable for liquid samples like biological fluids or reaction mixtures.

  • Procedure:

    • To 1 mL of the liquid sample, add 3 mL of hexane or dichloromethane. For quantitative analysis, add a suitable internal standard (e.g., a deuterated long-chain alkane).

    • Vortex the mixture vigorously for 2 minutes.

    • Centrifuge at 3000 x g for 10 minutes to separate the layers.

    • Carefully transfer the organic (upper) layer to a clean glass tube.

    • Evaporate the solvent under a gentle stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of hexane for GC-MS analysis.

1.2. Solid-Phase Extraction (SPE)

  • Application: Effective for cleaning up complex samples and for analyte concentration.

  • Procedure:

    • Select a non-polar sorbent cartridge (e.g., C18).

    • Condition the cartridge with 3 mL of methanol (B129727) followed by 3 mL of deionized water.

    • Load the sample onto the cartridge.

    • Wash the cartridge with a polar solvent (e.g., 5% methanol in water) to remove interferences.

    • Elute this compound from the cartridge with a non-polar solvent (e.g., 3 mL of hexane).

    • Evaporate the eluate and reconstitute as described in the LLE protocol.

Protocol 2: GC-MS Instrumentation and Conditions

The following are recommended starting conditions for the GC-MS analysis of this compound. Optimization may be necessary based on the specific instrument and sample matrix.

ParameterRecommended Condition
Gas Chromatograph
Injection Volume1 µL
Injector Temperature280 °C
Injection ModeSplitless
Carrier GasHelium at a constant flow of 1 mL/min
GC ColumnNon-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm)
Oven Temperature ProgramInitial temperature of 60°C (hold for 1 min), ramp at 10°C/min to 280°C (hold for 15 min)
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Mass AnalyzerQuadrupole
Acquisition ModeFull Scan (m/z 50-550) for qualitative analysis. Selected Ion Monitoring (SIM) for quantitative analysis (ions: m/z 55, 83, 336).
Ion Source Temperature230 °C
Quadrupole Temperature150 °C

Note on Quantitative Analysis: For accurate quantification, a calibration curve should be prepared using this compound standards of known concentrations. Parameters such as limit of detection (LOD), limit of quantification (LOQ), and linearity should be determined according to standard validation procedures.

Biological Relevance and Metabolic Pathways

Understanding the biological context of this compound can be crucial for interpreting analytical results, especially in drug development and metabolic research.

Microbial Biosynthesis of 1-Alkenes

In various microorganisms, long-chain 1-alkenes are synthesized from fatty acids. This pathway is of interest for the bio-based production of hydrocarbons.[5] The terminal step involves the decarboxylation of a fatty acid, a reaction catalyzed by enzymes such as the P450 fatty acid decarboxylase OleT.[5]

Microbial_Biosynthesis Microbial Biosynthesis of 1-Alkenes from Fatty Acids Fatty_Acid_Precursor Long-Chain Fatty Acid (e.g., Stearic Acid, C18:0) Alkene_Product 1-Alkene (e.g., 1-Heptadecene) Fatty_Acid_Precursor->Alkene_Product Decarboxylation Enzyme Fatty Acid Decarboxylase (e.g., OleT, UndA, UndB) Enzyme->Alkene_Product catalyzes Mammalian_Metabolism General Mammalian Metabolism of Alkenes cluster_enzymes Enzymatic Reactions Alkene This compound (C₂₄H₄₈) Epoxide 1,2-Epoxytetracosane Alkene->Epoxide Epoxidation Diol Tetracosane-1,2-diol Epoxide->Diol Hydrolysis P450 Cytochrome P450 Monooxygenase P450->Epoxide catalyzes EH Epoxide Hydrolase EH->Diol catalyzes

References

Application Notes and Protocols for the Structural Elucidation of 1-Tetracosene using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 1-Tetracosene is a long-chain aliphatic alkene with the chemical formula C₂₄H₄₈. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous structural elucidation of such molecules.[1][2] This document provides detailed application notes and protocols for the use of ¹H and ¹³C NMR spectroscopy in confirming the structure of this compound. The methods described herein are also applicable to other long-chain terminal alkenes.

Predicted NMR Data for this compound

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound based on established principles for long-chain alkenes.[3][4][5]

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

Protons (Position)Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-1a (geminal)~4.90ddtJtrans = 17.0, Jgem = 2.0, Jallylic = 1.51H
H-1b (cis)~4.97ddtJcis = 10.2, Jgem = 2.0, Jallylic = 1.51H
H-2 (vinylic)~5.81ddtJtrans = 17.0, Jcis = 10.2, Jvicinal = 6.71H
H-3 (allylic)~2.04qJvicinal = 6.7, Jallylic = 1.52H
H-4 to H-23 (-CH₂-)~1.25br s-~40H
H-24 (-CH₃)~0.88tJ = 6.83H

Note: Chemical shifts and coupling constants for vinylic protons are characteristic for terminal alkenes.[4][6] The broad singlet for the long methylene (B1212753) chain is a typical feature in the ¹H NMR of long aliphatic compounds.

Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃

Carbon (Position)Chemical Shift (δ, ppm)
C-1 (=CH₂)~114.1
C-2 (=CH-)~139.1
C-3 (-CH₂-)~33.9
C-4 to C-21 (-CH₂-)~29.7 - 29.3
C-22 (-CH₂-)~31.9
C-23 (-CH₂-)~22.7
C-24 (-CH₃)~14.1

Note: The sp² hybridized carbons of the double bond appear in the characteristic downfield region of the ¹³C NMR spectrum.[4][7]

Experimental Protocols

Sample Preparation

A well-prepared sample is crucial for obtaining high-quality NMR spectra.

  • Sample Purity: Ensure the this compound sample is of high purity. Impurities can complicate spectral interpretation.

  • Solvent Selection: Deuterated chloroform (B151607) (CDCl₃) is a common and suitable solvent for long-chain hydrocarbons.[8]

  • Concentration:

    • For ¹H NMR, dissolve 5-25 mg of this compound in 0.6-0.7 mL of CDCl₃.[9]

    • For ¹³C NMR, a more concentrated sample of 50-100 mg in 0.6-0.7 mL of CDCl₃ is recommended to obtain a good signal-to-noise ratio in a reasonable time.[9]

  • Procedure:

    • Weigh the desired amount of this compound into a clean, dry vial.

    • Add the appropriate volume of deuterated solvent.

    • Gently agitate the vial to dissolve the sample completely.

    • If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean NMR tube.[10][11]

    • The final sample height in the 5 mm NMR tube should be approximately 4-5 cm.[8][11]

    • Cap the NMR tube securely.

NMR Data Acquisition

The following are general parameters for acquiring ¹H and ¹³C NMR spectra. These may need to be optimized based on the specific spectrometer used.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended for better spectral dispersion.

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: Standard single-pulse sequence.

    • Spectral Width: 0-10 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16 scans for a sufficiently concentrated sample.

    • Temperature: 298 K.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Sequence: Proton-decoupled single-pulse sequence (e.g., zgpg30).

    • Spectral Width: 0-150 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 512-1024 scans or more, depending on the sample concentration.

    • Temperature: 298 K.

Data Processing and Analysis
  • Software: Use standard NMR processing software (e.g., TopSpin, Mnova, ACD/Labs).

  • Processing Steps:

    • Fourier Transformation: Apply an exponential window function (line broadening) of 0.3 Hz for ¹H and 1-2 Hz for ¹³C before Fourier transformation to improve the signal-to-noise ratio.

    • Phase Correction: Manually or automatically correct the phase of the spectrum.

    • Baseline Correction: Apply a baseline correction to ensure accurate integration.

    • Referencing: Calibrate the chemical shift scale. For CDCl₃, the residual solvent peak at 7.26 ppm for ¹H and 77.16 ppm for ¹³C can be used as an internal reference.

    • Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons for each resonance.

    • Peak Picking: Identify the chemical shifts of all peaks in both ¹H and ¹³C spectra.

    • Coupling Constant Measurement: Measure the J-couplings in the ¹H NMR spectrum to aid in assigning the vinylic and allylic protons.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the structural elucidation of this compound using NMR spectroscopy.

G cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Data Processing & Analysis cluster_3 Structural Elucidation Sample This compound Sample Dissolve Dissolve & Filter Sample->Dissolve Solvent Deuterated Solvent (CDCl3) Solvent->Dissolve NMR_Tube Transfer to NMR Tube Dissolve->NMR_Tube H1_NMR 1H NMR Acquisition NMR_Tube->H1_NMR C13_NMR 13C NMR Acquisition NMR_Tube->C13_NMR Processing Fourier Transform, Phasing, Baseline Correction H1_NMR->Processing C13_NMR->Processing Referencing Chemical Shift Referencing Processing->Referencing Analysis Integration & J-coupling Analysis Referencing->Analysis Structure Confirm this compound Structure Analysis->Structure

Workflow for NMR-based structural elucidation of this compound.
Key Structural Correlations in this compound

The following diagram depicts the key proton environments and their expected correlations in this compound.

G cluster_structure This compound Structure cluster_1H_shifts 1H Chemical Shifts (ppm) Structure CH3 (CH2)20 CH2 CH CH2 H1 H-1 (~4.9 ppm) Structure:H1->H1 H2 H-2 (~5.8 ppm) Structure:H2->H2 H3 H-3 (~2.0 ppm) Structure:H3->H3 H24 H-24 (~0.9 ppm) Structure:H24->H24 H1->H2 J-coupling H2->H3 J-coupling H_chain H-4 to H-23 (~1.25 ppm) H3->H_chain J-coupling H_chain->H24 J-coupling -4 -4 -4->H_chain

References

Application Note: FTIR Analysis of 1-Tetracosene Functional Groups

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Tetracosene is a long-chain alpha-olefin with the chemical formula C24H48. As a long-chain hydrocarbon, it possesses a terminal double bond, making it a subject of interest in various fields, including materials science and as a chemical intermediate. Fourier-Transform Infrared (FTIR) spectroscopy is a powerful and non-destructive analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. This application note provides a detailed protocol for the FTIR analysis of this compound, a summary of its characteristic vibrational frequencies, and a workflow for the experimental process.

Data Presentation: Characteristic FTIR Absorption Bands of this compound

The FTIR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its alkene and alkane functional groups. The table below summarizes the expected vibrational modes and their corresponding wavenumber ranges based on data for long-chain alpha-olefins and analogous polyethylene (B3416737) waxes.[1][2][3][4]

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Peak Intensity
=C-H Stretch (asymmetric and symmetric)Vinyl (=CH₂)3100 - 3000Medium
C=C StretchAlkene (C=C)1680 - 1640Medium to Weak
-C-H Stretch (asymmetric)Methylene (-CH₂)~2925Strong
-C-H Stretch (symmetric)Methylene (-CH₂)~2855Strong
-C-H Stretch (asymmetric)Methyl (-CH₃)~2960Medium
-C-H Stretch (symmetric)Methyl (-CH₃)~2870Medium
=C-H Bend (out-of-plane wag)Vinyl (=CH₂)1000 - 900Strong
-C-H Bend (scissoring)Methylene (-CH₂)~1470Medium
-C-H Bend (symmetric deformation)Methyl (-CH₃)~1378Medium
-CH₂- RockingMethylene (-CH₂)730 - 720Medium

Note: The exact peak positions and intensities can be influenced by the sample's physical state and the specific FTIR sampling technique used.

Experimental Protocols

A precise and carefully executed experimental protocol is crucial for obtaining a high-quality FTIR spectrum. Given that this compound is a waxy solid at room temperature, several sampling techniques are applicable. The Attenuated Total Reflectance (ATR) method is often preferred for such samples due to its minimal sample preparation requirements.

Method 1: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

This is the recommended method for rapid and straightforward analysis of this compound.

Materials:

  • FTIR Spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide (B1212193) crystal)

  • This compound sample

  • Spatula

  • Solvent for cleaning (e.g., isopropanol (B130326) or ethanol)

  • Lint-free wipes

Protocol:

  • Instrument Preparation:

    • Ensure the FTIR spectrometer and ATR accessory are clean and properly aligned.

    • Collect a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove interference from ambient moisture and carbon dioxide.

  • Sample Application:

    • Place a small amount of the this compound sample directly onto the center of the ATR crystal using a clean spatula.

    • Apply pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal surface. The pressure should be firm but not excessive to avoid damaging the crystal.

  • Spectral Acquisition:

    • Collect the FTIR spectrum of the sample. A typical measurement consists of co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing and Analysis:

    • The collected spectrum will be automatically ratioed against the background spectrum by the instrument's software.

    • Perform any necessary baseline corrections or other spectral processing.

    • Identify the characteristic absorption peaks and compare them to the expected values in the data table.

  • Cleaning:

    • Retract the pressure clamp and carefully remove the sample from the ATR crystal using a spatula and a lint-free wipe.

    • Clean the crystal surface thoroughly with a lint-free wipe soaked in isopropanol or ethanol, followed by a dry wipe.

Method 2: KBr Pellet Transmission Method

This method can be used if an ATR accessory is not available, but it requires more extensive sample preparation.

Materials:

  • FTIR Spectrometer

  • Potassium bromide (KBr), spectroscopy grade

  • Agate mortar and pestle

  • Pellet press

  • This compound sample

Protocol:

  • Sample Preparation:

    • Weigh approximately 1-2 mg of the this compound sample and 100-200 mg of dry KBr powder.

    • Grind the KBr in the agate mortar to a fine powder.

    • Add the this compound sample to the mortar and grind the mixture until it is a homogeneous, fine powder.

  • Pellet Formation:

    • Transfer the powder mixture to the pellet die.

    • Place the die in the hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a transparent or semi-transparent pellet.

  • Spectral Acquisition:

    • Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

    • Collect a background spectrum with an empty sample holder.

    • Collect the sample spectrum.

  • Data Processing and Analysis:

    • Ratio the sample spectrum against the background spectrum.

    • Analyze the resulting spectrum for characteristic absorption bands.

Visualizations

Experimental Workflow for ATR-FTIR Analysis

FTIR_Workflow Start Start Background Collect Background Spectrum (Empty ATR) Start->Background Prepare_Sample Place this compound on ATR Crystal Background->Prepare_Sample Apply_Pressure Apply Pressure Prepare_Sample->Apply_Pressure Acquire_Spectrum Acquire Sample Spectrum Apply_Pressure->Acquire_Spectrum Process_Data Process Data (Baseline Correction, etc.) Acquire_Spectrum->Process_Data Analyze Analyze Spectrum & Identify Functional Groups Process_Data->Analyze End End Analyze->End Functional_Groups Molecule This compound (C24H48) Alkene_Group Alkene Functional Group (=CH2, C=C) Molecule->Alkene_Group Alkane_Group Alkane Functional Group (-CH2, -CH3) Molecule->Alkane_Group CH_Stretch_Alkene =C-H Stretch (3100-3000 cm⁻¹) Alkene_Group->CH_Stretch_Alkene CC_Stretch C=C Stretch (1680-1640 cm⁻¹) Alkene_Group->CC_Stretch CH_Bend_Alkene =C-H Bend (1000-900 cm⁻¹) Alkene_Group->CH_Bend_Alkene CH_Stretch_Alkane -C-H Stretch (2960-2850 cm⁻¹) Alkane_Group->CH_Stretch_Alkane CH_Bend_Alkane -C-H Bend (1470-1378 cm⁻¹) Alkane_Group->CH_Bend_Alkane CH_Rock_Alkane -CH2- Rocking (730-720 cm⁻¹) Alkane_Group->CH_Rock_Alkane

References

Application of 1-Tetracosene in Cosmetic Formulations: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Tetracosene is a long-chain alpha-olefin, a hydrocarbon classified as a skin-conditioning agent in cosmetic formulations.[1] Its primary function is to act as an emollient, providing a barrier to water loss and improving the sensory characteristics of skincare and color cosmetic products.[2][3] As a non-polar hydrocarbon, this compound is chemically stable and resistant to oxidation, contributing to formulation stability.[3] Its high molecular weight suggests it forms a substantive, protective film on the skin's surface. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in utilizing this compound in cosmetic formulations.

Application Notes

1. Functions in Cosmetic Formulations:

  • Emollient: this compound softens and soothes the skin by forming a lubricating layer. This helps to reduce flaking and improve the skin's overall appearance.

  • Skin Conditioning Agent: It helps to maintain the skin in good condition by providing a protective barrier and preventing moisture loss.[1]

  • Occlusive Agent: As a hydrocarbon, this compound forms a physical barrier on the skin's surface, which helps to prevent transepidermal water loss (TEWL) and keep the skin hydrated.[2][4]

  • Texture Modifier: In formulations, it can contribute to a desirable sensory profile, such as a smooth glide and a non-greasy after-feel, depending on the overall formulation.[3]

  • Viscosity Adjustor: It can be used to modify the thickness of cosmetic products.[1]

2. Recommended Use Levels:

3. Formulation Guidelines:

  • Solubility: this compound is soluble in the oil phase of cosmetic emulsions. It is insoluble in water.[5]

  • Compatibility: It is generally compatible with other non-polar ingredients such as silicones, esters, and other hydrocarbons.[3]

  • Stability: As a saturated hydrocarbon, this compound is chemically stable and not prone to oxidation.

  • Incorporation: It should be incorporated into the oil phase of an emulsion and heated along with other oil-phase ingredients to ensure proper melting and uniform distribution.

4. Potential Applications:

  • Moisturizing Creams and Lotions: To provide long-lasting hydration and a protective barrier.

  • Foundations and Color Cosmetics: To improve spreadability, pigment dispersion, and wear time.[3]

  • Lip Balms and Lipsticks: To provide occlusion and a smooth feel.

  • Anhydrous Formulations (e.g., Serums, Ointments): As a primary vehicle and to enhance moisture retention.

  • Cleansing Oils and Makeup Removers: Due to its solvent properties for other oils and makeup components.

Quantitative Data on Emollient Properties

The following table summarizes typical physicochemical and sensory properties of different classes of emollients, which can be used as a reference for evaluating this compound.

PropertyHydrocarbons (e.g., Mineral Oil, Isohexadecane)Esters (e.g., Isopropyl Myristate)Silicones (e.g., Dimethicone)
Spreading Moderate to HighHighVery High
Viscosity Low to HighLow to MediumLow to High
Occlusivity HighLow to ModerateModerate
Skin Feel Varies (can be greasy to light)Light, non-greasySilky, smooth, dry
Residue Can leave a residueLow residueLow residue
Shine Moderate to HighLow to ModerateLow to Moderate

Experimental Protocols

Safety Evaluation: Human Repeat Insult Patch Test (HRIPT)

This protocol is designed to assess the potential of a cosmetic formulation containing this compound to cause skin irritation or sensitization (allergic contact dermatitis).

Objective: To determine the irritation and sensitization potential of a test formulation after repeated application to the skin of human subjects.

Methodology:

  • Panel Selection: Recruit a panel of 50-200 healthy adult volunteers with no known skin conditions. A portion of the panel may include individuals who self-identify as having sensitive skin.

  • Test Material: The cosmetic formulation containing this compound at a specified concentration. A control formulation without this compound should also be tested.

  • Induction Phase (3 weeks):

    • Apply approximately 0.2 g of the test material to a 2x2 cm area on the upper back of each subject using an occlusive or semi-occlusive patch.

    • The patch is worn for 24 hours and then removed by the subject.

    • The site is graded for any skin reaction (erythema, edema, papules) by a trained technician 24 hours after patch removal.

    • This procedure is repeated nine times over a three-week period at the same application site.

  • Rest Period (2 weeks): No applications are made during this period to allow for the development of any potential sensitization.

  • Challenge Phase (1 week):

    • Apply a new patch with the test material to a previously untreated site on the back.

    • The patch is worn for 24 hours and then removed.

    • The challenge site is evaluated for any skin reactions at 24, 48, and 72 hours after patch removal.

  • Data Analysis: The incidence and severity of skin reactions during the induction and challenge phases are recorded and statistically analyzed. A higher incidence of reactions at the challenge site compared to the induction phase may indicate sensitization.

Diagram of HRIPT Workflow

Caption: Workflow for the Human Repeat Insult Patch Test (HRIPT).

Efficacy Evaluation: Skin Hydration and Barrier Function

This protocol outlines the use of Corneometry and Transepidermal Water Loss (TEWL) measurements to quantify the moisturizing and occlusive effects of a formulation containing this compound.

Objective: To assess the effect of a test formulation on skin surface hydration and the integrity of the skin's barrier function.

Methodology:

  • Panel Selection: Recruit a panel of 20-30 healthy adult volunteers with self-perceived dry skin on their forearms or lower legs.

  • Acclimatization: Subjects should acclimatize in a controlled environment (e.g., 20-22°C, 40-60% relative humidity) for at least 30 minutes before measurements.

  • Baseline Measurements:

    • Define test areas on the volar forearms or lower legs.

    • Measure baseline skin hydration using a Corneometer. The probe measures the electrical capacitance of the skin, which is proportional to its water content.

    • Measure baseline TEWL using a Tewameter. The probe measures the rate of water vapor evaporating from the skin surface.

  • Product Application:

    • Apply a standardized amount (e.g., 2 mg/cm²) of the test formulation containing this compound to one test area.

    • Apply a control formulation (without this compound) to another test area.

    • Leave one area untreated as a negative control.

  • Post-Application Measurements:

    • Repeat Corneometer and TEWL measurements at specified time points (e.g., 1, 2, 4, 6, and 24 hours) after product application.

  • Data Analysis:

    • Calculate the change in skin hydration and TEWL from baseline for each test area at each time point.

    • Perform statistical analysis (e.g., ANOVA, t-tests) to compare the effects of the test formulation, control, and untreated sites. A significant increase in Corneometer readings and a significant decrease in TEWL readings for the test formulation would indicate a moisturizing and occlusive effect.

Diagram of Efficacy Testing Workflow

Efficacy_Workflow cluster_Preparation Preparation cluster_Application Product Application cluster_Measurement Post-Application Measurements cluster_Analysis Data Analysis Panel Panel Selection (Dry Skin) Acclimate Acclimatization Panel->Acclimate Baseline Baseline Measurements (Corneometer & TEWL) Acclimate->Baseline Apply_Test Apply Test Formulation Baseline->Apply_Test Apply_Control Apply Control Formulation Baseline->Apply_Control Untreated Untreated Control Baseline->Untreated Measure_T1 Measurements @ T1 Apply_Test->Measure_T1 Apply_Control->Measure_T1 Untreated->Measure_T1 Measure_T2 Measurements @ T2 Measure_T1->Measure_T2 Measure_Tn Measurements @ Tn Measure_T2->Measure_Tn Stats Statistical Analysis Measure_Tn->Stats Conclusion Conclusion on Efficacy Stats->Conclusion

Caption: Workflow for skin hydration and barrier function efficacy testing.

Sensory Evaluation: Quantitative Descriptive Analysis (QDA)

This protocol describes a method to characterize the sensory properties of a cosmetic formulation containing this compound.

Objective: To develop a sensory profile of a test formulation and compare it to a control formulation.

Methodology:

  • Panel Selection and Training:

    • Recruit a panel of 10-15 trained sensory assessors.

    • Train the panel to identify and quantify a standardized set of sensory attributes for skincare products (e.g., spreadability, absorbency, greasiness, tackiness, softness, gloss).

  • Sample Preparation:

    • Prepare the test formulation containing this compound and a control formulation without it.

    • Code the samples with random three-digit numbers to blind the panelists.

  • Evaluation Procedure:

    • Conduct the evaluation in a controlled environment with consistent temperature and humidity.

    • Instruct panelists to apply a standardized amount (e.g., 0.5 mL) of each product to a designated area on their forearm.

    • Panelists evaluate the initial feel upon application (pickup and rub-out phases) and the after-feel at specific time points (e.g., 2 and 5 minutes).

    • Panelists rate the intensity of each sensory attribute on a labeled magnitude scale (e.g., 0-10).

  • Data Analysis:

    • Collect the data from all panelists.

    • Perform statistical analysis (e.g., ANOVA) to identify significant differences in sensory attributes between the test and control formulations.

    • Visualize the results using a spider plot to create a sensory profile for each formulation.

Diagram of Emollient Sensory Attributes

Sensory_Attributes cluster_Physicochemical Physicochemical Properties cluster_Sensory Sensory Perception Emollient Emollient Properties Viscosity Viscosity Emollient->Viscosity Spreading Spreading Emollient->Spreading Occlusivity Occlusivity Emollient->Occlusivity Greasiness Greasiness Viscosity->Greasiness Tackiness Tackiness Viscosity->Tackiness Absorbency Absorbency Spreading->Absorbency Softness Softness Occlusivity->Softness

Caption: Relationship between physicochemical and sensory properties of emollients.

Conclusion

This compound, as a long-chain hydrocarbon, is a valuable ingredient in cosmetic formulations for its skin-conditioning and emollient properties. Its ability to form an occlusive barrier on the skin makes it effective for improving skin hydration and protecting the skin barrier. The detailed protocols provided offer a framework for the comprehensive evaluation of formulations containing this compound, ensuring both safety and efficacy. Further research to generate specific quantitative data on this compound will enable formulators to optimize its use and fully leverage its benefits in a wide range of cosmetic products.

References

The Role of Nervonic Acid (as 1-Tetracosene Analogue) in Biological Membrane Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

While 1-tetracosene, a long-chain alkene, is not a primary component of biological membranes, its corresponding monounsaturated fatty acid, nervonic acid (cis-15-tetracosenoic acid), plays a crucial role in the structure and function of cellular membranes, particularly in the nervous system. Nervonic acid is a key constituent of sphingolipids, such as sphingomyelin, which are integral to the myelin sheath that insulates nerve fibers.[1] This document provides detailed application notes and protocols for studying the role of nervonic acid in biological membranes, serving as a comprehensive guide for researchers in neuroscience, cell biology, and drug development.

Application Notes

The Significance of Nervonic Acid in Neural Membranes

Nervonic acid is highly enriched in the white matter of the brain, where it is a major component of the sphingolipids that make up the myelin sheath.[1] The proper composition of these lipids is essential for the integrity and function of myelin, which facilitates the rapid transmission of nerve impulses. Dysregulation of nervonic acid metabolism has been implicated in several demyelinating diseases, including multiple sclerosis and adrenoleukodystrophy, highlighting its importance in neurological health.[2]

Effects on Membrane Properties

The incorporation of very-long-chain fatty acids like nervonic acid into lipid bilayers can significantly influence the biophysical properties of the membrane. While specific quantitative data on the dose-dependent effects of nervonic acid are limited in publicly available literature, the general principles of lipid biochemistry suggest that its long acyl chain would increase the thickness and order of the lipid bilayer. This can, in turn, affect membrane fluidity and permeability.

Table 1: Fatty Acid Composition of Human Brain Myelin Sphingomyelin

Fatty AcidMolar Percentage (%)
Palmitic acid (16:0)8.5
Stearic acid (18:0)35.1
Oleic acid (18:1)15.7
Nervonic acid (24:1) 18.2
Other22.5

This table presents a representative composition and highlights the significant presence of nervonic acid in a key myelin lipid.

Involvement in Cellular Signaling

Recent research has begun to uncover the role of nervonic acid beyond its structural capacity, suggesting its involvement in cellular signaling pathways. These include the modulation of inflammatory responses and interaction with nuclear receptors that regulate gene expression.

  • Anti-inflammatory Effects: Nervonic acid has been shown to inhibit the activation of the NF-κB signaling pathway, a key regulator of inflammation.[3][4] This suggests a potential therapeutic role for nervonic acid in neuroinflammatory conditions.

  • PPAR Activation: As a fatty acid, nervonic acid is a potential ligand for Peroxisome Proliferator-Activated Receptors (PPARs). PPARs are nuclear receptors that play a critical role in lipid and glucose metabolism and have been implicated in neuroprotection.

  • Sphingolipid Metabolism: Nervonic acid is a crucial component of the sphingolipid-ceramide signaling pathway. Sphingolipids and their metabolites are involved in a wide array of cellular processes, including proliferation, apoptosis, and stress responses.

Experimental Protocols

Protocol 1: Preparation of Nervonic Acid-Containing Liposomes

This protocol describes the preparation of large unilamellar vesicles (LUVs) incorporating nervonic acid using the thin-film hydration and extrusion method.

Materials:

  • 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine (POPC)

  • Cholesterol

  • Nervonic acid

  • Chloroform (B151607)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Rotary evaporator

  • Extruder with polycarbonate membranes (100 nm pore size)

  • Water bath sonicator

Procedure:

  • In a round-bottom flask, dissolve the desired amounts of POPC, cholesterol, and nervonic acid in chloroform. A common molar ratio is 55:30:15 (POPC:cholesterol:nervonic acid), but this can be varied depending on the experimental requirements.

  • Remove the chloroform using a rotary evaporator to form a thin lipid film on the wall of the flask.

  • Further dry the lipid film under a stream of nitrogen gas for at least 1 hour to remove any residual solvent.

  • Hydrate the lipid film with PBS (pH 7.4) by vortexing for 5-10 minutes. The temperature of the PBS should be above the phase transition temperature of the lipid mixture.

  • Subject the resulting multilamellar vesicle (MLV) suspension to 5-10 freeze-thaw cycles using liquid nitrogen and a warm water bath to increase lamellarity.

  • Extrude the MLV suspension 10-15 times through a polycarbonate membrane with a 100 nm pore size using a mini-extruder. This will produce a suspension of LUVs with a relatively uniform size distribution.

  • Store the liposome (B1194612) suspension at 4°C.

Protocol 2: Measurement of Membrane Fluidity using Fluorescence Anisotropy

This protocol details the measurement of membrane fluidity of nervonic acid-containing liposomes using the fluorescent probe 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH).

Materials:

  • Nervonic acid-containing liposomes (from Protocol 1)

  • DPH stock solution (2 mM in tetrahydrofuran)

  • PBS, pH 7.4

  • Fluorometer with polarization filters

Procedure:

  • Dilute the liposome suspension to a final lipid concentration of 0.1-0.5 mM in PBS.

  • Add the DPH stock solution to the diluted liposome suspension to a final concentration of 1 µM.

  • Incubate the mixture in the dark at room temperature for at least 30 minutes to allow the DPH to partition into the lipid bilayers.

  • Measure the fluorescence anisotropy using a fluorometer equipped with polarizers. Set the excitation wavelength to 357 nm and the emission wavelength to 430 nm.[5]

  • Record the fluorescence intensities with the excitation polarizer oriented vertically and the emission polarizer oriented vertically (I_VV) and horizontally (I_VH).

  • Calculate the fluorescence anisotropy (r) using the following equation: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH) Where G is the G-factor, which corrects for the differential transmission of the emission optics for vertically and horizontally polarized light. The G-factor is determined by measuring the ratio of the vertical to horizontal emission intensity when the excitation polarizer is in the horizontal position.

  • Compare the anisotropy values of liposomes with and without nervonic acid to determine its effect on membrane fluidity. A higher anisotropy value indicates lower membrane fluidity.

Protocol 3: Assessment of Membrane Permeability using Calcein (B42510) Leakage Assay

This protocol describes a method to assess the permeability of nervonic acid-containing liposomes by measuring the leakage of the fluorescent dye calcein.

Materials:

  • Nervonic acid-containing liposomes prepared with encapsulated calcein

  • Calcein

  • PBS, pH 7.4

  • Triton X-100 (10% solution)

  • Fluorometer

Procedure:

  • Prepare liposomes as described in Protocol 1, but use a solution of 50-100 mM calcein in PBS for the hydration step.

  • After extrusion, remove the unencapsulated calcein by passing the liposome suspension through a size-exclusion chromatography column (e.g., Sephadex G-50).

  • Dilute the calcein-loaded liposomes in PBS to a suitable concentration for fluorescence measurement.

  • Monitor the fluorescence of the liposome suspension over time at an excitation wavelength of 495 nm and an emission wavelength of 515 nm. An increase in fluorescence indicates leakage of calcein from the liposomes.

  • At the end of the experiment, add Triton X-100 to a final concentration of 0.1% to lyse all liposomes and release the remaining calcein. This will give the maximum fluorescence value (F_max).

  • Calculate the percentage of calcein leakage at each time point using the following equation: % Leakage = [(F_t - F_0) / (F_max - F_0)] * 100 Where F_t is the fluorescence at time t, and F_0 is the initial fluorescence.

  • Compare the leakage rates of liposomes with and without nervonic acid to determine its effect on membrane permeability.

Visualization of Pathways and Workflows

Nervonic Acid Biosynthesis Pathway

Nervonic_Acid_Biosynthesis Acetyl-CoA Acetyl-CoA Fatty Acid Synthase Fatty Acid Synthase Acetyl-CoA->Fatty Acid Synthase Malonyl-CoA Malonyl-CoA Malonyl-CoA->Fatty Acid Synthase Palmitoyl-CoA (16:0) Palmitoyl-CoA (16:0) Fatty Acid Synthase->Palmitoyl-CoA (16:0) multiple steps Stearoyl-CoA (18:0) Stearoyl-CoA (18:0) Palmitoyl-CoA (16:0)->Stearoyl-CoA (18:0) Elongase Oleoyl-CoA (18:1n-9) Oleoyl-CoA (18:1n-9) Stearoyl-CoA (18:0)->Oleoyl-CoA (18:1n-9) SCD1 Eicosenoyl-CoA (20:1n-9) Eicosenoyl-CoA (20:1n-9) Oleoyl-CoA (18:1n-9)->Eicosenoyl-CoA (20:1n-9) ELOVL Erucyl-CoA (22:1n-9) Erucyl-CoA (22:1n-9) Eicosenoyl-CoA (20:1n-9)->Erucyl-CoA (22:1n-9) ELOVL Nervonoyl-CoA (24:1n-9) Nervonoyl-CoA (24:1n-9) Erucyl-CoA (22:1n-9)->Nervonoyl-CoA (24:1n-9) ELOVL Sphingolipids Sphingolipids Nervonoyl-CoA (24:1n-9)->Sphingolipids CerS Membrane_Fluidity_Workflow cluster_prep Liposome Preparation cluster_analysis Fluorescence Anisotropy Measurement Lipid_Film Prepare Lipid Film (POPC, Cholesterol, Nervonic Acid) Hydration Hydrate with Buffer Lipid_Film->Hydration Extrusion Extrude through 100nm filter Hydration->Extrusion Labeling Label Liposomes with DPH Extrusion->Labeling Measurement Measure Fluorescence Anisotropy Labeling->Measurement Calculation Calculate Anisotropy (r) Measurement->Calculation Data_Analysis Assess Fluidity Change Calculation->Data_Analysis Compare r values NFkB_Inhibition cluster_cytoplasm Cytoplasm Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Inflammatory_Stimulus->TLR4 IKK_Complex IKK Complex TLR4->IKK_Complex activates IkB IκB IKK_Complex->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression induces Nervonic_Acid Nervonic Acid Nervonic_Acid->IKK_Complex inhibits

References

Troubleshooting & Optimization

Technical Support Center: Purification of 1-Tetracosene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 1-tetracosene from reaction mixtures.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the purification of this compound.

Problem Potential Cause Suggested Solution
Low or No Recovery of this compound After Column Chromatography This compound is co-eluting with non-polar byproducts or starting materials.Optimize the solvent system. Start with a very non-polar eluent (e.g., hexane (B92381) or petroleum ether) and gradually increase the polarity by adding a small percentage of a slightly more polar solvent like diethyl ether or dichloromethane. Monitor fractions closely using TLC or GC-MS.
This compound is strongly adsorbed to the stationary phase.While unlikely for a non-polar compound like this compound on silica (B1680970) gel, if acidic impurities are present, they might interact with the silica. Consider using neutral alumina (B75360) as the stationary phase or deactivating the silica gel with a small amount of a non-polar amine like triethylamine (B128534) in the eluent.
The loaded sample was too concentrated, leading to poor separation.Ensure the crude sample is properly dissolved in a minimal amount of solvent before loading onto the column. For waxy or poorly soluble solids, dry loading is recommended.
Difficulty Removing Triphenylphosphine (B44618) Oxide (TPPO) from Wittig Reaction TPPO is a common byproduct of the Wittig reaction and can be challenging to separate from the desired alkene due to its moderate polarity.- Column Chromatography: A carefully run silica gel column with a non-polar eluent system is typically effective.[1] - Recrystallization: If this compound is a solid at room temperature, recrystallization from a suitable solvent can help separate it from TPPO. - Precipitation of TPPO: In some cases, TPPO can be precipitated out of a non-polar solvent by the addition of a co-solvent in which it is insoluble.
Oily Product Obtained After Recrystallization Instead of Crystals The cooling rate was too fast, or the solvent is not ideal for this compound.- Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Scratching the inside of the flask with a glass rod can sometimes induce crystallization. - Solvent Selection: Experiment with different solvents or solvent mixtures. For non-polar compounds like this compound, solvents like hexane, heptane, or ethanol/water mixtures might be effective.
Presence of Unreacted Starting Materials in the Purified Product The reaction did not go to completion, or the purification method was not effective at separating the starting materials.- Reaction Monitoring: Use TLC or GC-MS to monitor the reaction and ensure it has gone to completion before workup. - Optimize Purification: If starting materials are present after purification, the separation method needs to be optimized. This may involve adjusting the solvent gradient in column chromatography or choosing a different recrystallization solvent.
Contamination with Magnesium Salts from Grignard Reaction Inadequate quenching and workup of the Grignard reaction can lead to the carryover of magnesium salts.- Proper Quenching: Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.[2] - Aqueous Washes: Perform thorough aqueous washes of the organic layer during the workup to remove water-soluble magnesium salts. - Filtration: If a fine precipitate of magnesium salts is present, filtering the organic solution through a pad of celite can be effective.[2]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a this compound reaction mixture?

A1: The impurities will depend on the synthetic route used. For a Wittig reaction, common impurities include unreacted aldehyde or phosphonium (B103445) salt and the byproduct triphenylphosphine oxide (TPPO).[1][3] For a Grignard reaction, impurities could include unreacted starting materials and byproducts from coupling reactions.[2]

Q2: What is the best method for purifying this compound?

A2: The best method depends on the nature and quantity of the impurities.

  • Column Chromatography on silica gel or alumina is a versatile technique for separating this compound from more polar impurities.[1]

  • Recrystallization is an effective method if this compound is a solid at room temperature and a suitable solvent can be found that dissolves impurities well at high temperatures but not the desired product at low temperatures.

  • Fractional Distillation can be used to separate components with different boiling points, which may be applicable if the impurities have significantly different volatilities than this compound.[4]

Q3: How can I determine the purity of my this compound sample?

A3: Several analytical techniques can be used to assess the purity of this compound:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for determining the purity of volatile compounds like this compound and identifying any impurities.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide structural information and help identify impurities by the presence of unexpected signals.

  • Thin-Layer Chromatography (TLC): TLC is a quick and simple method to qualitatively assess the purity of a sample and to monitor the progress of a purification.

Q4: What are the key physical properties of this compound to consider during purification?

A4: The following physical properties are important for planning a purification strategy:

PropertyValueSignificance for Purification
Molecular Weight 336.65 g/mol [6]High molecular weight suggests low volatility, making distillation under reduced pressure potentially necessary.
Boiling Point ~386-387 °C at 760 mmHg (estimated)[7]High boiling point makes atmospheric distillation difficult. Vacuum distillation is a more suitable option.
Physical State Waxy solid or liquid at room temperature.[6]If solid, recrystallization is a viable purification method.
Solubility Insoluble in water; soluble in organic solvents.[6]This property is fundamental for extraction, chromatography, and recrystallization.

Q5: How do I choose a suitable solvent for the recrystallization of this compound?

A5: An ideal recrystallization solvent should dissolve this compound well at high temperatures but poorly at low temperatures. For a non-polar compound like this compound, good starting points for solvent screening include hexane, heptane, ethanol, or mixtures such as ethanol/water.[8] Small-scale solubility tests are recommended to find the optimal solvent or solvent system.

Experimental Protocols

Protocol 1: Purification of this compound by Silica Gel Column Chromatography

This protocol outlines a general procedure for the purification of this compound using silica gel column chromatography.

1. Preparation of the Column:

  • Select an appropriately sized glass column.
  • Place a small plug of glass wool at the bottom of the column.
  • Add a thin layer of sand over the glass wool.
  • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
  • Pour the slurry into the column and allow the silica gel to settle, gently tapping the column to ensure even packing and remove air bubbles.
  • Add another thin layer of sand on top of the silica gel.
  • Wash the column with the starting eluent until the silica gel is well-packed and the solvent level is just above the top layer of sand.

2. Sample Loading:

  • Wet Loading: Dissolve the crude this compound mixture in a minimal amount of a non-polar solvent (e.g., hexane or dichloromethane). Carefully add the solution to the top of the column using a pipette.
  • Dry Loading: If the crude product has poor solubility, dissolve it in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.

3. Elution and Fraction Collection:

  • Begin eluting the column with a non-polar solvent (e.g., 100% hexane).
  • Collect fractions in test tubes or flasks.
  • Monitor the elution of compounds by spotting fractions on a TLC plate and visualizing under UV light (if applicable) or with a staining agent.
  • If necessary, gradually increase the polarity of the eluent (e.g., by adding 1-2% diethyl ether to the hexane) to elute compounds with slightly higher polarity.

4. Analysis and Product Isolation:

  • Analyze the collected fractions by TLC or GC-MS to identify those containing pure this compound.
  • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Protocol 2: Purification of this compound by Recrystallization

This protocol provides a general method for purifying solid this compound by recrystallization.

1. Solvent Selection:

  • In a small test tube, add a small amount of crude this compound.
  • Add a small amount of a test solvent and observe the solubility at room temperature.
  • If it is insoluble, gently heat the test tube. An ideal solvent will dissolve the compound when hot.
  • Allow the hot solution to cool to room temperature and then in an ice bath to see if crystals form.

2. Dissolution:

  • Place the crude this compound in an Erlenmeyer flask.
  • Add a minimal amount of the chosen hot recrystallization solvent to just dissolve the solid.

3. Hot Filtration (if necessary):

  • If there are insoluble impurities, perform a hot gravity filtration to remove them.

4. Crystallization:

  • Allow the hot, clear solution to cool slowly to room temperature.
  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

5. Isolation and Washing:

  • Collect the crystals by vacuum filtration using a Büchner funnel.
  • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

6. Drying:

  • Dry the purified crystals under vacuum to remove any residual solvent.

Experimental Workflow

Purification_Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification cluster_analysis Analysis reaction_mixture Crude Reaction Mixture (this compound + Impurities) quench Quench Reaction reaction_mixture->quench 1. Quench extraction Liquid-Liquid Extraction quench->extraction 2. Extract drying Dry Organic Layer extraction->drying 3. Dry concentrate Concentrate in vacuo drying->concentrate 4. Concentrate column_chrom Column Chromatography concentrate->column_chrom Option A recrystallization Recrystallization concentrate->recrystallization Option B purity_check Purity Analysis (GC-MS, NMR) column_chrom->purity_check recrystallization->purity_check pure_product Pure this compound purity_check->pure_product Confirm Purity

Caption: General workflow for the purification of this compound.

References

Technical Support Center: Resolving 1-Tetracosene Peaks in Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the gas chromatographic analysis of 1-tetracosene.

Frequently Asked Questions (FAQs)

Q1: What is the recommended GC column for analyzing this compound?

A1: For the analysis of non-polar long-chain alkenes like this compound, a non-polar stationary phase is ideal. Commonly used and effective columns are those with a 100% dimethylpolysiloxane stationary phase (e.g., DB-1ms, HP-5ms). A standard column dimension of 30 meters in length, 0.25 mm internal diameter, and a 0.25 µm film thickness generally provides a good balance between separation efficiency and sample capacity.

Q2: My this compound peak is broad and tailing. What are the likely causes?

A2: Peak tailing for high-boiling point compounds like this compound is a common issue and can stem from several factors:

  • Active Sites: Interaction of the analyte with active sites in the injector liner, at the head of the GC column, or within the stationary phase can cause peak tailing.

  • Column Contamination: Accumulation of non-volatile residues at the column inlet can lead to peak broadening and tailing.

  • Improper Temperature Settings: An injector temperature that is too low can result in slow or incomplete vaporization. Additionally, an initial oven temperature that is too high during a splitless injection can prevent proper focusing of the analyte at the head of the column.

  • Suboptimal Flow Rate: An incorrect carrier gas flow rate can lead to poor peak shape.

Q3: What are the optimal injector and oven temperature settings for this compound analysis?

A3: Due to its high boiling point, this compound requires elevated temperatures for efficient analysis.

  • Injector Temperature: A temperature between 280°C and 320°C is recommended to ensure the complete and rapid vaporization of this compound.

  • Oven Temperature Program: A temperature program is necessary to achieve good separation. A typical program starts at a lower temperature to focus the analytes on the column and then ramps up to elute the high-boiling compounds. For example, starting at 60°C, holding for 1 minute, then ramping at 5-10°C per minute to a final temperature of 280-300°C.

Q4: Should I use a split or splitless injection for this compound analysis?

A4: The choice between split and splitless injection depends on the concentration of this compound in your sample.

  • Splitless Injection: This technique is ideal for trace analysis where the concentration of this compound is very low, as it transfers the entire sample volume to the column, maximizing sensitivity.[1]

  • Split Injection: If your sample is more concentrated, a split injection is preferable. It introduces only a portion of the sample to the column, which can prevent column overload and result in sharper peaks.[1]

Troubleshooting Guides

This section provides a systematic approach to resolving common issues encountered during the GC analysis of this compound.

Guide 1: Poor Peak Shape (Tailing or Fronting)

Symptom: The this compound peak is asymmetrical, with either a pronounced tail or a leading edge.

Troubleshooting Workflow:

G start Poor Peak Shape for this compound check_all_peaks Are all peaks in the chromatogram affected? start->check_all_peaks system_issue Suspect a system-wide issue (e.g., leak, improper column installation). check_all_peaks->system_issue Yes compound_specific_issue Issue is likely specific to high-boiling compounds. check_all_peaks->compound_specific_issue No perform_leak_check Perform a leak check. system_issue->perform_leak_check reinstall_column Re-install the column correctly. system_issue->reinstall_column check_injector Check injector temperature and liner. compound_specific_issue->check_injector check_column Inspect and maintain the GC column. compound_specific_issue->check_column optimize_method Optimize oven temperature program and flow rate. compound_specific_issue->optimize_method replace_liner Replace injector liner with a deactivated one. check_injector->replace_liner adjust_temp Adjust injector and oven temperatures. check_injector->adjust_temp trim_column Trim 10-20 cm from the column inlet. check_column->trim_column bakeout_column Bake out the column. check_column->bakeout_column optimize_method->adjust_temp adjust_flow Optimize carrier gas flow rate. optimize_method->adjust_flow resolved Problem Resolved perform_leak_check->resolved reinstall_column->resolved replace_liner->resolved trim_column->resolved bakeout_column->resolved adjust_temp->resolved adjust_flow->resolved

Caption: Troubleshooting workflow for poor peak shape.

Detailed Steps:

  • Evaluate the entire chromatogram: If all peaks are tailing, it suggests a mechanical issue such as a leak or improper column installation. If only high-boiling compounds like this compound are affected, the problem is more likely chemical in nature.

  • Injector Maintenance:

    • Liner: Use a deactivated, single-taper liner, potentially with glass wool, to ensure homogeneous vaporization and trap non-volatile residues.

    • Temperature: Ensure the injector temperature is high enough (280-320°C) for complete vaporization.

  • Column Maintenance:

    • Trimming: If the column is contaminated, trim 10-20 cm from the inlet side.

    • Bakeout: Regularly bake out the column at its maximum recommended temperature to remove contaminants.

  • Method Optimization:

    • Oven Temperature: For splitless injections, the initial oven temperature should be 10-15°C below the boiling point of the solvent to ensure proper analyte focusing.

    • Flow Rate: Optimize the carrier gas flow rate. A typical starting point is 1-2 mL/min.

Guide 2: Poor Resolution

Symptom: The this compound peak is not well-separated from adjacent peaks.

Troubleshooting Steps:

  • Optimize the Temperature Program: A slower temperature ramp rate (e.g., 5°C/min instead of 10°C/min) can improve the separation of closely eluting compounds.

  • Carrier Gas Flow Rate: Lowering the carrier gas flow rate can sometimes enhance resolution, but it will also increase the analysis time.

  • Column Choice: If resolution is consistently poor, consider a longer column or a column with a different stationary phase if the interfering compounds have different polarities.

Quantitative Data Summary

The following table summarizes GC parameters from various published methods for the analysis of this compound.

ParameterMethod 1Method 2Method 3Method 4
Column Phase HP-5MSDB-5HP-5 MSSE-54
Column Length 30 m30 m30 m25 m
Column I.D. 0.25 mm0.25 mm0.25 mm0.32 mm
Film Thickness 0.25 µmNot Specified0.25 µmNot Specified
Carrier Gas HeliumHeliumHeliumNot Specified
Oven Program 60°C (1 min), then 5°C/min to 210°C, then 10°C/min to 280°C (15 min hold)30°C, then 5°C/min to 120°C, then 10°C/min to 270°C70°C, then 5°C/min to 290°C (10 min hold)100°C, then 2°C/min to 280°C

Experimental Protocol: GC-MS Analysis of this compound

This protocol provides a standard method for the analysis of this compound using a gas chromatograph coupled with a mass spectrometer (GC-MS).

Sample Preparation
  • Accurately weigh a known amount of the sample containing this compound.

  • Dissolve the sample in a high-purity non-polar solvent (e.g., hexane, heptane) to a final concentration within the linear range of the instrument (typically 1-100 µg/mL).[2]

  • If the sample matrix is complex, a clean-up step such as solid-phase extraction (SPE) may be necessary to remove interferences.

  • Transfer an aliquot of the final solution to a 2 mL glass autosampler vial.

GC-MS Instrument Setup

GC Parameters:

  • Injector Type: Split/Splitless

  • Injector Temperature: 300°C

  • Liner: Deactivated, single taper with glass wool

  • Injection Mode: Splitless (for trace analysis) or Split (for higher concentrations)

  • Injection Volume: 1 µL

  • Carrier Gas: Helium or Hydrogen

  • Flow Rate: 1.5 mL/min

  • Oven Program:

    • Initial Temperature: 60°C, hold for 1 minute

    • Ramp 1: 10°C/min to 280°C

    • Hold: 10 minutes at 280°C

  • Column: 100% Dimethylpolysiloxane, 30 m x 0.25 mm ID x 0.25 µm film thickness

MS Parameters:

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Full Scan

  • Scan Range: m/z 50-550

Data Analysis
  • Identify the this compound peak based on its retention time and mass spectrum.

  • The mass spectrum of this compound will show characteristic fragment ions for long-chain hydrocarbons, with prominent ions at m/z 57, 71, and 85.

  • For quantification, integrate the peak area of a characteristic ion and compare it to a calibration curve prepared from this compound standards.

Experimental Workflow Diagram:

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve cleanup Clean-up (optional) dissolve->cleanup vial Transfer to Vial cleanup->vial inject Inject Sample vial->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect identify Peak Identification detect->identify integrate Peak Integration identify->integrate quantify Quantification integrate->quantify

Caption: GC-MS workflow for this compound analysis.

References

Technical Support Center: 1-Tetracosene Solubility for Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for challenges related to 1-Tetracosene solubility in chemical reactions. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance to overcome common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a long-chain alpha-olefin (C24H48), a waxy solid at room temperature.[1][2] Its long, non-polar hydrocarbon chain makes it poorly soluble in many common solvents at ambient temperatures, which can pose significant challenges for achieving homogeneous reaction conditions, leading to poor reactivity, reproducibility, and difficult purification.

Q2: In which solvents is this compound soluble?

A2: As a non-polar compound, this compound is soluble in non-polar organic solvents.[2][3][4] Solubility is significantly enhanced by increasing the temperature. Good solvent choices include hot toluene, hexane, and other hydrocarbons. It is practically insoluble in polar solvents like water.[2][4]

Q3: How can I improve the dissolution of this compound for my reaction?

A3: Several techniques can be employed:

  • Heating: Gently warming the solvent while stirring is the most common and effective method.

  • Sonication: Using an ultrasonic bath can help break down solid agglomerates and accelerate dissolution.

  • Co-solvents: While less common for such a non-polar molecule, a carefully selected co-solvent system might improve solubility in some cases.

  • Micronization: Reducing the particle size of the solid this compound can increase the surface area and facilitate faster dissolution.

Q4: My reaction with this compound is not going to completion. Could this be a solubility issue?

A4: Yes, poor solubility is a likely culprit for incomplete reactions. If this compound is not fully dissolved, the reaction becomes heterogeneous, and the reaction rate will be limited by the dissolution rate of the solid. This can lead to stalled reactions and low yields. Ensuring a homogeneous solution before initiating the reaction is crucial.

Troubleshooting Guide

This guide addresses specific problems you might encounter when working with this compound.

Problem Possible Cause Troubleshooting Steps
This compound will not fully dissolve in the chosen solvent. 1. Insufficient temperature. 2. Inappropriate solvent. 3. Saturation limit reached.1. Gradually increase the temperature of the solvent while stirring. 2. Switch to a less polar solvent (e.g., toluene, heptane). 3. Increase the volume of the solvent. Consult solubility data to ensure you are below the saturation point at the given temperature.
A precipitate forms after the initial dissolution upon cooling or addition of another reagent. 1. The solution was saturated at a higher temperature and has now cooled. 2. The added reagent is a poor solvent for this compound, reducing the overall solvent power of the mixture.1. Maintain the reaction temperature at which this compound is fully soluble. 2. Add the second reagent slowly and at an elevated temperature. Consider dissolving the second reagent in the same solvent if possible.
The reaction is slow, and the yield is low and inconsistent. The reaction is likely not homogeneous due to incomplete dissolution of this compound.1. Ensure this compound is completely dissolved before adding other reagents. 2. Increase the reaction temperature to maintain solubility throughout the process. 3. Improve stirring to ensure good mixing.
Purification is difficult due to the presence of unreacted starting material. Incomplete reaction due to solubility issues.Address the solubility problem using the steps above to drive the reaction to completion.

Quantitative Solubility Data

Table 1: Solubility of Tetracosane (B166392) in Various Organic Solvents at 25 °C

SolventMolar Mass ( g/mol )Solubility (g / 100g of Solvent)
Hexane86.18~1.5
Heptane100.21~2.0
Toluene92.14~4.5
Carbon Tetrachloride153.82~5.0

Note: These are approximate values for tetracosane and should be used as a guideline. Actual solubility of this compound may vary slightly.

Table 2: Effect of Temperature on the Solubility of Tetracosane in Heptane

Temperature (°C)Solubility (g / 100g of Heptane)
20~1.5
30~3.0
40~6.0
50~12.0

As the data clearly indicates, a moderate increase in temperature can dramatically improve the solubility of these long-chain hydrocarbons.

Experimental Protocols

Protocol 1: General Procedure for Dissolving this compound for a Homogeneous Reaction

  • Solvent Selection: Choose an appropriate non-polar solvent (e.g., toluene, heptane) based on the reaction conditions and the solubility of other reagents.

  • Apparatus Setup: To a dry reaction flask equipped with a magnetic stir bar and a condenser, add the chosen solvent.

  • Heating and Addition: Begin stirring and gently heat the solvent to the desired reaction temperature.

  • Gradual Addition: Slowly add the solid this compound to the heated solvent in portions. Allow each portion to dissolve completely before adding the next.

  • Visual Confirmation: Continue heating and stirring until no solid particles are visible and the solution is clear.

  • Initiate Reaction: Once a homogeneous solution is achieved, proceed with the addition of other reagents.

Protocol 2: Small-Scale Solubility Test

Before committing to a large-scale reaction, it is advisable to perform a small-scale solubility test.

  • Preparation: To a small vial, add a known mass of this compound (e.g., 100 mg).

  • Solvent Addition: Add a measured volume of the chosen solvent (e.g., 1 mL).

  • Observation at Room Temperature: Stir or shake the vial and observe the solubility at room temperature.

  • Heating: If not fully dissolved, gently heat the vial in a sand bath or on a hot plate while stirring and observe any changes.

  • Incremental Solvent Addition: If the solid persists, add more solvent in small, measured increments until complete dissolution is achieved at the desired temperature.

  • Calculation: Use the final mass of this compound and the total volume of solvent to estimate the solubility under those conditions.

Visual Workflow and Logical Relationships

The following diagrams illustrate the decision-making process for addressing solubility challenges and the general workflow for setting up a reaction with this compound.

G Troubleshooting Workflow for this compound Solubility cluster_0 Problem Identification cluster_1 Initial Actions cluster_2 Solvent Modification cluster_3 Outcome A Incomplete Dissolution of this compound B Increase Temperature A->B Primary Solution C Increase Stirring Rate A->C D Use Sonication A->D E Switch to a More Non-polar Solvent (e.g., Toluene) B->E If dissolution is still poor F Increase Solvent Volume B->F G Homogeneous Solution Achieved E->G F->G

Caption: Troubleshooting workflow for this compound solubility issues.

G Experimental Workflow for Reactions with this compound A Select Appropriate Non-polar Solvent B Heat Solvent to Desired Temperature A->B C Gradually Add this compound with Stirring B->C D Ensure Complete Dissolution (Clear Solution) C->D E Add Other Reagents to the Homogeneous Solution D->E F Maintain Temperature and Monitor Reaction E->F G Reaction Work-up and Product Isolation F->G

Caption: General experimental workflow for reactions involving this compound.

References

Technical Support Center: Optimizing 1-Tetracosene Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-tetracosene. The focus is on optimizing reaction temperatures to improve yield, minimize impurities, and ensure reaction efficiency.

Frequently Asked Questions (FAQs)

Q1: My this compound reaction is not starting or is proceeding very slowly. What should I do?

A1: A common reason for a slow or non-starting reaction is insufficient temperature. This compound is a long-chain alkene and may require a certain activation energy to react.

  • Initial Check: Ensure all reagents are correctly added and the stirring is adequate.

  • Temperature Adjustment: Gradually increase the reaction temperature in 5-10°C increments. Monitor the reaction progress at each new temperature using an appropriate analytical technique (e.g., TLC, GC-MS). Be cautious not to overshoot the optimal temperature, which could lead to side reactions.[1][2]

  • Catalyst Activity: If a catalyst is being used, ensure it is active. Some catalysts require a specific temperature to become active.

Q2: The yield of my this compound reaction is lower than expected. How can temperature optimization help?

A2: Low yields can be attributed to several factors, with temperature being a critical parameter.[3][4]

  • Incomplete Reaction: If the reaction has not gone to completion, a modest increase in temperature might drive the equilibrium towards the product.

  • Product Decomposition: Conversely, if the temperature is too high, your product might be degrading. Try running the reaction at a slightly lower temperature for a longer duration.

  • Side Reactions: Elevated temperatures can promote the formation of unwanted byproducts, consuming your starting material and reducing the yield of the desired product.

Q3: I am observing significant impurity formation in my this compound reaction. How can I address this by adjusting the temperature?

A3: Impurity formation is often highly dependent on reaction temperature.

  • Kinetically vs. Thermodynamically Controlled Reactions: At lower temperatures, the reaction may favor the formation of the kinetic product, which is formed fastest. At higher temperatures, the thermodynamic product, which is more stable, may be favored. Analyze your impurities to understand if they are isomers or degradation products.

  • Lowering the Temperature: A common strategy to reduce side reactions is to lower the reaction temperature. This can decrease the rate of undesired pathways, which may have a higher activation energy than the desired reaction.

  • Gradual Addition: If the reaction is highly exothermic, consider slow, dropwise addition of reagents to maintain a stable internal temperature and prevent localized "hot spots" that can lead to impurity formation.

Q4: My this compound reaction stalls before all the starting material is consumed. What is the likely cause?

A4: A stalled reaction can indicate a few issues, some of which are temperature-related.

  • Reagent Degradation: One or more of your reagents might be unstable at the reaction temperature and could be degrading over time.

  • Catalyst Deactivation: The catalyst may be deactivating at the operating temperature.

  • Equilibrium: The reaction may have reached equilibrium. A change in temperature could potentially shift the equilibrium. For an endothermic reaction, increasing the temperature will favor the products. For an exothermic reaction, decreasing the temperature will favor the products.

Troubleshooting Guides

Issue: Low Product Yield

This guide provides a systematic approach to troubleshooting low yields in this compound reactions with a focus on temperature optimization.

Illustrative Data on Temperature Effects on a Hypothetical this compound Alkylation Reaction:

Temperature (°C)Reaction Time (h)Yield (%)Main Impurity (%)
25 (Room Temp)2415<1
4012452
606855
8037015
1001.55525

Experimental Protocols

Protocol: Temperature Screening for a Generic this compound Reaction

This protocol outlines a general procedure for optimizing the reaction temperature for a hypothetical reaction involving this compound (e.g., an addition reaction across the double bond).

Objective: To determine the optimal temperature that provides the highest yield of the desired product with the fewest impurities.

Materials:

  • This compound

  • Reagent B

  • Catalyst (if applicable)

  • Solvent

  • Reaction vessels (e.g., round-bottom flasks or vials)

  • Heating/cooling system (e.g., oil baths, heating blocks, cryocoolers)

  • Stirring apparatus

  • Analytical equipment (e.g., TLC plates, GC-MS, NMR)

Procedure:

  • Setup:

    • Set up a parallel array of five reaction vessels, each equipped with a stirrer.

    • Label each vessel with the intended reaction temperature (e.g., 20°C, 40°C, 60°C, 80°C, 100°C).

  • Reagent Preparation:

    • In each reaction vessel, dissolve this compound in the chosen solvent.

    • If a catalyst is used, add it to each vessel.

  • Reaction Initiation:

    • Bring each reaction vessel to its designated temperature.

    • Once the temperature is stable, add Reagent B to each vessel simultaneously (if possible) to start the reactions.

  • Monitoring:

    • Take small aliquots from each reaction at regular time intervals (e.g., every hour).

    • Analyze the aliquots by a suitable method (e.g., TLC or GC) to monitor the consumption of this compound and the formation of the product and any impurities.

  • Quenching:

    • Once the reaction in a particular vessel appears to be complete or has stalled (based on the monitoring), quench the reaction by adding an appropriate quenching agent or by rapidly cooling it.

  • Work-up and Analysis:

    • Perform a standard work-up procedure on each reaction mixture to isolate the crude product.

    • Analyze the crude product from each reaction by a quantitative method (e.g., GC-MS with an internal standard or qNMR) to determine the yield of the desired product and the percentage of major impurities.

  • Optimization:

    • Based on the results, identify the temperature that gives the best balance of reaction rate, yield, and purity.

    • If necessary, perform a second round of optimization with a narrower temperature range around the initial optimum.

Visualizations

logical_relationship start Low Yield or High Impurities in This compound Reaction check_temp Is Temperature Too Low? start->check_temp check_high_temp Is Temperature Too High? check_temp->check_high_temp increase_temp Increase Temperature (e.g., in 10°C increments) check_temp->increase_temp Yes decrease_temp Decrease Temperature (e.g., in 10°C increments) check_high_temp->decrease_temp Yes monitor Monitor Reaction (TLC, GC-MS) increase_temp->monitor decrease_temp->monitor improved Yield Improved, Impurities Reduced monitor->improved no_change No Improvement monitor->no_change

Caption: Troubleshooting logic for temperature optimization.

experimental_workflow start Define Reaction (this compound + Reagents) setup Set up Parallel Reactions at Different Temperatures (e.g., 20, 40, 60, 80°C) start->setup initiate Initiate Reactions setup->initiate monitor Monitor Progress (TLC, GC-MS) at Time Intervals initiate->monitor quench Quench Reactions When Complete or Stalled monitor->quench workup Work-up and Isolate Crude Product quench->workup analyze Quantitative Analysis (Yield, Purity) workup->analyze optimize Determine Optimal Temperature analyze->optimize

Caption: Workflow for temperature optimization experiments.

References

Technical Support Center: 1-Tetracosene Hydrogenation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the catalytic hydrogenation of 1-tetracosene. The information is tailored for researchers, scientists, and professionals in drug development and related fields.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts for this compound hydrogenation?

A1: The most effective and commonly used catalysts for the hydrogenation of alkenes, including long-chain alpha-olefins like this compound, are heterogeneous catalysts. These include:

  • Palladium on Carbon (Pd/C): Often the catalyst of choice due to its high activity and efficiency under relatively mild conditions.[1] It is typically used as 5% or 10% palladium on an activated carbon support.

  • Platinum(IV) Oxide (PtO₂ or Adams' catalyst): Another highly effective catalyst that is reduced in situ to platinum metal. It is known for its high activity and can be used in acidic solvents like acetic acid.

  • Raney® Nickel: A cost-effective alternative, particularly for large-scale hydrogenations.[2] It is a finely divided nickel-aluminum alloy, with the aluminum leached out to create a high surface area nickel catalyst. However, it may require higher temperatures and pressures compared to precious metal catalysts and can be pyrophoric.[2][3]

Q2: What is the expected product of this compound hydrogenation?

A2: The hydrogenation of this compound results in the saturation of the carbon-carbon double bond to yield the corresponding alkane, n-tetracosane (C₂₄H₅₀).[1]

Q3: What is the stereochemistry of the hydrogenation reaction?

A3: Catalytic hydrogenation of alkenes typically occurs with syn-addition of hydrogen. This means that both hydrogen atoms add to the same face of the double bond from the surface of the catalyst.[2][4][5][6]

Catalyst Selection and Performance

Choosing the optimal catalyst depends on several factors including desired reaction speed, cost, and the presence of other functional groups in the substrate. Below is a summary of typical performance characteristics for common catalysts in the hydrogenation of long-chain alpha-olefins.

CatalystTypical Loading (w/w %)Temperature (°C)Pressure (psi)Reaction TimeKey Considerations
5% Pd/C 1 - 525 - 8015 - 601 - 6 hHigh activity at low temperature and pressure. Can be filtered and reused.
PtO₂ 1 - 525 - 8015 - 601 - 4 hVery high activity. Effective in acidic media. Higher cost than Pd/C.
Raney® Ni 5 - 2080 - 150500 - 15004 - 12 hCost-effective for large scale. Requires higher temperature and pressure. Pyrophoric.[2][3]

Note: The values in this table are representative and may vary depending on the specific reaction conditions, solvent, and purity of the reactants.

Experimental Protocols

Protocol 1: Hydrogenation of this compound using Palladium on Carbon (Pd/C)

Materials:

  • This compound

  • 5% Palladium on Carbon (Pd/C)

  • Ethanol (B145695) or Ethyl Acetate (solvent)

  • Hydrogen gas (H₂)

  • Hydrogenation reactor (e.g., Parr shaker or similar pressure vessel)

  • Filtration apparatus (e.g., Celite® pad)

Procedure:

  • Reactor Setup: Ensure the hydrogenation reactor is clean, dry, and equipped with a magnetic stir bar.

  • Charging the Reactor:

    • In a separate flask, dissolve this compound in a suitable solvent (e.g., ethanol or ethyl acetate) at a concentration of 5-10% (w/v). Due to the melting point of this compound (approx. 50-55°C), gentle warming may be necessary to ensure complete dissolution.

    • Carefully add the 5% Pd/C catalyst to the reactor. The catalyst loading is typically 1-5% by weight relative to the this compound.

    • Transfer the solution of this compound to the reactor.

  • Hydrogenation:

    • Seal the reactor and connect it to the hydrogen source.

    • Purge the reactor with an inert gas (e.g., nitrogen or argon) three times to remove air, followed by three purges with hydrogen gas.

    • Pressurize the reactor with hydrogen to the desired pressure (e.g., 50 psi).

    • Begin vigorous stirring and heat the reaction to the desired temperature (e.g., 60°C).

  • Reaction Monitoring: Monitor the reaction progress by observing the uptake of hydrogen from the pressure gauge. The reaction can also be monitored by taking small aliquots (after safely venting and purging the reactor) and analyzing them by GC-MS.

  • Work-up:

    • Once the reaction is complete (no further hydrogen uptake), cool the reactor to room temperature.

    • Carefully vent the excess hydrogen and purge the reactor with an inert gas.

    • Open the reactor and filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Caution: The catalyst may be pyrophoric upon exposure to air, especially when dry. Keep the filter cake wet with solvent during filtration.

    • Rinse the filter cake with a small amount of fresh solvent.

    • Combine the filtrates and remove the solvent under reduced pressure to obtain the crude n-tetracosane.

  • Purification and Analysis: The product can be purified by recrystallization if necessary. Confirm the identity and purity of the product by GC-MS and ¹H NMR spectroscopy.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Incomplete or Slow Reaction 1. Poor Substrate Solubility: this compound is a solid at room temperature.- Increase the reaction temperature to ensure the substrate is fully dissolved. - Choose a solvent with better solubility for long-chain hydrocarbons at elevated temperatures (e.g., toluene, xylene).
2. Catalyst Poisoning: Impurities in the substrate or solvent (e.g., sulfur compounds) can deactivate the catalyst.- Use high-purity substrate and solvents. - Increase the catalyst loading.
3. Insufficient Hydrogen Pressure or Agitation: Poor mass transfer of hydrogen to the catalyst surface.- Increase the hydrogen pressure within safe limits of the reactor. - Increase the stirring speed to improve gas-liquid mixing.
4. Inactive Catalyst: The catalyst may have lost activity due to improper storage or handling.- Use a fresh batch of catalyst.
Side Reactions (e.g., Isomerization) 1. Catalyst-Induced Isomerization: Palladium catalysts can sometimes cause isomerization of the double bond.- Consider using a platinum-based catalyst (e.g., PtO₂), which is less prone to causing isomerization.
Difficulty Filtering the Catalyst 1. Fine Catalyst Particles: The catalyst particles are too fine and pass through the filter paper.- Use a filter aid like Celite® to create a filter pad. - Ensure the filter paper has an appropriate pore size.
Product Contaminated with Catalyst 1. Incomplete Filtration: Catalyst particles remain in the product solution.- Repeat the filtration step, possibly with a finer filter or a thicker Celite® pad.

Visualizations

Below are diagrams illustrating key workflows and concepts in this compound hydrogenation.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis A Dissolve this compound in Solvent B Add Catalyst to Reactor A->B Transfer Solution C Seal & Purge Reactor B->C D Pressurize with H₂ C->D E Heat & Stir D->E F Cool & Vent Reactor E->F G Filter Catalyst F->G H Remove Solvent G->H I Analyze Product (GC-MS) H->I

Caption: Experimental workflow for this compound hydrogenation.

Caption: Troubleshooting logic for incomplete hydrogenation.

References

Technical Support Center: Minimizing Byproducts in 1-Tetracosene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help you minimize byproduct formation during the synthesis of 1-tetracosene (C₂₄H₄₈), a long-chain alpha-olefin.[1] This document focuses on the widely-used Wittig reaction for olefination.

Frequently Asked Questions (FAQs)

Q1: My Wittig reaction for this compound synthesis is resulting in a low yield. What are the potential causes and solutions?

A1: Low yields in a Wittig reaction can stem from several factors.[2] Common issues include incomplete ylide formation, steric hindrance, or suboptimal reaction conditions.[3][4] To troubleshoot, consider the following:

  • Ylide Formation: Ensure your phosphonium (B103445) salt is fully converted to the ylide. This typically requires a strong base like n-butyllithium or sodium hydride in an anhydrous aprotic solvent.[5] Incomplete deprotonation will leave unreacted phosphonium salt and reduce your overall yield.

  • Reaction Temperature: The temperature at which the ylide is formed and reacted with the aldehyde can be critical. For non-stabilized ylides, used to form terminal alkenes, the reaction is often performed at low temperatures (e.g., -78 °C to 0 °C) and then allowed to warm to room temperature.

  • Purity of Reagents: Ensure your aldehyde (in this case, likely tricosanal) and phosphonium salt are pure. Impurities can interfere with the reaction.

Q2: I'm observing a significant amount of triphenylphosphine (B44618) oxide (TPPO) in my crude product, and it's difficult to remove. How can I minimize its interference with purification?

A2: Triphenylphosphine oxide (TPPO) is a ubiquitous byproduct of the Wittig reaction.[6] While its formation is unavoidable, several techniques can facilitate its removal:

  • Precipitation: TPPO is often insoluble in non-polar solvents. After the reaction, you can attempt to precipitate the TPPO by concentrating the reaction mixture and adding a non-polar solvent like hexane (B92381) or a pentane/ether mixture.[7] The precipitated TPPO can then be removed by filtration.

  • Chromatography: If precipitation is not effective, column chromatography is a reliable method for separating the non-polar this compound from the more polar TPPO. A silica (B1680970) gel column with a non-polar eluent (e.g., hexane or a hexane/ethyl acetate (B1210297) gradient) is typically effective.

Q3: Besides TPPO, what other byproducts might I encounter in my this compound synthesis via the Wittig reaction?

A3: Other potential byproducts can include:

  • Alkane: The corresponding alkane, tetracosane, can be formed if the ylide is protonated by a protic source (like water) before it can react with the aldehyde. To avoid this, ensure strictly anhydrous reaction conditions.

  • Rearrangement Products: While less common for the synthesis of terminal alkenes, under certain conditions, rearrangement of the ylide or intermediate species could lead to isomeric alkenes. Using salt-free conditions can sometimes help in minimizing side reactions.[7]

Q4: How can I optimize my Wittig reaction conditions to favor the formation of this compound and minimize byproducts?

A4: Optimization of your reaction conditions is key to a successful synthesis. Here are some parameters to consider:

  • Solvent: Aprotic, non-polar solvents like tetrahydrofuran (B95107) (THF) or diethyl ether are commonly used for Wittig reactions.[3]

  • Base: The choice of base can influence the reaction's efficiency. Strong bases like n-butyllithium, sodium hydride, or potassium tert-butoxide are often necessary for complete ylide formation from alkyltriphenylphosphonium salts.[5]

  • Temperature Control: Careful control of the reaction temperature during ylide formation and the subsequent reaction with the aldehyde is crucial for minimizing side reactions.

The following table summarizes the effect of different bases on the yield of this compound and the formation of a common byproduct, tetracosane.

BaseSolventTemperature (°C)Yield of this compound (%)Tetracosane Byproduct (%)
n-ButyllithiumTHF-78 to 25855
Sodium HydrideTHF0 to 25788
Potassium tert-ButoxideTHF0 to 257210

This table presents hypothetical data for illustrative purposes.

Experimental Protocol: Synthesis of this compound via the Wittig Reaction

This protocol outlines a general procedure for the synthesis of this compound from tricosyltriphenylphosphonium bromide and formaldehyde (B43269).

Materials:

  • Tricosyltriphenylphosphonium bromide

  • n-Butyllithium (in hexane)

  • Anhydrous tetrahydrofuran (THF)

  • Paraformaldehyde

  • Anhydrous dichloromethane (B109758) (DCM)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • Under an inert atmosphere (e.g., argon or nitrogen), suspend tricosyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous THF in a flame-dried, three-necked flask equipped with a magnetic stirrer and a thermometer.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add n-butyllithium (1.05 equivalents) dropwise to the suspension. The solution should turn a characteristic reddish-orange color, indicating the formation of the ylide.

  • Stir the mixture at 0 °C for 1 hour.

  • In a separate flask, prepare a solution of paraformaldehyde (1.5 equivalents) in anhydrous DCM.

  • Slowly add the formaldehyde solution to the ylide solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Quench the reaction by slowly adding saturated aqueous NH₄Cl.

  • Extract the aqueous layer with hexane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using hexane as the eluent to separate the this compound from the triphenylphosphine oxide byproduct.

Visualizations

Diagram 1: Wittig Reaction Workflow for this compound Synthesis

Wittig_Workflow cluster_reagents Reactants cluster_process Reaction Steps cluster_purification Purification cluster_products Products & Byproducts reagent1 Tricosyltriphenylphosphonium Bromide step1 Ylide Formation (Anhydrous THF, 0°C) reagent1->step1 reagent2 n-Butyllithium (Base) reagent2->step1 reagent3 Formaldehyde step2 Addition of Aldehyde (0°C to RT) reagent3->step2 step1->step2 step3 Aqueous Workup (NH4Cl Quench) step2->step3 purification Column Chromatography (Silica Gel, Hexane) step3->purification product This compound purification->product byproduct Triphenylphosphine Oxide (TPPO) purification->byproduct

Caption: Workflow for the synthesis of this compound via the Wittig reaction.

Diagram 2: Logical Relationships in Byproduct Minimization

Byproduct_Minimization cond1 Anhydrous Conditions byproduct1 Alkane Formation (Tetracosane) cond1->byproduct1 prevents cond2 Strong, Non-nucleophilic Base outcome1 High Yield of This compound cond2->outcome1 promotes byproduct2 Incomplete Reaction cond2->byproduct2 prevents cond3 Low Temperature Reaction byproduct3 Side Reactions cond3->byproduct3 minimizes cond4 Appropriate Stoichiometry cond4->outcome1 ensures

Caption: Key reaction parameters and their influence on byproduct formation.

References

Interpreting 1-Tetracosene Mass Spectrometry Fragmentation Patterns: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting the mass spectrometry fragmentation patterns of 1-tetracosene.

Frequently Asked Questions (FAQs)

Q1: What does the mass spectrum of this compound generally look like?

A1: The electron ionization (EI) mass spectrum of this compound, a long-chain alkene, is characterized by a series of hydrocarbon fragment clusters that are 14 atomic mass units (amu) apart, corresponding to the loss of successive CH₂ groups.[1] The molecular ion peak (M⁺) at m/z 336 is often weak or entirely absent due to the high propensity of such large hydrocarbons to fragment upon ionization.

Q2: What are the most common fragment ions observed for this compound?

A2: The most prominent peaks in the mass spectrum of this compound are typically found in the lower mass range. The base peak is frequently observed at m/z 55, with other significant and abundant peaks appearing at m/z 69 and 83.

Q3: How can I identify the molecular ion of this compound if it's not visible?

A3: Identifying the molecular ion of a long-chain alkene can be challenging due to its low abundance in EI mass spectrometry. If the M+ peak at m/z 336 is not observed, its presence can be inferred by identifying a homologous series of fragments and examining the highest mass peak in that series that is chemically consistent with the parent molecule. To confirm the molecular weight, employing a "soft" ionization technique like Chemical Ionization (CI) is recommended, as it typically produces a more abundant protonated molecule, [M+H]⁺.

Q4: Why do I see a repeating pattern of peaks separated by 14 amu?

A4: This characteristic pattern is a hallmark of long-chain hydrocarbons and arises from the systematic cleavage of the alkyl chain. The loss of successive methylene (B1212753) (-CH₂-) groups, which have a mass of 14 amu, results in a series of carbocation fragments that differ in mass by this interval.[1]

Q5: What is the significance of the prominent peaks at m/z 55, 69, and 83?

A5: These low-mass ions represent small, stable carbocations. Their high abundance is a consequence of the extensive fragmentation of the long hydrocarbon chain of this compound. The ion at m/z 55 likely corresponds to the C₄H₇⁺ cation, m/z 69 to C₅H₉⁺, and m/z 83 to C₆H₁₁⁺.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
No molecular ion peak (m/z 336) is observed. The molecular ion of this compound is inherently unstable under standard Electron Ionization (EI) conditions and has likely undergone complete fragmentation.- Utilize a "softer" ionization technique such as Chemical Ionization (CI) or Field Ionization (FI) to generate a more abundant molecular ion or pseudo-molecular ion.- If your instrument allows, consider lowering the electron energy in the EI source to reduce fragmentation.- Ensure the mass spectrometer is properly tuned for optimal sensitivity in the high-mass range.
The observed fragmentation pattern does not match the expected pattern for a long-chain alkene. The sample may be contaminated with other compounds, or it may have undergone isomerization during the analysis. The mass spectrometer may also require calibration.- Verify the purity of your this compound standard using a secondary analytical technique if necessary.- Review your Gas Chromatography (GC) conditions to ensure the temperatures used are not high enough to cause thermal isomerization of the double bond.- Perform a mass calibration of the spectrometer using a known standard.
Poor signal intensity or high background noise. The concentration of the sample may be too low for detection. There could be a leak in the vacuum system. The ion source may be contaminated.- Prepare a more concentrated sample solution.- Perform a leak check on the GC-MS interface and the mass spectrometer's vacuum system.- Clean the ion source components according to the instrument manufacturer's recommended procedures.
Chromatographic peaks are broad or exhibit tailing. The GC column may be overloaded with the sample or has become contaminated over time. The temperature of the transfer line between the GC and MS may be set too low.- Dilute your sample to avoid overloading the column.- Bake out the GC column at a high temperature to remove contaminants.- Increase the transfer line temperature to ensure the efficient transfer of the high-boiling this compound into the mass spectrometer.

Data Presentation

Major Fragment Ions of this compound
Mass-to-Charge Ratio (m/z)Proposed Fragment IonRelative Intensity
55[C₄H₇]⁺High (Often Base Peak)
69[C₅H₉]⁺High
83[C₆H₁₁]⁺High
Note: The molecular ion at m/z 336 is typically of very low abundance or not observed in Electron Ionization (EI) mass spectrometry.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) of this compound

A typical experimental protocol for the analysis of this compound by GC-MS is as follows:

  • Sample Preparation: Dissolve the this compound sample in a volatile organic solvent such as hexane (B92381) or dichloromethane (B109758) to a final concentration of approximately 10-100 µg/mL.

  • Gas Chromatograph (GC) Conditions:

    • Injector: A split/splitless injector is typically used. For high sensitivity, a splitless injection is preferred.

    • Injector Temperature: 280-300 °C.

    • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (e.g., 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness), is suitable for separating long-chain hydrocarbons.

    • Carrier Gas: Helium is used as the carrier gas at a constant flow rate of 1-1.5 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 60-100 °C, held for 1-2 minutes.

      • Temperature Ramp: The oven temperature is increased at a rate of 10-20 °C/min to a final temperature of 300-320 °C.

      • Final Hold: The final temperature is held for 5-10 minutes to ensure elution of the analyte.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: Standard 70 eV.

    • Ion Source Temperature: 230-250 °C.

    • Transfer Line Temperature: 280-300 °C.

    • Mass Analyzer: A quadrupole or time-of-flight analyzer is commonly used.

    • Scan Range: A mass-to-charge ratio range of m/z 40-400 is appropriate to detect the significant fragments and the potential molecular ion.

Mandatory Visualization

Fragmentation Pathway of this compound

fragmentation_pathway M This compound (C₂₄H₄₈) m/z 336 Fragments Series of Alkyl & Alkenyl Cations (CnH2n+1, CnH2n-1) M->Fragments EI Fragmentation - e⁻ m83 [C₆H₁₁]⁺ m/z 83 Fragments->m83 Cleavage m69 [C₅H₉]⁺ m/z 69 m83->m69 -CH₂ m55 [C₄H₇]⁺ m/z 55 m69->m55 -CH₂

Caption: Electron ionization fragmentation of this compound.

References

overcoming poor 1-Tetracosene recovery during extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-Tetracosene extraction. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the recovery of this compound during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its recovery sometimes challenging?

A1: this compound is a long-chain alkene with the chemical formula C24H48.[1] Its long hydrocarbon chain makes it non-polar and hydrophobic, meaning it is insoluble in water but soluble in organic solvents.[2] Challenges in its recovery often stem from its low volatility, susceptibility to adsorption onto surfaces, and potential for co-extraction with other lipids, which can complicate purification.

Q2: Which extraction methods are suitable for this compound?

A2: Several methods can be employed for the extraction of this compound, with the choice depending on the sample matrix, desired purity, and available equipment. Common methods include:

  • Soxhlet Extraction: A classical and exhaustive method that uses a small amount of solvent repeatedly.[3][4][5]

  • Ultrasound-Assisted Extraction (UAE): Utilizes acoustic cavitation to disrupt cell walls and enhance solvent penetration, often leading to higher yields in shorter times.[2][6][7]

  • Supercritical Fluid Extraction (SFE): A green technology that uses supercritical CO2 as a solvent, offering high selectivity and yielding solvent-free extracts.[8][9][10][11]

Q3: What are the key factors influencing this compound recovery?

A3: The primary factors affecting the recovery of this compound include:

  • Solvent Choice: The polarity of the solvent should match that of the non-polar this compound.

  • Temperature: Higher temperatures can increase solubility but also risk thermal degradation.

  • Sample Matrix: The complexity of the sample can lead to interferences and the formation of emulsions.

  • Extraction Time: Sufficient time is needed for the solvent to penetrate the matrix and dissolve the analyte.

  • pH of the Medium: While less critical for a non-polar hydrocarbon, extreme pH can affect the stability of the sample matrix and co-extracted compounds.

Troubleshooting Guides

Problem 1: Low or No Recovery of this compound
Possible Cause Troubleshooting Step Recommended Action
Inappropriate Solvent Verify solvent polarity.Use non-polar solvents like hexane, heptane, or toluene. For matrices with some polarity, a mixture of polar and non-polar solvents may be necessary.
Insufficient Extraction Time Increase the duration of the extraction.For Soxhlet extraction, increase the number of cycles. For UAE, increase the sonication time.
Low Extraction Temperature Optimize the extraction temperature.Gently heat the extraction mixture to increase the solubility of this compound, but avoid excessive temperatures that could cause degradation. For SFE, optimize both temperature and pressure.[12]
Analyte Adsorption to Labware Use appropriate labware and rinsing techniques.Use silanized glassware or polypropylene (B1209903) containers to minimize adsorption. Rinse all containers and transfer lines with the extraction solvent to recover any adsorbed analyte.
Degradation of this compound Protect the sample from oxidative and thermal stress.Conduct extractions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the double bond. Avoid prolonged exposure to high temperatures.[13]
Problem 2: Co-extraction of Impurities
Possible Cause Troubleshooting Step Recommended Action
Solvent is too Non-selective Employ a more selective extraction method or a solvent with intermediate polarity.Supercritical Fluid Extraction (SFE) with CO2 allows for tuning of selectivity by adjusting pressure and temperature.[12] Alternatively, try a solvent like dichloromethane (B109758) which has a different selectivity profile than hexane.
Complex Sample Matrix Incorporate a sample clean-up step.Use Solid-Phase Extraction (SPE) with a suitable sorbent (e.g., silica (B1680970) gel) to separate this compound from more polar impurities.
Presence of Pigments and Polar Lipids Perform a liquid-liquid partitioning or saponification.Partition the crude extract between a non-polar solvent (e.g., hexane) and a polar solvent (e.g., methanol/water) to remove polar compounds. Saponification can be used to remove fatty acids if they are interfering with the analysis.
Problem 3: Emulsion Formation During Liquid-Liquid Extraction
Possible Cause Troubleshooting Step Recommended Action
High Concentration of Lipids and Proteins Modify the extraction procedure to break the emulsion.Add salt (e.g., NaCl) to the aqueous phase to increase its polarity. Centrifuge the mixture to facilitate phase separation. Use gentle mixing or rocking instead of vigorous shaking.

Experimental Protocols

Protocol 1: Soxhlet Extraction of this compound from Plant Material
  • Sample Preparation: Dry the plant material at 40-50°C and grind it into a fine powder.

  • Extraction:

    • Accurately weigh about 10-20 g of the powdered plant material and place it in a cellulose (B213188) thimble.

    • Place the thimble in the Soxhlet extractor.

    • Fill a round-bottom flask with a suitable non-polar solvent (e.g., n-hexane) to about two-thirds of its volume.

    • Assemble the Soxhlet apparatus and heat the flask to the boiling point of the solvent.

    • Allow the extraction to proceed for 6-8 hours, ensuring continuous siphoning of the solvent.

  • Solvent Evaporation: After extraction, cool the flask and evaporate the solvent using a rotary evaporator under reduced pressure to obtain the crude extract.

  • Purification (Optional): The crude extract can be further purified using column chromatography on silica gel with a non-polar mobile phase.

Protocol 2: Ultrasound-Assisted Extraction (UAE) of this compound
  • Sample Preparation: Prepare the sample as described in the Soxhlet protocol.

  • Extraction:

    • Place a known amount of the powdered sample (e.g., 5 g) in an Erlenmeyer flask.

    • Add a specific volume of extraction solvent (e.g., 100 mL of heptane) to achieve a desired solid-to-solvent ratio.

    • Place the flask in an ultrasonic bath or use an ultrasonic probe.

    • Sonicate the mixture for a predetermined time (e.g., 30-60 minutes) at a controlled temperature (e.g., 40°C).[7]

  • Separation: Filter the mixture to separate the extract from the solid residue.

  • Solvent Evaporation: Evaporate the solvent from the filtrate as described in the Soxhlet protocol.

Data Presentation

Table 1: Solubility of this compound in Common Organic Solvents

SolventPolarity IndexSolubility
n-Hexane0.1High
Heptane0.1High
Toluene2.4High
Dichloromethane3.1Moderate
Acetone5.1Low
Ethanol5.2Very Low
Methanol6.6Insoluble
Water10.2Insoluble

Table 2: Comparison of Extraction Methods for Long-Chain Hydrocarbons

MethodTypical Extraction TimeSolvent ConsumptionTemperatureKey AdvantagesKey Disadvantages
Soxhlet 6 - 24 hoursModerate (recycles solvent)Solvent Boiling PointExhaustive extraction, simple setupTime-consuming, potential for thermal degradation
UAE 15 - 60 minutesLow to ModerateAmbient to ModerateFast, efficient, improved yieldEquipment cost, potential for localized heating
SFE 30 - 120 minutesLow (CO2 is recycled)ModerateGreen solvent, tunable selectivityHigh initial equipment cost, requires high pressure

Visualizations

Troubleshooting_Poor_Recovery start Start: Poor this compound Recovery check_solvent Is the solvent appropriate (non-polar)? start->check_solvent check_time Is the extraction time sufficient? check_solvent->check_time Yes solution_solvent Use a non-polar solvent (e.g., hexane). check_solvent->solution_solvent No check_temp Is the temperature optimized? check_time->check_temp Yes solution_time Increase extraction time/cycles. check_time->solution_time No check_adsorption Could adsorption to labware be an issue? check_temp->check_adsorption Yes solution_temp Optimize temperature (gentle heating). check_temp->solution_temp No check_degradation Is analyte degradation possible? check_adsorption->check_degradation No solution_adsorption Use silanized glassware and rinse equipment. check_adsorption->solution_adsorption Yes solution_degradation Use inert atmosphere and avoid high temperatures. check_degradation->solution_degradation Yes end_bad Issue Persists: Consider Matrix Effects check_degradation->end_bad No end_good Recovery Improved solution_solvent->end_good solution_time->end_good solution_temp->end_good solution_adsorption->end_good solution_degradation->end_good

Caption: Troubleshooting logic for poor this compound recovery.

Experimental_Workflow start Start: Sample prep Sample Preparation (Drying, Grinding) start->prep extraction Extraction (Soxhlet, UAE, or SFE) prep->extraction separation Solid-Liquid Separation (Filtration/Centrifugation) extraction->separation evaporation Solvent Evaporation (Rotary Evaporator) separation->evaporation crude_extract Crude this compound Extract evaporation->crude_extract cleanup Optional: Clean-up (Column Chromatography, SPE) crude_extract->cleanup analysis Analysis (GC-MS, HPLC-ELSD) crude_extract->analysis Direct Analysis pure_extract Purified this compound cleanup->pure_extract pure_extract->analysis end End: Quantification analysis->end

Caption: General experimental workflow for this compound extraction and analysis.

References

Technical Support Center: Stabilizing 1-Tetracosene in Long-Term Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage and stabilization of 1-Tetracosene. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experimental work.

Troubleshooting Guide

Issue: Visible Changes in this compound Appearance (e.g., cloudiness, discoloration, precipitate formation)

  • Possible Cause: Degradation of this compound due to oxidation or contamination. Oxidation can lead to the formation of insoluble polymers or oxygenated species.

  • Solution:

    • Verify Purity: Analyze the sample using Gas Chromatography-Mass Spectrometry (GC-MS) to identify impurities and degradation products.

    • Review Storage Conditions: Ensure the product has been stored under an inert atmosphere (e.g., argon or nitrogen), protected from light, and at the recommended temperature.

    • Filter if Necessary: If the product is critical for immediate use and the impurities are determined to be particulate, filtration through a compatible membrane filter (e.g., PTFE) may be a temporary solution. However, the underlying cause of degradation must be addressed.

Issue: Inconsistent Experimental Results Using Stored this compound

  • Possible Cause: Partial degradation of this compound, leading to a lower concentration of the active compound and the presence of interfering byproducts.

  • Solution:

    • Quantitative Analysis: Determine the purity of the this compound sample using a validated analytical method such as GC-FID or HPLC-UV to confirm its concentration.

    • Assess for Oxidation: Perform a peroxide value test to quantify the extent of initial oxidation. An elevated peroxide value indicates significant degradation.

    • Use a Fresh or Repurified Sample: For sensitive applications, it is recommended to use a fresh batch of this compound or to repurify the stored material.

Frequently Asked Questions (FAQs)

1. What is the primary degradation pathway for this compound?

The primary degradation pathway for this compound, an unsaturated hydrocarbon, is autoxidation. This is a free-radical chain reaction involving atmospheric oxygen that leads to the formation of hydroperoxides, which can further decompose into a variety of secondary oxidation products, including aldehydes, ketones, and carboxylic acids. This process can be initiated by heat, light (UV radiation), or the presence of metal ions.

2. What are the ideal storage conditions for long-term stability of this compound?

For optimal long-term stability, this compound should be stored under the following conditions:

  • Temperature: In a refrigerator at 2-8°C. For extended periods, storage at -20°C is recommended. Avoid repeated freeze-thaw cycles.

  • Atmosphere: Under an inert gas atmosphere, such as argon or nitrogen, to minimize contact with oxygen.

  • Light: Protected from light by using an amber vial or by storing the container in a dark place.

  • Container: In a tightly sealed, high-quality, non-reactive container, such as amber glass with a PTFE-lined cap.

3. How can I stabilize this compound for long-term storage?

The addition of an antioxidant is an effective way to inhibit autoxidation. Common choices for non-polar compounds like this compound include:

  • Butylated Hydroxytoluene (BHT): A synthetic phenolic antioxidant that is effective at low concentrations (typically 0.01-0.1%).

  • α-Tocopherol (Vitamin E): A natural antioxidant that can also be effective.

  • Synergistic Blends: In some cases, a combination of antioxidants, such as BHT and α-tocopherol, may provide enhanced protection through synergistic mechanisms. It is crucial to ensure the chosen antioxidant is compatible with the intended downstream application.

4. What are the signs of this compound degradation?

Signs of degradation can include:

  • A change in physical appearance, such as yellowing or the formation of a precipitate.

  • An increase in the peroxide value, indicating the formation of hydroperoxides.

  • The appearance of new peaks in a GC-MS chromatogram, corresponding to oxidation products.

  • A decrease in the purity of the main compound when analyzed by quantitative methods.

5. Which container materials are compatible with this compound?

For long-term storage, the most suitable container materials are:

  • Glass: Type I borosilicate amber glass is highly recommended due to its inertness.

  • Fluoropolymers: Polytetrafluoroethylene (PTFE) and other fluoropolymers are also excellent choices for their chemical resistance.

Materials to avoid for long-term contact include some plastics that may leach additives or be permeable to oxygen.

Quantitative Data on Stability

The stability of this compound is significantly influenced by storage conditions. The following table provides illustrative data on the expected degradation of unstabilized this compound under various accelerated conditions.

Storage ConditionDurationPurity Decrease (Illustrative)Peroxide Value (meq/kg) (Illustrative)
40°C, Exposed to Air and Light1 month5-10%15-25
40°C, Exposed to Air, in Dark1 month2-5%5-15
40°C, Under Nitrogen, in Dark1 month< 1%< 2
25°C, Exposed to Air and Light3 months3-7%10-20
4°C, Under Nitrogen, in Dark12 months< 1%< 1

Note: These are estimated values. Actual degradation rates should be determined experimentally.

Experimental Protocols

1. Protocol for Accelerated Stability Study of this compound

Objective: To assess the stability of this compound under accelerated storage conditions.

Methodology:

  • Sample Preparation: Prepare multiple aliquots of this compound in amber glass vials with PTFE-lined caps. For testing the effect of an antioxidant, prepare a parallel set of samples containing the desired concentration of the stabilizer (e.g., 0.05% BHT).

  • Storage Conditions: Place the vials in stability chambers maintained at the following conditions:

    • 40°C / 75% RH (Relative Humidity)

    • 25°C / 60% RH

    • 5°C

  • Time Points: Withdraw samples for analysis at initial (T=0) and subsequent time points (e.g., 1, 3, and 6 months).

  • Analysis: At each time point, analyze the samples for:

    • Appearance: Visually inspect for any changes in color or clarity.

    • Purity and Degradation Products: Use a validated GC-MS method.

    • Peroxide Value: Determine the peroxide value using the iodometric titration method.

  • Data Evaluation: Plot the percentage of remaining this compound and the increase in peroxide value against time for each storage condition. This data can be used to estimate the shelf-life under normal storage conditions using the Arrhenius equation.

2. Protocol for Quantification of this compound Purity by GC-MS

Objective: To determine the purity of a this compound sample and identify any degradation products.

Methodology:

  • Instrumentation: Gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., hexane (B92381) or ethyl acetate) at a concentration of approximately 1 mg/mL.

  • GC Conditions:

    • Injector Temperature: 280°C

    • Oven Program: Start at 100°C, hold for 2 minutes, ramp to 300°C at a rate of 15°C/min, and hold for 10 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 500.

  • Analysis: Inject the sample and acquire the chromatogram and mass spectra. Identify the this compound peak based on its retention time and mass spectrum. Integrate the peak areas to determine the relative purity. Identify any impurity peaks by comparing their mass spectra with a library database.

3. Protocol for Peroxide Value Determination (Iodometric Titration)

Objective: To quantify the concentration of peroxides in a this compound sample as an indicator of initial oxidation.

Methodology:

  • Reagents:

    • Acetic acid-chloroform solution (3:2 v/v)

    • Saturated potassium iodide (KI) solution

    • Standardized 0.01 N sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

    • 1% Starch indicator solution

  • Procedure:

    • Accurately weigh approximately 5 g of the this compound sample into a 250 mL Erlenmeyer flask with a glass stopper.

    • Add 30 mL of the acetic acid-chloroform solution and swirl to dissolve the sample.

    • Add 0.5 mL of saturated KI solution, swirl, and let it stand for 1 minute in the dark.

    • Add 30 mL of deionized water.

    • Titrate the liberated iodine with the standardized 0.01 N sodium thiosulfate solution with constant swirling until the yellow color of the iodine has almost disappeared.

    • Add 0.5 mL of starch indicator solution. The solution will turn blue.

    • Continue the titration until the blue color disappears.

    • Perform a blank determination under the same conditions.

  • Calculation: Peroxide Value (meq/kg) = [(S - B) x N x 1000] / W Where:

    • S = volume of Na₂S₂O₃ solution used for the sample (mL)

    • B = volume of Na₂S₂O₃ solution used for the blank (mL)

    • N = normality of the Na₂S₂O₃ solution

    • W = weight of the sample (g)

Visualizations

Autoxidation_Pathway Autoxidation Pathway of this compound cluster_propagation Propagation Cycle Alkene This compound (R-CH=CH2) AllylicRadical Allylic Radical (R-C•H-CH=CH2) Alkene->AllylicRadical Initiator Initiator (Heat, Light, Metal Ions) Initiator->Alkene Initiation (H abstraction) PeroxyRadical Peroxy Radical (R-CH(OO•)-CH=CH2) AllylicRadical->PeroxyRadical Propagation Oxygen Oxygen (O2) Hydroperoxide Hydroperoxide (R-CH(OOH)-CH=CH2) PeroxyRadical->Hydroperoxide H abstraction InactiveRadical Inactive Radical (A•) PeroxyRadical->InactiveRadical Alkene2 This compound (R-CH=CH2) AlkoxyRadical Alkoxy Radical (R-CH(O•)-CH=CH2) Hydroperoxide->AlkoxyRadical Decomposition HydroxyRadical Hydroxy Radical (•OH) Hydroperoxide->HydroxyRadical Decomposition Decomposition (Heat, Metal Ions) SecondaryProducts Secondary Oxidation Products (Aldehydes, Ketones, etc.) AlkoxyRadical->SecondaryProducts Further Reactions HydroxyRadical->SecondaryProducts Antioxidant Antioxidant (AH) Antioxidant->PeroxyRadical Termination

Caption: Autoxidation free-radical chain reaction pathway for this compound.

Experimental_Workflow Workflow for this compound Stability Assessment Start Start: Receive/Prepare This compound Sample SamplePrep Prepare Aliquots (with/without antioxidant) Start->SamplePrep Storage Place in Stability Chambers (Accelerated Conditions) SamplePrep->Storage TimePoint Sampling at Predetermined Time Points (T=0, 1, 3, 6 months) Storage->TimePoint Analysis Perform Analyses TimePoint->Analysis Visual Visual Inspection Analysis->Visual GCMS GC-MS Analysis (Purity, Degradants) Analysis->GCMS PV Peroxide Value (Titration) Analysis->PV DataEval Data Evaluation and Shelf-Life Estimation Visual->DataEval GCMS->DataEval PV->DataEval Report Generate Stability Report DataEval->Report

Caption: Experimental workflow for assessing the stability of this compound.

Validation & Comparative

A Comparative Analysis of 1-Tetracosene and Other Long-Chain Alpha-Olefins for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the performance, properties, and experimental applications of 1-tetracosene in comparison to other key alpha-olefins.

This guide provides a comprehensive comparison of this compound with other long-chain alpha-olefins, including 1-dodecene (B91753), 1-hexadecene, and 1-octadecene. The information is tailored for researchers, scientists, and drug development professionals, offering objective performance comparisons supported by experimental data and detailed methodologies.

Physical and Chemical Properties: A Tabular Comparison

Alpha-olefins are linear hydrocarbons featuring a terminal double bond, a structural characteristic that imparts high reactivity and makes them valuable intermediates in various chemical syntheses.[1][2] Their physical properties, which are critical for handling, storage, and application, vary with increasing carbon chain length.[3] The following tables summarize the key physical and chemical data for this compound and other representative alpha-olefins.

Property1-Dodecene1-Hexadecene1-OctadeceneThis compound
Molecular Formula C₁₂H₂₄[4]C₁₆H₃₂[3]C₁₈H₃₆[5]C₂₄H₄₈
Molecular Weight ( g/mol ) 168.32[4][6]224.43[3]252.48[7]336.64
Appearance Clear, colorless liquid[4][8]Colorless liquid[9][10]Colorless liquid or white semi-solid[7]Solid
Boiling Point (°C) 213 - 216[4]274 - 285[3][11]314[7]386 - 387 (est.)[12]
Melting Point (°C) -35[4][6]3 - 5[3][13]14 - 16[7]50-52
Density (g/mL) 0.758 @ 20°C[4][6]0.783 @ 25°C[3]0.789 @ 25°C[7]0.793 @ 20°C
Flash Point (°C) 77 - 79[4][6]132[3]149[7]>110
Vapor Pressure (mmHg @ 20°C) 0.2[4][6]<0.2[3]~0.0000675[14]0.000008 (est.)[12]

Performance in Key Industrial Reactions

The reactivity of alpha-olefins is a critical factor in their industrial applications, particularly in polymerization and hydroformylation reactions. Generally, reactivity can be influenced by factors such as steric hindrance around the double bond.

Ziegler-Natta Polymerization
Performance Metric1-Dodecene1-Hexadecene1-OctadeceneThis compound
Polymerization Activity High catalytic activities observed in quasi-living polymerization.[15]Amenable to Ziegler-Natta polymerization.Polymerized using various metallocene catalysts, with activity dependent on the specific catalyst.[17]Expected to be polymerizable via Ziegler-Natta catalysis.
Resulting Polymer High molecular weight poly(1-dodecene) can be synthesized.[15]Poly(1-hexadecene) can be produced.Isotactic or syndiotactic poly(1-octadecene) can be produced depending on the catalyst.[17]Expected to form high molecular weight poly(this compound).
Hydroformylation

Hydroformylation, or oxo synthesis, is a crucial industrial process for producing aldehydes from olefins by adding a formyl group (CHO) and a hydrogen atom across the carbon-carbon double bond.[14] The reaction is typically catalyzed by rhodium or cobalt complexes.[1][14] Kinetic studies on the hydroformylation of 1-octene (B94956) and 1-dodecene have shown that the reaction rate is influenced by catalyst concentration, partial pressures of carbon monoxide and hydrogen, and temperature.[14] The regioselectivity of the reaction, which determines the ratio of linear to branched aldehydes, is a key performance indicator.[6]

Performance Metric1-Dodecene1-Hexadecene1-OctadeceneThis compound
Reaction Rate The rate is first order with respect to catalyst and hydrogen partial pressure.[14]Expected to undergo hydroformylation.Expected to undergo hydroformylation.Expected to undergo hydroformylation.
Selectivity Substrate-inhibited kinetics observed with respect to carbon monoxide partial pressure.[14]Regioselectivity is a key consideration.Regioselectivity is a key consideration.Regioselectivity is a key consideration.

Biophysical Effects on Lipid Membranes

Long-chain hydrocarbons can be incorporated into lipid bilayers, affecting their physical properties such as membrane fluidity. The length of the hydrocarbon chain is a significant factor in determining the extent of this effect. Generally, longer acyl chains lead to increased van der Waals interactions, which can decrease membrane fluidity.[18] This alteration in membrane fluidity can have significant implications for cellular processes.

The following diagram illustrates the conceptual relationship between the chain length of an incorporated alpha-olefin and its effect on the order and fluidity of a lipid membrane.

G Effect of Alpha-Olefin Chain Length on Lipid Membrane Fluidity cluster_olefins Alpha-Olefins cluster_membrane Lipid Bilayer cluster_fluidity Membrane Property short_chain Shorter Chain Alpha-Olefin (e.g., 1-Dodecene) less_ordered Less Ordered Acyl Chains short_chain->less_ordered Less significant increase in van der Waals interactions long_chain Longer Chain Alpha-Olefin (e.g., this compound) more_ordered More Ordered Acyl Chains long_chain->more_ordered Significant increase in van der Waals interactions high_fluidity Increased Fluidity less_ordered->high_fluidity low_fluidity Decreased Fluidity more_ordered->low_fluidity

Caption: Conceptual diagram illustrating how shorter and longer chain alpha-olefins differentially affect lipid membrane order and fluidity.

Experimental Protocols

Ziegler-Natta Polymerization of Long-Chain Alpha-Olefins

This protocol provides a general methodology for the polymerization of long-chain alpha-olefins using a Ziegler-Natta catalyst system.

Materials:

  • Alpha-olefin (e.g., this compound, 1-octadecene)

  • Titanium tetrachloride (TiCl₄) or Titanium trichloride (B1173362) (TiCl₃)

  • Triethylaluminium (Al(C₂H₅)₃) or Diethylaluminium chloride (Al(C₂H₅)₂Cl)

  • Anhydrous heptane (B126788) or other suitable inert solvent

  • Methanol (B129727)

  • Hydrochloric acid

  • Nitrogen gas (high purity)

  • Schlenk line and glassware

Procedure:

  • All glassware should be oven-dried and assembled under a nitrogen atmosphere using a Schlenk line.

  • In a Schlenk flask, the solid catalyst component (e.g., TiCl₃) is suspended in anhydrous heptane.

  • The cocatalyst (e.g., Al(C₂H₅)₂Cl) is added to the flask via syringe.

  • The alpha-olefin monomer is then introduced into the reaction flask.

  • The reaction mixture is stirred at a controlled temperature (e.g., 50-70 °C) for a specified period. The progress of the polymerization can be monitored by the consumption of the monomer.

  • The polymerization is terminated by the addition of methanol.

  • The polymer is precipitated, filtered, and washed with a mixture of methanol and hydrochloric acid to remove catalyst residues.

  • The resulting polymer is then washed with pure methanol and dried under vacuum to a constant weight.

Characterization:

  • The molecular weight and molecular weight distribution of the polymer can be determined by Gel Permeation Chromatography (GPC).

  • The stereoregularity of the polymer can be analyzed using ¹³C NMR spectroscopy.[17]

Hydroformylation of Alpha-Olefins

This protocol outlines a general procedure for the hydroformylation of alpha-olefins.

Materials:

  • Alpha-olefin (e.g., 1-dodecene)

  • Rhodium-based catalyst precursor (e.g., Rh(acac)(CO)₂)

  • Phosphine (B1218219) ligand (e.g., triphenylphosphine)

  • Syngas (a mixture of carbon monoxide and hydrogen)

  • Toluene or other suitable solvent

  • High-pressure autoclave reactor

Procedure:

  • The autoclave reactor is charged with the alpha-olefin, solvent, rhodium precursor, and phosphine ligand under an inert atmosphere.

  • The reactor is sealed and purged several times with syngas.

  • The reactor is pressurized with syngas to the desired pressure (e.g., 10-50 bar) and heated to the reaction temperature (e.g., 80-120 °C).[19]

  • The reaction mixture is stirred vigorously for the desired reaction time.

  • After the reaction, the autoclave is cooled to room temperature and the pressure is carefully released.

  • The product mixture is collected and analyzed.

Analysis:

  • The conversion of the olefin and the selectivity for the aldehyde products can be determined by Gas Chromatography (GC) or ¹H NMR spectroscopy.

Measurement of Membrane Fluidity using Fluorescence Polarization

This protocol describes a method to assess the effect of alpha-olefins on the fluidity of a model lipid membrane using the fluorescent probe 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH).

Materials:

  • Liposomes (e.g., prepared from dipalmitoylphosphatidylcholine - DPPC)

  • Alpha-olefin to be tested (e.g., this compound)

  • 1,6-diphenyl-1,3,5-hexatriene (DPH) in a suitable solvent (e.g., tetrahydrofuran)

  • Phosphate-buffered saline (PBS)

  • Fluorometer equipped with polarizers

Procedure:

  • A suspension of liposomes is prepared in PBS.

  • The alpha-olefin is incorporated into the liposomes, for example, by co-sonication during liposome (B1194612) preparation or by incubation.

  • A small volume of the DPH solution is added to the liposome suspension while vortexing to facilitate the incorporation of the probe into the lipid bilayer. The final concentration of DPH should be low to avoid self-quenching.

  • The mixture is incubated in the dark at a specific temperature for a period of time (e.g., 30-60 minutes) to ensure complete incorporation of the probe.

  • The fluorescence polarization (or anisotropy) is measured using a fluorometer. The sample is excited with vertically polarized light (e.g., at 355 nm), and the emission is measured through polarizers oriented parallel (I∥) and perpendicular (I⊥) to the excitation plane (e.g., at 430 nm).[11]

  • The fluorescence polarization (P) is calculated using the formula: P = (I∥ - G * I⊥) / (I∥ + G * I⊥), where G is the grating correction factor of the instrument.

Data Interpretation:

  • A higher fluorescence polarization value indicates lower mobility of the DPH probe, which corresponds to a less fluid (more ordered) membrane.

  • By comparing the polarization values of liposomes with and without the incorporated alpha-olefin, the effect of the alpha-olefin on membrane fluidity can be determined.

The following workflow diagram illustrates the key steps in a Ziegler-Natta polymerization experiment.

G Ziegler-Natta Polymerization Workflow prep Catalyst Preparation (Inert Atmosphere) react Polymerization Reaction (Olefin + Catalyst + Cocatalyst) prep->react term Termination (e.g., with Methanol) react->term iso Polymer Isolation (Precipitation & Filtration) term->iso wash Washing (Removal of Catalyst Residues) iso->wash dry Drying (Under Vacuum) wash->dry char Characterization (GPC, NMR) dry->char

Caption: A simplified workflow for a typical Ziegler-Natta polymerization experiment.

References

A Comparative Guide to the Analytical Differentiation of 1-Tetracosene and Tetracosane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of organic chemistry and drug development, the precise identification and differentiation of long-chain hydrocarbons are paramount. This guide provides an objective, data-driven comparison of 1-tetracosene and tetracosane (B166392), two C24 hydrocarbons, highlighting the key analytical differences that arise from the presence of a single double bond.

Executive Summary

This compound, an alpha-olefin, and tetracosane, its saturated alkane counterpart, exhibit distinct physical and chemical properties that are readily distinguishable through modern analytical techniques. The presence of a terminal carbon-carbon double bond in this compound is the primary structural feature that gives rise to unique spectroscopic and chromatographic behaviors. This guide outlines the fundamental differences in their physical properties and provides detailed experimental protocols for their differentiation using Gas Chromatography-Mass Spectrometry (GC-MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Physical and Chemical Properties at a Glance

A summary of the key physical and chemical properties of this compound and tetracosane is presented below. These properties influence their behavior in various analytical systems.

PropertyThis compoundTetracosaneReference(s)
Molecular Formula C₂₄H₄₈C₂₄H₅₀[1][2]
Molar Mass 336.64 g/mol 338.67 g/mol [1][2]
Melting Point 45.3 °C49-52 °C[3]
Boiling Point ~383.07 °C (estimate)~391 °C[3]
Density No experimental data found~0.797 g/cm³[4]
Key Structural Difference Contains one C=C double bondContains only C-C single bonds

Analytical Differentiation Strategies

The presence of the C=C double bond in this compound provides a clear point of analytical differentiation from the fully saturated tetracosane. The following sections detail the expected outcomes from key analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile organic compounds. The retention time in GC is influenced by the compound's volatility and interaction with the stationary phase, while the mass spectrum provides a unique fragmentation pattern.

Expected Results:

  • Gas Chromatography (GC): Due to its slightly lower molecular weight and the presence of the double bond, this compound is expected to have a slightly shorter retention time than tetracosane on a nonpolar column. The Kovats retention index for this compound is reported to be around 2390-2396 on a semi-standard non-polar column.[2]

  • Mass Spectrometry (MS): The fragmentation patterns will be distinct.

    • Tetracosane: As a typical long-chain alkane, its mass spectrum is characterized by a series of alkyl fragments (CnH2n+1) separated by 14 amu (CH₂). The base peak is often observed at m/z 57, corresponding to the C₄H₉⁺ butyl cation.

    • This compound: The presence of the double bond influences fragmentation. While it will also show alkyl fragments, characteristic peaks resulting from cleavage near the double bond are expected. The top peaks are reported at m/z 55 and 83.[2]

Experimental Protocol: GC-MS Analysis

  • Sample Preparation: Prepare dilute solutions (e.g., 1 mg/mL) of this compound and tetracosane individually in a volatile organic solvent such as hexane (B92381) or dichloromethane.

  • GC System:

    • Column: Use a nonpolar capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injector: Set to a temperature of 250°C with a splitless injection of 1 µL.

    • Oven Program: Start at 100°C, hold for 1 minute, then ramp to 300°C at a rate of 10°C/min, and hold for 10 minutes.

  • MS System:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 500.

    • Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

  • Data Analysis: Analyze the resulting chromatograms for retention times and the mass spectra for fragmentation patterns.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational energy levels. The presence of specific functional groups results in characteristic absorption bands.

Expected Results:

  • Tetracosane: The FTIR spectrum will be characteristic of a long-chain alkane, showing:

    • C-H stretching vibrations just below 3000 cm⁻¹ (typically ~2958, 2922, and 2853 cm⁻¹).[5]

    • CH₂ bending (scissoring) vibration around 1470-1460 cm⁻¹.[5]

    • CH₃ bending (asymmetric) vibration around 1376 cm⁻¹.[5]

    • A characteristic rocking motion of long (CH₂)n chains around 720 cm⁻¹.[5]

  • This compound: In addition to the alkane-like absorptions, the spectrum will exhibit peaks characteristic of a terminal alkene:

    • =C-H stretching vibration above 3000 cm⁻¹ (typically ~3080-3010 cm⁻¹).

    • C=C stretching vibration around 1640 cm⁻¹.

    • =C-H bending (out-of-plane) vibrations around 990 cm⁻¹ and 910 cm⁻¹.

Experimental Protocol: FTIR Analysis

  • Sample Preparation:

    • For Solids (Tetracosane): Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, a thin film can be cast from a volatile solvent onto a salt plate (e.g., NaCl or KBr).

    • For Liquids/Low Melting Solids (this compound): Place a drop of the neat liquid between two salt plates.

  • FTIR Spectrometer:

    • Mode: Transmission or Attenuated Total Reflectance (ATR).

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Scans: Accumulate at least 16 scans for a good signal-to-noise ratio.

  • Data Analysis: Collect the background spectrum (of air or the clean ATR crystal) and then the sample spectrum. The resulting absorbance spectrum will show the characteristic peaks for each compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei (typically ¹H and ¹³C). The chemical shift, splitting pattern, and integration of the signals reveal the structure of the molecule.

Expected Results:

  • ¹H NMR:

    • Tetracosane: Will show a very simple spectrum with a large signal for the internal methylene (B1212753) protons (-CH₂-) around 1.26 ppm and a triplet for the terminal methyl protons (-CH₃) around 0.88 ppm.[6]

    • This compound: Will exhibit more complex signals in the olefinic region:

      • A multiplet for the terminal vinyl protons (=CH₂) around 4.9-5.0 ppm.

      • A multiplet for the internal vinyl proton (-CH=) around 5.7-5.9 ppm.

      • Signals for the allylic protons (-CH₂-CH=) around 2.0 ppm.

      • The remaining aliphatic protons will appear in the 0.8-1.4 ppm range.

  • ¹³C NMR:

    • Tetracosane: Will show a series of signals for the different carbon environments in the aliphatic chain, typically between 14 ppm (terminal -CH₃) and 32 ppm (internal -CH₂-).[6]

    • This compound: Will have distinct signals for the sp² hybridized carbons of the double bond:

      • A signal for the terminal vinyl carbon (=CH₂) around 114 ppm.

      • A signal for the internal vinyl carbon (-CH=) around 139 ppm.

      • The remaining sp³ hybridized carbons will appear in the aliphatic region (14-34 ppm).

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

  • NMR Spectrometer:

    • Field Strength: A 300 MHz or higher field spectrometer is recommended for better resolution.

    • Nuclei: Acquire both ¹H and ¹³C spectra.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

    • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.

  • Data Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction). Analyze the chemical shifts, integration (for ¹H), and number of signals to determine the structure.

Visualizing the Analytical Workflow and Logic

The following diagrams, generated using Graphviz, illustrate the experimental workflow for differentiating this compound from tetracosane and the logical relationship between their structures and analytical signals.

analytical_workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_results Expected Results cluster_identification Identification Sample Unknown Sample (this compound or Tetracosane) GCMS GC-MS Sample->GCMS FTIR FTIR Sample->FTIR NMR NMR Sample->NMR GCMS_Alkene Shorter RT m/z 55, 83 GCMS->GCMS_Alkene GCMS_Alkane Longer RT m/z 57 GCMS->GCMS_Alkane FTIR_Alkene C=C stretch (~1640 cm⁻¹) =C-H stretch (>3000 cm⁻¹) FTIR->FTIR_Alkene FTIR_Alkane Only C-H stretch (<3000 cm⁻¹) FTIR->FTIR_Alkane NMR_Alkene Olefinic signals (~5-6 ppm ¹H, ~114-139 ppm ¹³C) NMR->NMR_Alkene NMR_Alkane Only aliphatic signals (<2 ppm ¹H, <35 ppm ¹³C) NMR->NMR_Alkane Tetracosene This compound GCMS_Alkene->Tetracosene Tetracosane Tetracosane GCMS_Alkane->Tetracosane FTIR_Alkene->Tetracosene FTIR_Alkane->Tetracosane NMR_Alkene->Tetracosene NMR_Alkane->Tetracosane

Caption: Experimental workflow for the analytical differentiation of this compound and tetracosane.

logical_relationship cluster_structure Molecular Structure cluster_signals Analytical Signals cluster_techniques Analytical Techniques Structure Structural Difference Alkene This compound (contains C=C) Structure->Alkene Alkane Tetracosane (only C-C) Structure->Alkane Alkene_Signals Unique Spectroscopic and Chromatographic Signatures Alkene->Alkene_Signals Alkane_Signals Characteristic Saturated Hydrocarbon Signals Alkane->Alkane_Signals GCMS GC-MS Alkene_Signals->GCMS FTIR FTIR Alkene_Signals->FTIR NMR NMR Alkene_Signals->NMR Alkane_Signals->GCMS Alkane_Signals->FTIR Alkane_Signals->NMR

Caption: Logical relationship between molecular structure and analytical signals for this compound and tetracosane.

Conclusion

The analytical differentiation of this compound and tetracosane is straightforward due to the distinct chemical reactivity and spectroscopic properties imparted by the terminal double bond in this compound. GC-MS, FTIR, and NMR spectroscopy each provide unambiguous evidence for the presence or absence of unsaturation. By employing the detailed protocols outlined in this guide, researchers, scientists, and drug development professionals can confidently identify and distinguish between these two long-chain hydrocarbons, ensuring the purity and identity of their materials.

References

A Comparative Guide to Validating 1-Tetracosene Purity: GC-MS vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of long-chain alkenes, such as 1-tetracosene, is a critical parameter in research and development, impacting reaction kinetics, product quality, and biological activity. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a primary analytical technique for purity assessment due to its high resolution and sensitivity. This guide provides an objective comparison of GC-MS with alternative methods—High-Performance Liquid Chromatography (HPLC) and Differential Scanning Calorimetry (DSC)—for validating this compound purity, supported by experimental data and detailed protocols.

Comparison of Analytical Techniques

The choice of analytical method for purity determination depends on the specific requirements of the analysis, including the nature of potential impurities, required sensitivity, and the physicochemical properties of the analyte.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)Differential Scanning Calorimetry (DSC)
Principle Separation based on volatility and polarity, with identification and quantification by mass-to-charge ratio.Separation based on polarity and interaction with a stationary phase in a liquid mobile phase.Measurement of the heat flow associated with thermal transitions (e.g., melting) to determine purity based on the van't Hoff equation.[1][2][3][4][5]
Primary Use Identification and quantification of volatile and semi-volatile impurities, isomer separation.[6][7]Analysis of non-volatile or thermally labile impurities.Determination of the absolute purity of highly crystalline compounds (>98.5 mol%).[1]
Typical Sensitivity (LOD/LOQ) Low ppb to ppm range.Low ppm to high ppb range.Typically applicable for impurity levels >0.1 mol%.
Key Advantages High resolving power, definitive identification via mass spectra, established libraries for compound matching.[8]Suitable for a wide range of compounds, non-destructive.Provides a measure of absolute purity, no need for impurity standards.
Key Limitations Requires analyte to be thermally stable and volatile, potential for thermal degradation of some compounds.Lower resolution for hydrocarbons compared to GC, requires chromophores for UV detection.Not suitable for amorphous materials or compounds that decompose on melting, less sensitive to very low impurity levels.

Experimental Protocols

Detailed methodologies for each technique are crucial for reproducible and accurate purity validation.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is designed for the separation and quantification of this compound and the identification of potential impurities.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 1 mL of a suitable volatile solvent (e.g., hexane (B92381) or ethyl acetate).

  • If quantitative analysis is required, add a known concentration of an internal standard (e.g., n-docosane).

2. GC-MS Conditions:

  • Instrument: Gas Chromatograph coupled to a Mass Spectrometer.

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended.

  • Injector Temperature: 280°C.

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 1 minute.

    • Ramp to 300°C at a rate of 10°C/min.

    • Hold at 300°C for 10 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injection Volume: 1 µL (splitless injection).

  • MS Detector:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Scan Range: m/z 40-600.

    • Ion Source Temperature: 230°C.

    • Transfer Line Temperature: 280°C.

3. Data Analysis:

  • The purity of this compound is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

  • Impurities are identified by comparing their mass spectra with a reference library (e.g., NIST) and their retention times with those of known standards.[6]

  • The fragmentation pattern of long-chain alkanes and alkenes typically shows clusters of peaks separated by 14 amu (CH₂ group).[9][10][11]

High-Performance Liquid Chromatography (HPLC) Protocol

This method is suitable for detecting non-volatile impurities.

1. Sample Preparation:

  • Prepare a stock solution of the this compound sample at a concentration of 1 mg/mL in a suitable organic solvent (e.g., acetonitrile (B52724) or tetrahydrofuran).

  • Filter the solution through a 0.45 µm syringe filter before injection.

2. HPLC Conditions:

  • Instrument: HPLC system with a UV or Refractive Index (RI) detector. (Note: this compound lacks a strong chromophore, so RI detection may be more appropriate unless derivatization is performed).

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with 100% acetonitrile or a gradient with a mixture of acetonitrile and isopropanol.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

  • Detection:

    • UV: 205 nm (for end absorption).

    • RI: As per instrument settings.

3. Data Analysis:

  • Purity is calculated based on the area percentage of the main peak.

  • Identification of impurities requires comparison with reference standards.

Differential Scanning Calorimetry (DSC) Protocol

This protocol determines the absolute purity of crystalline this compound based on the van't Hoff equation.[1][2][3][4][5]

1. Sample Preparation:

  • Accurately weigh 2-5 mg of the this compound sample into a hermetically sealed aluminum DSC pan.

2. DSC Conditions:

  • Instrument: Differential Scanning Calorimeter.

  • Temperature Program:

    • Equilibrate at a temperature well below the expected melting point (e.g., 25°C).

    • Heat the sample at a slow, constant rate (e.g., 1-2°C/min) to a temperature above the final melting point.

  • Atmosphere: Inert atmosphere (e.g., nitrogen) with a purge rate of 50 mL/min.

3. Data Analysis:

  • The purity is calculated from the melting endotherm using the instrument's software, which applies the van't Hoff equation. The software analyzes the shape of the melting peak to determine the mole fraction of impurities.[1][2][3][4][5]

Data Presentation

Table 1: Potential Impurities in this compound and their GC-MS Signatures

ImpurityChemical FormulaExpected Retention Time (Relative to this compound)Key Mass Spectral Fragments (m/z)
TetracosaneC₂₄H₅₀Slightly shorter57, 71, 85, 338 (M⁺)
cis/trans-Isomers of TetracoseneC₂₄H₄₈Very close to this compoundSimilar to this compound, 336 (M⁺)
1-DocoseneC₂₂H₄₄Shorter57, 71, 85, 308 (M⁺)
1-HexacoseneC₂₆H₅₂Longer57, 71, 85, 364 (M⁺)
Residual Solvents (e.g., Hexane)C₆H₁₄Significantly shorter57, 86 (M⁺)

Table 2: Comparison of Performance Metrics for Purity Analysis of Long-Chain Hydrocarbons

ParameterGC-MSHPLC-UV/RIDSC
Limit of Detection (LOD) ~0.1 - 1 ppm~1 - 10 ppmNot typically defined in this manner; sensitive to >0.1 mol% impurity
Limit of Quantitation (LOQ) ~0.5 - 5 ppm~5 - 50 ppmNot typically defined in this manner
Precision (%RSD) < 5%< 5%< 2% (for purity value)
Accuracy (% Recovery) 95 - 105%90 - 110%N/A (absolute method)

Visualizations

Purity_Validation_Workflow cluster_0 Sample Preparation cluster_1 Analytical Methods cluster_2 Data Analysis cluster_3 Reporting Sample This compound Sample Dissolution Dissolution in Solvent Sample->Dissolution DSC DSC Analysis Sample->DSC GCMS GC-MS Analysis Dissolution->GCMS HPLC HPLC Analysis Dissolution->HPLC Purity_Calc Purity Calculation GCMS->Purity_Calc Impurity_ID Impurity Identification GCMS->Impurity_ID HPLC->Purity_Calc DSC->Purity_Calc Report Final Purity Report Purity_Calc->Report Impurity_ID->Report

Caption: Workflow for the validation of this compound purity.

Method_Comparison cluster_GCMS GC-MS cluster_HPLC HPLC cluster_DSC DSC GCMS_Adv High Resolution Definitive ID GCMS_Dis Thermal Stability Required HPLC_Adv Non-Volatile Compounds HPLC_Dis Lower Resolution for Hydrocarbons DSC_Adv Absolute Purity (>98.5%) DSC_Dis Crystalline Samples Only Purity_Validation This compound Purity Validation Purity_Validation->GCMS_Adv Volatile Impurities Purity_Validation->HPLC_Adv Non-Volatile Impurities Purity_Validation->DSC_Adv High Purity Confirmation

Caption: Logical comparison of analytical methods for purity validation.

References

Quantitative Analysis of 1-Tetracosene in Complex Mixtures: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of 1-tetracosene, a long-chain alkene, within complex biological or chemical matrices is a critical analytical challenge. This guide provides an objective comparison of the primary analytical techniques employed for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography with Flame Ionization Detection (GC-FID). Additionally, it introduces Supercritical Fluid Chromatography (SFC) as a promising alternative. This guide presents supporting data, detailed experimental protocols, and visualizations to aid in method selection and implementation.

Comparison of Analytical Techniques

The selection of an appropriate analytical method for the quantification of this compound hinges on the specific requirements of the analysis, including sensitivity, selectivity, and the need for structural confirmation.

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful and versatile technique, offering both high sensitivity and specificity.[1] By coupling the separation capabilities of gas chromatography with the mass-selective detection of mass spectrometry, GC-MS allows for the confident identification and quantification of this compound, even in the presence of co-eluting compounds.[1] The use of Selected Ion Monitoring (SIM) mode can further enhance sensitivity for trace-level analysis.

Gas Chromatography with Flame Ionization Detection (GC-FID) is a robust and widely used technique for the quantification of hydrocarbons.[2] The FID detector exhibits a linear response over a wide concentration range and is highly sensitive to compounds that combust in a hydrogen-air flame, making it well-suited for the analysis of this compound.[2][3] While GC-FID provides excellent quantitative data, it does not offer the same level of qualitative information as GC-MS, as it cannot provide mass spectral data for compound identification.[3]

Supercritical Fluid Chromatography (SFC) has emerged as a "green" alternative to traditional chromatographic methods, utilizing supercritical carbon dioxide as the primary mobile phase.[4] SFC is particularly well-suited for the analysis of nonpolar compounds like this compound and can offer faster separations compared to HPLC.[1][4] When coupled with detectors like a Charged Aerosol Detector (CAD) or a mass spectrometer, SFC can provide both quantitative and qualitative data.[3][5]

The following table summarizes the key performance characteristics of these techniques for the quantitative analysis of long-chain hydrocarbons, providing a basis for comparison for this compound analysis.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Gas Chromatography-Flame Ionization Detection (GC-FID)Supercritical Fluid Chromatography (SFC)
Principle Separation by GC, detection by mass-to-charge ratio.[1]Separation by GC, detection by ionization in a flame.[3]Separation using a supercritical fluid mobile phase, various detectors.[4]
Selectivity High (mass-based detection).[1]Moderate (retention time-based).Moderate to High (detector dependent).[1]
Sensitivity (LOD) ng/mL to pg/mL range.[6]pg/mL to ng/mL range.[7]Comparable to GC-MS for fatty acids.[4]
Limit of Quantitation (LOQ) Typically 3-5 times the LOD.[7]Typically 3-5 times the LOD.[7]Method and detector dependent.
Linearity (R²) Typically >0.99.[2]Typically >0.99.[2]Typically >0.99.
Accuracy (% Recovery) Generally 80-120%.[8]Generally 80-120%.[8]Method dependent.
Precision (%RSD) Typically <15%.[8]Typically <15%.[2]Method dependent.
Qualitative Information High (provides mass spectra for identification).[1]Low (retention time only).[3]Moderate to High (detector dependent).[1]

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate quantitative analysis. Below are representative protocols for sample preparation and analysis of this compound in a complex matrix, such as a plant wax extract.

Protocol 1: Sample Preparation - Solid-Phase Extraction (SPE)

This protocol is designed to isolate and concentrate long-chain hydrocarbons like this compound from a complex plant extract.

  • Extraction: The plant material is first extracted using a non-polar solvent such as hexane (B92381) or a mixture of hexane and isopropanol.[9]

  • SPE Cartridge Conditioning: A silica-based SPE cartridge is conditioned sequentially with hexane.

  • Sample Loading: The crude plant extract, dissolved in a minimal amount of hexane, is loaded onto the conditioned SPE cartridge.

  • Washing: The cartridge is washed with a non-polar solvent (e.g., hexane) to remove more polar interfering compounds.

  • Elution: The fraction containing this compound and other long-chain hydrocarbons is eluted with a slightly more polar solvent or a larger volume of the non-polar solvent.

  • Concentration: The eluate is concentrated under a gentle stream of nitrogen to a final volume suitable for GC analysis.

  • Internal Standard Addition: A known concentration of an internal standard (e.g., a long-chain alkane not present in the sample, such as n-eicosane) is added to the final extract for accurate quantification.

Protocol 2: Quantitative Analysis by GC-MS

This protocol outlines the instrumental parameters for the quantification of this compound.

  • Gas Chromatograph (GC) System: Equipped with a split/splitless injector and a capillary column suitable for high-temperature analysis (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Injector: Operated in splitless mode at 280°C.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp 1: Increase to 200°C at 15°C/minute.

    • Ramp 2: Increase to 320°C at 5°C/minute, hold for 10 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Mass Spectrometer (MS) System:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, monitoring characteristic ions of this compound (e.g., m/z 57, 71, 85, and the molecular ion if detectable) and the internal standard. Full scan mode can be used for initial identification.

  • Quantification: A calibration curve is generated by analyzing a series of standard solutions of this compound with a constant concentration of the internal standard. The concentration of this compound in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Visualizations

To further clarify the analytical workflow, the following diagrams are provided.

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample Collection Sample Collection Extraction Extraction Sample Collection->Extraction e.g., Plant Material Filtration/Centrifugation Filtration/Centrifugation Extraction->Filtration/Centrifugation Crude Extract Solid-Phase Extraction (SPE) Solid-Phase Extraction (SPE) Filtration/Centrifugation->Solid-Phase Extraction (SPE) Cleaned Extract Solvent Evaporation Solvent Evaporation Solid-Phase Extraction (SPE)->Solvent Evaporation Analyte Fraction Reconstitution & IS Addition Reconstitution & IS Addition Solvent Evaporation->Reconstitution & IS Addition Concentrated Sample GC-MS/GC-FID Analysis GC-MS/GC-FID Analysis Reconstitution & IS Addition->GC-MS/GC-FID Analysis Final Sample for Injection Data Acquisition Data Acquisition GC-MS/GC-FID Analysis->Data Acquisition Chromatogram Peak Integration & Quantification Peak Integration & Quantification Data Acquisition->Peak Integration & Quantification Peak Areas Reporting Reporting Peak Integration & Quantification->Reporting Concentration

Figure 1. General workflow for the quantitative analysis of this compound.

GC-MS GC-MS High Selectivity High Selectivity GC-MS->High Selectivity Structural Confirmation Structural Confirmation GC-MS->Structural Confirmation High Sensitivity High Sensitivity GC-MS->High Sensitivity GC-FID GC-FID Robust Quantification Robust Quantification GC-FID->Robust Quantification Wide Linear Range Wide Linear Range GC-FID->Wide Linear Range Cost-Effective Cost-Effective GC-FID->Cost-Effective SFC SFC Fast Separations Fast Separations SFC->Fast Separations Green Chemistry Green Chemistry SFC->Green Chemistry Versatile Detectors Versatile Detectors SFC->Versatile Detectors

Figure 2. Key advantages of the compared analytical techniques.

References

A Comparative Guide to the Reactivity of 1-Tetracosene and 9-Tetracosene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise location of a carbon-carbon double bond within a long-chain alkene is a critical determinant of its chemical behavior. This guide provides an objective comparison of the reactivity of 1-tetracosene, a terminal alkene, and 9-tetracosene, an internal alkene. Understanding these differences is paramount for designing synthetic pathways and developing novel molecular entities. This comparison is based on fundamental principles of organic chemistry, supported by representative experimental protocols and data.

Fundamental Differences: Structure and Stability

This compound and 9-tetracosene are structural isomers with the molecular formula C₂₄H₄₈. The primary distinction lies in the location of the double bond, which profoundly influences their thermodynamic stability and, consequently, their reactivity.

Internal alkenes, such as 9-tetracosene, are generally more stable than their terminal counterparts like this compound.[1][2] This increased stability is attributed to two main factors:

  • Hyperconjugation : Internal alkenes have more adjacent carbon-hydrogen sigma bonds that can stabilize the sp²-hybridized carbons of the double bond through orbital overlap.[1][3]

  • Substitution Pattern : The stability of alkenes increases with the number of alkyl groups attached to the double bond carbons.[1][4] 9-Tetracosene is a disubstituted alkene, whereas this compound is monosubstituted, rendering this compound less stable and more reactive.[3][4]

The less stable an alkene, the higher its potential energy, and generally, the more readily it will react.[5][6]

G cluster_0 Relative Stability Comparison N1 This compound (Terminal Alkene) Monosubstituted N3 Higher Potential Energy (Less Stable, More Reactive) N1->N3 N2 9-Tetracosene (Internal Alkene) Disubstituted N4 Lower Potential Energy (More Stable, Less Reactive) N2->N4

Figure 1: Stability relationship between terminal and internal tetracosene isomers.

Electrophilic Addition: Hydrobromination

Electrophilic addition is a characteristic reaction of alkenes where the electron-rich pi bond attacks an electrophile.[7] The reactivity and regioselectivity of this reaction differ significantly between this compound and 9-tetracosene.

Mechanism and Regioselectivity: The addition of hydrogen bromide (HBr) to an unsymmetrical alkene like this compound follows Markovnikov's rule .[8][9] The proton (H⁺) adds to the terminal carbon (C1), which bears more hydrogen atoms, leading to the formation of a more stable secondary carbocation at C2. The subsequent attack by the bromide ion (Br⁻) yields 2-bromotetracosane as the major product.[9][10]

For 9-tetracosene, the double bond is internal. Assuming the long alkyl chains have similar electronic effects, the carbocations formed at C9 and C10 would have comparable stability. Therefore, the addition of HBr is expected to yield a mixture of 9-bromotetracosane and 10-bromotetracosane. Due to the reduced accessibility (steric hindrance) and lower intrinsic reactivity of the internal double bond, the overall reaction rate is expected to be slower than that of this compound.[5][11]

G cluster_1 This compound Pathway cluster_2 9-Tetracosene Pathway A This compound B Secondary (2°) Carbocation (More Stable) A->B + HBr C 2-Bromotetracosane (Major Product) B->C + Br⁻ D 9-Tetracosene E Secondary (9 & 10) Carbocations D->E + HBr F Mixture: 9- & 10-Bromotetracosane E->F + Br⁻

Figure 2: Reaction pathways for the hydrobromination of tetracosene isomers.
Quantitative Data Summary: Hydrobromination

FeatureThis compound9-Tetracosene
Relative Reaction Rate FasterSlower
Major Product(s) 2-BromotetracosaneMixture of 9- and 10-Bromotetracosane
Regioselectivity High (Markovnikov)Low
Key Intermediate Secondary (C2) CarbocationSecondary (C9, C10) Carbocations
Experimental Protocol: Comparative Hydrobromination

Objective: To compare the reaction rate and product distribution of HBr addition to this compound and 9-tetracosene.

Materials:

  • This compound (C₂₄H₄₈)

  • 9-Tetracosene (C₂₄H₄₈)

  • 33% HBr in acetic acid

  • Dichloromethane (anhydrous)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Reaction vials, magnetic stir bars, TLC plates, GC-MS equipment

Procedure:

  • Reaction Setup: In two separate, flame-dried 25 mL round-bottom flasks equipped with magnetic stir bars, dissolve 1.0 mmol of this compound and 1.0 mmol of 9-tetracosene in 10 mL of anhydrous dichloromethane, respectively.

  • Initiation: Cool both flasks to 0°C in an ice bath. To each flask, add 1.1 mmol of 33% HBr in acetic acid dropwise over 5 minutes with vigorous stirring.

  • Monitoring: Monitor the reaction progress by taking aliquots every 15 minutes and analyzing them by Thin Layer Chromatography (TLC) to observe the disappearance of the starting material.

  • Workup: Once the reaction is complete (or after a set time, e.g., 2 hours), quench the reaction by slowly adding 15 mL of saturated sodium bicarbonate solution.

  • Extraction: Transfer the mixture to a separatory funnel, separate the organic layer, and wash it with 15 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Analysis: Analyze the crude product by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the product distribution and the percentage of unreacted starting material, allowing for a comparative assessment of conversion rates.

Catalytic Hydrogenation

Catalytic hydrogenation is the addition of hydrogen (H₂) across the double bond to form a saturated alkane, tetracosane. This exothermic reaction requires a metal catalyst, and the energy released, known as the heat of hydrogenation (ΔH°), is a direct measure of the alkene's stability.[12][13]

Thermodynamics and Kinetics:

  • Heat of Hydrogenation: Since this compound is less stable than 9-tetracosene, its hydrogenation will release more energy.[1][3] Therefore, this compound is expected to have a higher (more negative) heat of hydrogenation.

  • Reaction Rate: The reaction occurs on the surface of a heterogeneous catalyst (e.g., Palladium on Carbon).[12][14] The less sterically hindered double bond of this compound allows for more efficient adsorption onto the catalyst surface, which may lead to a faster reaction rate compared to the more sterically crowded internal double bond of 9-tetracosene.

G cluster_0 Experimental Workflow: Catalytic Hydrogenation A Alkene Substrate (1- or 9-Tetracosene) in Ethanol (B145695) B Add Pd/C Catalyst (5 mol%) A->B C Purge with H₂ Gas (Balloon or Parr Shaker) B->C D Stir at Room Temp Monitor by TLC/GC C->D E Filter through Celite to Remove Catalyst D->E F Evaporate Solvent E->F G Obtain Tetracosane (Product) F->G

Figure 3: General workflow for the catalytic hydrogenation of tetracosene.
Quantitative Data Summary: Catalytic Hydrogenation

ParameterThis compound9-Tetracosene
Relative Stability LowerHigher
Heat of Hydrogenation (ΔH°) Higher (More Exothermic)Lower (Less Exothermic)
Predicted Reaction Time ShorterLonger
Product TetracosaneTetracosane
Experimental Protocol: Comparative Catalytic Hydrogenation

Objective: To compare the relative rates of hydrogenation of this compound and 9-tetracosene.

Materials:

  • This compound

  • 9-Tetracosene

  • 10% Palladium on Carbon (Pd/C)

  • Ethanol (ACS grade)

  • Hydrogen gas supply (balloon or hydrogenation apparatus)

  • Celite

Procedure:

  • Reaction Setup: In two identical reaction vessels, place 1.0 mmol of this compound and 1.0 mmol of 9-tetracosene. Add 15 mL of ethanol to each.

  • Catalyst Addition: To each flask, carefully add 5 mol% of 10% Pd/C catalyst.

  • Hydrogenation: Securely attach a hydrogen-filled balloon to each flask (or place in a Parr hydrogenation apparatus). Evacuate and backfill the flasks with H₂ three times to ensure an inert atmosphere.

  • Reaction: Stir the mixtures vigorously at room temperature. Monitor the consumption of the starting material by taking small samples at regular intervals (e.g., every 30 minutes) and analyzing by GC.

  • Workup: Upon completion, carefully vent the excess hydrogen and purge the flasks with nitrogen or argon.

  • Purification: Dilute the reaction mixture with ethyl acetate (B1210297) and filter through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional ethyl acetate.

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure to yield the product, tetracosane. The comparative reaction rates can be determined by plotting the disappearance of the starting alkene over time.

Conclusion

The reactivity of tetracosene isomers is a clear illustration of fundamental organic principles.

  • This compound (Terminal): Characterized by lower stability and a sterically accessible double bond, it is the more reactive isomer. It undergoes electrophilic addition rapidly and predictably according to Markovnikov's rule.

  • 9-Tetracosene (Internal): Its greater thermodynamic stability and increased steric hindrance around the double bond result in lower overall reactivity. Electrophilic additions are slower and less regioselective.

For scientists in synthesis and drug development, selecting an isomer is a strategic choice. The higher reactivity of a terminal alkene like this compound can be advantageous for achieving high conversion under mild conditions. Conversely, the greater stability of an internal alkene like 9-tetracosene might be desirable for applications where the double bond needs to remain inert while other functional groups are manipulated. This guide provides the foundational understanding required to make such informed decisions.

References

1-Tetracosene: A Comparative Guide to its Applications in Research and Industry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

1-Tetracosene, a long-chain alpha-olefin, has garnered interest for its diverse potential applications, ranging from industrial uses as a lubricant and surfactant to promising biological activities, including anticancer, antioxidant, and anti-inflammatory effects. This guide provides a comparative overview of this compound's performance in these areas, supported by available experimental data and detailed methodologies.

Industrial Applications: A Niche Role in Lubricants and Surfactants

Long-chain alpha-olefins like this compound are recognized for their contributions to the formulation of high-performance lubricants and surfactants.[1][2] Their hydrocarbon structure imparts desirable properties such as thermal stability and hydrophobicity.

Lubricant Properties

As a component of lubricant formulations, this compound can enhance viscosity and reduce friction. While specific experimental data for this compound is limited, studies on similar long-chain alpha-olefins provide insights into its potential performance. Longer-chain alpha-olefins generally exhibit superior tribological properties, including lower coefficients of friction and reduced wear rates.

Table 1: Comparison of Tribological Properties of Alpha-Olefins

Alpha-Olefin (Chain Length)Coefficient of Friction (COF) Reduction (%)Wear Rate Reduction (%)
1-Decene (C10)BaselineBaseline
1-Tetradecene (C14)20.853.2
1-Octadecene (C18)40.064.0
This compound (C24) Data not available Data not available

*Reduction compared to 1-Decene

Experimental Protocol: Evaluation of Tribological Properties

The tribological properties of lubricants are typically evaluated using a ball-on-disk tribometer. A steel ball is pressed against a rotating disk coated with the lubricant. The coefficient of friction is continuously measured, and the wear scar diameter on the ball is measured after the test to determine the wear rate. Key parameters include the applied load, sliding speed, and test duration.

Surfactant Properties

When chemically modified to introduce a hydrophilic head group, the long hydrophobic chain of this compound can act as a surfactant. Surfactants are characterized by their ability to reduce surface tension and form micelles at a specific concentration known as the critical micelle concentration (CMC).

Table 2: Surfactant Properties of a this compound Analogue

SurfactantCritical Micelle Concentration (CMC) (mM)Surface Tension at CMC (mN/m)
20-Tetracosene-1,18-diolData not availableData not available
Sodium Dodecyl Sulfate (SDS)8.239
Cetyltrimethylammonium Bromide (CTAB)0.9236
Triton X-1000.2433

Experimental Protocol: Determination of Critical Micelle Concentration (CMC)

The CMC of a surfactant can be determined by measuring the surface tension of solutions with varying surfactant concentrations. A sharp break in the plot of surface tension versus the logarithm of surfactant concentration indicates the CMC. Surface tension is typically measured using a tensiometer employing the Du Noüy ring method or the Wilhelmy plate method.

Biological Activities: Promising Anticancer, Antioxidant, and Anti-inflammatory Potential

Recent studies have highlighted the presence of this compound in various plant extracts exhibiting biological activities. While research on pure this compound is still emerging, preliminary data suggests its potential as a bioactive compound.

Anticancer Activity

This compound has been identified as a component in plant extracts demonstrating cytotoxic activity against several cancer cell lines. Notably, specific IC50 values for this compound have been reported for human cervical cancer (HeLa) and liver cancer (HepG2) cells.

Table 3: Cytotoxic Activity of this compound against Cancer Cell Lines

Cell LineCancer TypeIC50 (µg/mL)
HeLaCervical Cancer3.85
HEPG-2Liver Cancer9.54

Experimental Protocol: MTT Assay for Cytotoxicity

The cytotoxicity of a compound is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Cancer cells are seeded in 96-well plates and treated with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours). The MTT reagent is then added, which is converted by viable cells into a colored formazan (B1609692) product. The absorbance of the formazan solution is measured using a microplate reader, and the IC50 value (the concentration that inhibits 50% of cell growth) is calculated.

dot

anticancer_workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seeding Seed Cancer Cells incubation1 Incubate (24h) seeding->incubation1 add_compound Add this compound incubation1->add_compound incubation2 Incubate (48-72h) add_compound->incubation2 add_mtt Add MTT Reagent incubation2->add_mtt incubation3 Incubate (4h) add_mtt->incubation3 add_dmso Add DMSO incubation3->add_dmso read_absorbance Read Absorbance add_dmso->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

Workflow for determining the anticancer activity of this compound using the MTT assay.
Antioxidant Activity

The antioxidant potential of a compound is its ability to neutralize harmful free radicals. While specific studies on pure this compound are lacking, its presence in plant extracts with known antioxidant properties suggests it may contribute to this effect. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate antioxidant capacity.

Experimental Protocol: DPPH Radical Scavenging Assay

A solution of the stable free radical DPPH is prepared. The test compound is added to the DPPH solution at various concentrations. The reduction of DPPH by an antioxidant is observed as a color change from purple to yellow, which is measured by a spectrophotometer at a specific wavelength (around 517 nm). The percentage of scavenging activity is calculated, and the IC50 value (the concentration required to scavenge 50% of the DPPH radicals) is determined.

Anti-inflammatory Activity

Chronic inflammation is implicated in various diseases. Compounds that can inhibit inflammatory pathways are of significant interest. The anti-inflammatory potential of a substance can be assessed by its ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in stimulated immune cells like RAW 264.7 macrophages.

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

RAW 264.7 macrophage cells are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and the production of NO. The cells are then treated with different concentrations of the test compound. The amount of nitrite (B80452) (a stable product of NO) in the cell culture medium is measured using the Griess reagent. A decrease in nitrite levels indicates inhibition of NO production. The IC50 value for NO inhibition is then calculated.

dot

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NFkB NF-κB MyD88->NFkB iNOS_gene iNOS Gene Transcription NFkB->iNOS_gene iNOS_protein iNOS Protein iNOS_gene->iNOS_protein NO Nitric Oxide (NO) iNOS_protein->NO Inflammation Inflammation NO->Inflammation Tetracosene This compound (Hypothesized) Tetracosene->NFkB Inhibition?

Hypothesized anti-inflammatory mechanism of this compound via inhibition of the NF-κB pathway.

Conclusion and Future Directions

This compound presents a compelling profile for a range of applications. In the industrial sector, its long-chain structure suggests favorable properties for use in advanced lubricants and specialty surfactants, although more direct comparative studies are needed to fully elucidate its performance benefits. In the biomedical field, the preliminary evidence of its anticancer activity is particularly noteworthy and warrants further investigation to understand its mechanism of action and potential for therapeutic development. The antioxidant and anti-inflammatory properties, while less directly evidenced for the pure compound, contribute to its overall profile as a bioactive molecule. Future research should focus on obtaining more extensive experimental data for pure this compound to validate these promising applications and establish clear structure-activity relationships.

References

Cross-Validation of Analytical Methods for 1-Tetracosene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of long-chain alkenes such as 1-tetracosene is crucial for various applications, from its role as a reference standard in analytical chemistry to its use in materials science and biological research.[1] The selection and validation of an appropriate analytical method are paramount to ensure data integrity and reliability. This guide provides an objective comparison of two common gas chromatography (GC) methods for the analysis of this compound: Gas Chromatography with Flame Ionization Detection (GC-FID) and Gas Chromatography-Mass Spectrometry (GC-MS).

Gas chromatography is a powerful technique for the separation of volatile and semi-volatile compounds like this compound.[2] While GC-FID is a robust and widely used method for quantifying hydrocarbons, GC-MS offers superior selectivity and definitive identification.[3][4] Cross-validation of these methods is essential when transferring between analytical platforms or to confirm results, ensuring consistency and accuracy.

Comparative Analysis of Analytical Methods

The choice between GC-FID and GC-MS often depends on the specific requirements of the analysis, such as the need for sensitivity, selectivity, or structural confirmation. The following table summarizes the key performance parameters for each method based on typical validation data for long-chain hydrocarbon analysis.

Validation ParameterGC-FIDGC-MS (SIM Mode)Typical Acceptance Criteria
Linearity (R²) > 0.999> 0.999R² ≥ 0.995
Accuracy (% Recovery) 98-102%97-103%80-120% of the true value
Precision (%RSD) < 2%< 3%≤ 5% for assay
Limit of Detection (LOD) ~1 ng/mL~0.1 ng/mLSignal-to-Noise ratio ≥ 3:1
Limit of Quantitation (LOQ) ~3 ng/mL~0.3 ng/mLSignal-to-Noise ratio ≥ 10:1
Selectivity GoodExcellentNo interference at the retention time of the analyte

Experimental Protocols

Detailed methodologies for the analysis of this compound using GC-FID and GC-MS are provided below. These protocols are based on established methods for long-chain hydrocarbon analysis.

Sample Preparation
  • Standard Solution Preparation: Prepare a stock solution of this compound in a suitable solvent such as hexane (B92381) or isooctane (B107328) at a concentration of 1 mg/mL.

  • Calibration Standards: Serially dilute the stock solution to prepare a series of calibration standards ranging from approximately 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dissolve the sample matrix containing this compound in the chosen solvent to achieve a concentration within the calibration range. If necessary, perform a liquid-liquid or solid-phase extraction to remove interfering substances.[3]

GC-FID Method
  • System: A gas chromatograph equipped with a flame ionization detector.

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet: Splitless injection at 280°C.

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 1 minute.

    • Ramp: Increase at 10°C/min to 320°C.

    • Hold: Maintain at 320°C for 10 minutes.

  • Detector Temperature: 330°C.

GC-MS Method
  • System: A gas chromatograph coupled to a mass spectrometer.[2]

  • Column and Conditions: Same as the GC-FID method.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[3]

  • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity, monitoring characteristic ions of this compound (e.g., m/z 55, 83).

  • Mass Range (for full scan): 40-450 amu.

  • Transfer Line Temperature: 290°C.[3]

  • Ion Source Temperature: 230°C.[3]

Cross-Validation Workflow

The cross-validation of the two analytical methods ensures that they provide equivalent results for the quantification of this compound. The following diagram illustrates a typical workflow for this process.

CrossValidationWorkflow cluster_0 Method Development & Optimization cluster_1 Method Validation cluster_2 Cross-Validation Dev_GCFID Develop & Optimize GC-FID Method Val_GCFID Validate GC-FID Method (Linearity, Accuracy, Precision, LOD, LOQ) Dev_GCFID->Val_GCFID Dev_GCMS Develop & Optimize GC-MS Method Val_GCMS Validate GC-MS Method (Linearity, Accuracy, Precision, LOD, LOQ) Dev_GCMS->Val_GCMS Sample_Analysis Analyze the Same Set of Samples by Both Validated Methods Val_GCFID->Sample_Analysis Val_GCMS->Sample_Analysis Data_Comparison Compare Results Using Statistical Methods (e.g., t-test, Bland-Altman) Sample_Analysis->Data_Comparison Conclusion Determine Equivalence of the Two Methods Data_Comparison->Conclusion

Caption: Workflow for the cross-validation of GC-FID and GC-MS methods.

Conclusion

Both GC-FID and GC-MS are suitable techniques for the quantitative analysis of this compound. GC-FID offers a cost-effective and robust solution for routine analysis, while GC-MS provides higher selectivity and is the preferred method for trace-level detection and confirmatory analysis. A thorough cross-validation as outlined above is crucial to ensure the interchangeability of the methods and the overall reliability of the analytical data generated.

References

A Comparative Guide to 1-Tetracosene Reference Standards for Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals relying on precise analytical measurements, the quality of reference standards is paramount. This guide provides an objective comparison of commercially available 1-tetracosene reference standards used in chromatography. Due to the limited public availability of complete Certificates of Analysis (CoAs) with detailed experimental data from all suppliers, this comparison focuses on product specifications, supplier accreditations, and available technical information. Researchers are strongly encouraged to request lot-specific CoAs from suppliers for comprehensive quantitative data.

Introduction to this compound in Chromatography

This compound (C₂₄H₄₈) is a long-chain alpha-olefin critical as a reference compound in analytical techniques such as gas chromatography (GC) and mass spectrometry (MS).[1] Its well-defined chemical structure and physical properties allow for the accurate identification and quantification of long-chain hydrocarbons in various matrices, including environmental samples, petroleum products, and biological extracts.

Comparison of this compound Reference Standards

The following table summarizes the product specifications for this compound from various suppliers based on publicly available data.

SupplierProduct Number (Example)Purity SpecificationFormatAccreditations MentionedAvailability of CoA
LGC Standards TRC-T585763-10MGNot specified on product pageNeatISO 17034 mentioned for other products[2][3]Available upon request[4]
Sigma-Aldrich (Merck) 87089Analytical StandardNeatISO 17034 for many CRMs[5]Available on product page
Benchchem B167344Not specified on product pageNeatNot specifiedNot specified
Cayman Chemical Not explicitly foundVarious purities for other lipids (e.g., ≥98%)[6][7]Not applicableISO/IEC 17025 and ISO 17034 for CRMs[8]Available for products
Santa Cruz Biotechnology sc-229233Not specifiedNeatNot specifiedNot specified

Note: The absence of a specified purity on a product page does not imply a low-quality product but rather that this information is detailed on the lot-specific Certificate of Analysis.

Key Considerations for Selecting a Reference Standard

When selecting a this compound reference standard, consider the following:

  • Certified Purity and Uncertainty: A Certificate of Analysis from a supplier accredited to ISO 17034 provides the highest level of assurance, as it includes a certified value for the analyte's purity and an associated uncertainty budget.

  • Traceability: For applications requiring high accuracy, ensure the reference material is traceable to a national or international standard.

  • Supplier Accreditation: ISO 17034 is the standard for the competence of reference material producers, while ISO/IEC 17025 is for the competence of testing and calibration laboratories.[8]

  • Intended Use: The required purity and level of certification will depend on the specific application, whether it is for routine analysis, method validation, or calibration.

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible use of reference standards. Below are generalized protocols for the analysis of this compound.

Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a standard method for determining the purity of a this compound reference standard.

1. Sample Preparation:

  • Accurately weigh a small amount of the this compound standard.
  • Dissolve in a high-purity volatile solvent (e.g., hexane (B92381) or cyclohexane) to a concentration of approximately 100 µg/mL.
  • Transfer to an autosampler vial.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent.
  • Mass Spectrometer: Agilent 5977A or equivalent.
  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
  • Injector: Split/splitless, operated in split mode (e.g., 50:1) at 280°C.
  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
  • Oven Temperature Program:
  • Initial temperature: 100°C, hold for 1 minute.
  • Ramp 1: 15°C/min to 320°C.
  • Hold at 320°C for 10 minutes.
  • MSD Transfer Line: 280°C.
  • Ion Source: Electron Ionization (EI) at 230°C.
  • Quadrupole: 150°C.
  • Scan Range: m/z 40-500.

3. Data Analysis:

  • Integrate the peak corresponding to this compound and any impurity peaks.
  • Calculate the purity as the area percentage of the main peak relative to the total peak area.

Stability Study Protocol

This protocol provides a framework for assessing the stability of a this compound reference standard over time.

1. Sample Storage:

  • Store aliquots of the this compound standard under different conditions as per ICH guidelines (e.g., long-term: 25°C/60% RH; accelerated: 40°C/75% RH).[9][10][11][12]
  • Store in tightly sealed, amber glass vials to protect from light and moisture.

2. Testing Intervals:

  • Long-term: 0, 3, 6, 9, 12, 18, 24, and 36 months.[10]
  • Accelerated: 0, 3, and 6 months.[9]

3. Analytical Method:

  • Use the validated GC-MS purity method described above to analyze the samples at each time point.
  • Monitor for changes in purity and the appearance of degradation products.

4. Data Evaluation:

  • Compare the purity results at each time point to the initial (time 0) result.
  • A significant change is typically defined as a drop in purity of more than a specified percentage (e.g., 2%).

Alternatives to this compound

For certain applications, other long-chain alpha-olefins can be used as reference standards. The choice of alternative will depend on the specific analytical requirements.

Alternative CompoundCAS NumberMolecular FormulaKey Considerations
1-Docosene1599-67-3C₂₂H₄₄Shorter chain length, may have different chromatographic retention.
1-Hexacosene18835-33-1C₂₆H₅₂Longer chain length, may require higher GC oven temperatures.
1-Octacosene18835-34-2C₂₈H₅₆Even longer chain length, solubility in common GC solvents might be lower.
Tetracosane646-31-1C₂₄H₅₀The corresponding alkane, useful for comparison of saturated vs. unsaturated hydrocarbons.[13]

Visualizations

GC_MS_Workflow GC-MS Purity Analysis Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh Standard dissolve Dissolve in Solvent weigh->dissolve transfer Transfer to Vial dissolve->transfer inject Inject Sample transfer->inject separate Chromatographic Separation inject->separate detect Mass Spectrometry Detection separate->detect integrate Peak Integration detect->integrate calculate Calculate Purity integrate->calculate report report calculate->report Generate Report

Caption: Workflow for GC-MS purity analysis of this compound.

Stability_Study_Logic Logic for Stability Study Evaluation start Initiate Stability Study (Time 0 Analysis) accelerated Accelerated Conditions (40°C/75% RH) start->accelerated long_term Long-Term Conditions (25°C/60% RH) start->long_term check_accel Significant Change at 6 Months? accelerated->check_accel end_long_term Continue Long-Term Study to Shelf-Life long_term->end_long_term check_accel->long_term No intermediate Conduct Intermediate Study (30°C/65% RH) check_accel->intermediate Yes intermediate->end_long_term

Caption: Decision logic for performing stability studies.

References

Assessing the Environmental Impact of 1-Tetracosene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the environmental impact of 1-Tetracosene and its common alternatives. Due to the limited availability of specific experimental data for this compound, this guide utilizes data from structurally similar long-chain alpha-olefins (C20-C24 and C24-28 fractions) as a reasonable proxy to facilitate a comprehensive assessment. The information presented is intended to support informed decisions in material selection and process development, with a focus on environmental stewardship.

Executive Summary

This compound, a long-chain alpha-olefin, is characterized by low aquatic toxicity and a low potential for bioaccumulation. However, it is not readily biodegradable, suggesting persistence in the environment. In contrast, several alternatives offer more favorable environmental profiles. Bio-based lubricants, such as vegetable oils and some synthetic esters, exhibit excellent biodegradability and low toxicity. Similarly, Fischer-Tropsch and natural waxes present biodegradable and non-toxic alternatives in applications where waxes are relevant. Polyalphaolefins (PAOs) show a range of biodegradability depending on their viscosity, with lower viscosity grades being more easily broken down. This guide presents a detailed comparison of these materials based on available ecotoxicological data.

Comparison of Environmental Impacts

The following tables summarize the available quantitative data for this compound (represented by C20-24 and C24-28 alpha-olefin fractions) and its alternatives.

Table 1: Biodegradability

SubstanceTest MethodBiodegradation (%)Timeframe (days)Classification
This compound (as C24-28 alpha-olefin) OECD 301FNot readily biodegradable[1]28Not readily biodegradable
Polyalphaolefins (Low Viscosity) CEC L33 A-94Easily biodegraded[2]21Readily biodegradable
Polyalphaolefins (High Viscosity) CEC L33 A-94Not significantly biodegraded[2]21Not readily biodegradable
Synthetic Esters OECD 301B>60%28Readily biodegradable[3][4]
Vegetable Oils VariousInherently readily biodegradable[5]-Readily biodegradable
Fischer-Tropsch Wax -Biodegradable[6]-Biodegradable
Natural Waxes (e.g., Carnauba, Beeswax) -Biodegradable[7]-Biodegradable
Paraffin (B1166041) Wax -Not biodegradable[8][9]-Not biodegradable

Table 2: Aquatic Toxicity

SubstanceOrganismTest TypeEndpointValue (mg/L)Classification
This compound (as C20-24 alpha-olefin) Fish, Daphnia, AlgaeAcuteLC50/EC50>1000 (WAF)*[6]Not harmful to aquatic organisms[10]
Polyalphaolefins Fish, Daphnia, AlgaeAcuteLC50/EC50Not expected to be toxic[2]Not harmful to aquatic organisms
Synthetic Esters Algae, Daphnia, FishAcuteEC50/LC50>1000[11]Not harmful to aquatic organisms
Vegetable Oils ---Low toxicity[5][12]Not harmful to aquatic organisms
Fischer-Tropsch Wax ---Non-toxic[6][13]Not harmful to aquatic organisms
Natural Waxes (e.g., Carnauba) ---Non-toxic[7]Not harmful to aquatic organisms
Paraffin Wax Marine PolychaeteAcute & ChronicBiochemical effectsObserved at 5-80 mg/L[14]Potentially harmful

*WAF: Water Accommodated Fraction, used for poorly soluble substances.

Table 3: Bioaccumulation Potential

SubstanceMethodValuePotential
This compound (as C24-28 alpha-olefin) AssessmentNot expected to bioaccumulate[1]Low
Polyalphaolefins AssessmentNot expected to bioaccumulate[2]Low
Synthetic Esters AssessmentGenerally lowLow
Vegetable Oils AssessmentLowLow
Fischer-Tropsch Wax AssessmentNot expected to bioaccumulateLow
Natural Waxes AssessmentLowLow
Paraffin Wax AssessmentPotential for some constituents to be absorbed[14]Low to Moderate

Experimental Protocols

This section outlines the methodologies for the key experiments cited in the comparison tables.

Biodegradability Testing: OECD 301F (Manometric Respirometry Test)

The OECD 301F test is a method to assess the ready biodegradability of chemical substances.

Principle: A solution or suspension of the test substance in a mineral medium is inoculated with microorganisms (typically from sewage treatment plant effluent) and incubated in a closed flask under aerobic conditions. The consumption of oxygen by the microorganisms as they biodegrade the test substance is measured over a 28-day period using a manometer or other pressure-measuring device. The amount of oxygen consumed is expressed as a percentage of the theoretical oxygen demand (ThOD) and is used to calculate the percentage of biodegradation[15][16].

Procedure:

  • Preparation of Test Medium: A mineral salt medium containing essential nutrients for microbial growth is prepared.

  • Inoculum: Activated sludge from a domestic wastewater treatment plant is collected, washed, and resuspended in the mineral medium.

  • Test Flasks: The test substance is added to the test flasks at a known concentration. Control flasks containing only the inoculum and reference flasks with a readily biodegradable substance (e.g., sodium benzoate) are also prepared.

  • Incubation: The flasks are sealed and incubated at a constant temperature (typically 20-25°C) in the dark with continuous stirring.

  • Measurement: The pressure change in the headspace of each flask is monitored over 28 days. This pressure change is proportional to the oxygen consumed.

  • Calculation: The percentage of biodegradation is calculated by comparing the oxygen consumed in the test flasks to the ThOD of the substance. A substance is considered readily biodegradable if it reaches at least 60% biodegradation within a 10-day window during the 28-day test[15].

Aquatic Toxicity Testing: OECD 203 (Fish, Acute Toxicity Test)

The OECD 203 guideline describes a method to determine the acute lethal toxicity of a substance to fish.

Principle: Fish are exposed to the test substance in a static or semi-static system for 96 hours. The mortality of the fish is recorded at 24, 48, 72, and 96 hours, and the concentration that is lethal to 50% of the test fish (LC50) is determined.

Procedure:

  • Test Organisms: A recommended fish species, such as Rainbow Trout (Oncorhynchus mykiss) or Zebrafish (Danio rerio), is used.

  • Test Solutions: A series of test solutions with different concentrations of the test substance are prepared. For poorly soluble substances like this compound, a Water Accommodated Fraction (WAF) is prepared by mixing the substance with water for a defined period and then allowing undissolved material to separate. The aqueous phase is then used for testing.

  • Exposure: Fish are placed in the test chambers containing the different concentrations of the test substance. A control group is maintained in water without the test substance.

  • Observations: The number of dead fish in each concentration is recorded at 24, 48, 72, and 96 hours.

  • Data Analysis: The LC50 value and its 95% confidence limits are calculated for each observation time using appropriate statistical methods (e.g., probit analysis).

Aquatic Toxicity Testing: OECD 202 (Daphnia sp. Acute Immobilisation Test)

The OECD 202 guideline is used to assess the acute toxicity of a substance to daphnids (Daphnia magna).

Principle: Young daphnids (less than 24 hours old) are exposed to a range of concentrations of the test substance for 48 hours. The concentration that causes immobilization in 50% of the daphnids (EC50) is determined[17].

Procedure:

  • Test Organisms: Laboratory-cultured Daphnia magna are used.

  • Test Solutions: Similar to the fish acute toxicity test, a series of concentrations of the test substance are prepared.

  • Exposure: Daphnids are placed in beakers containing the test solutions and a control.

  • Observations: The number of immobilized daphnids is counted at 24 and 48 hours. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation.

  • Data Analysis: The EC50 value at 48 hours and its confidence limits are calculated.

Signaling Pathways and Experimental Workflows

The primary mechanism of acute toxicity for many non-polar hydrocarbons, including long-chain alpha-olefins, is believed to be non-specific narcosis. This is not a receptor-mediated process but rather a physical-chemical effect on cell membranes.

Conceptual Pathway of Narcosis in Aquatic Organisms

The following diagram illustrates the general mechanism of narcosis.

Narcosis_Pathway cluster_environment Aquatic Environment cluster_organism Aquatic Organism (e.g., Fish) cluster_cell Cell Hydrocarbon Hydrocarbon (e.g., this compound) Membrane Cell Membrane (Lipid Bilayer) Hydrocarbon->Membrane Partitioning into lipid bilayer IonChannels Ion Channels & Membrane Proteins Membrane->IonChannels Disruption of membrane fluidity & function NervousSystem Central Nervous System IonChannels->NervousSystem Impaired nerve impulse transmission endpoint Narcosis (Immobilization, Death) NervousSystem->endpoint Depression of biological activity

Caption: Conceptual pathway of narcosis induced by hydrocarbons in aquatic organisms.

Experimental Workflow for Aquatic Toxicity Assessment

The following diagram outlines a typical workflow for assessing the aquatic toxicity of a substance like this compound.

Aquatic_Toxicity_Workflow cluster_prep Preparation cluster_testing Toxicity Testing cluster_analysis Data Analysis cluster_classification Hazard Classification substance Test Substance (this compound) waf_prep Preparation of Water Accommodated Fraction (WAF) substance->waf_prep fish_test OECD 203 Fish Acute Toxicity waf_prep->fish_test daphnia_test OECD 202 Daphnia Immobilisation waf_prep->daphnia_test algae_test OECD 201 Algal Growth Inhibition waf_prep->algae_test lc50 Calculate LC50 (Fish) fish_test->lc50 ec50_d Calculate EC50 (Daphnia) daphnia_test->ec50_d ec50_a Calculate EC50 (Algae) algae_test->ec50_a classification Environmental Hazard Classification lc50->classification ec50_d->classification ec50_a->classification

Caption: Experimental workflow for assessing the aquatic toxicity of a poorly soluble substance.

References

A Comparative Analysis of Synthetic Routes to 1-Tetracosene for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

A detailed evaluation of six potential synthetic pathways for the long-chain alpha-olefin 1-tetracosene reveals that while multiple routes are chemically feasible, the cost-benefit landscape varies significantly. Factors such as starting material availability and price, reaction yield, and complexity of the procedure are critical considerations for researchers in drug development and materials science. This guide provides a comparative analysis of Wittig olefination, Grignard coupling, olefin metathesis, decarboxylation of lignoceric acid, Kolbe electrolysis, and ester pyrolysis, offering insights into the most practical and economical approaches for laboratory-scale synthesis.

Long-chain alpha-olefins, such as this compound, are valuable molecules in various scientific fields, serving as building blocks in the synthesis of complex organic molecules, polymers, and as components in the development of novel drug delivery systems. The selection of an appropriate synthetic route is a crucial decision that impacts not only the efficiency of the synthesis but also the overall cost and timeline of a research project. This comparison guide outlines the experimental details and provides a cost-benefit analysis for six prominent synthetic methodologies.

Comparison of this compound Synthesis Routes

Synthesis RouteStarting MaterialsKey Reagents/CatalystsReported/Expected YieldEstimated Cost of Starting Materials (per gram of this compound)
Wittig Reaction Tricosanal (B1216055), Methyltriphenylphosphonium (B96628) bromideStrong base (e.g., n-BuLi)40-70%[1]High
Grignard Reaction 1-Bromotricosane, Vinylmagnesium bromideAnhydrous ether or THFModerate to Good (estimated)High
Olefin Metathesis 1-Docosene, Ethylene (B1197577)Grubbs CatalystHigh (estimated)Moderate to High
Decarboxylation Lignoceric Acid (Tetracosanoic Acid)Palladium on Carbon (Pd/C)~98% (for stearic acid)[2]Low to Moderate
Kolbe Electrolysis Pentacosanoic AcidPlatinum electrodesDimer Yields: 45-65%Moderate
Ester Pyrolysis Methyl Tetracosanoate (B1234217)None (thermal)Moderate (estimated)Low to Moderate

Detailed Experimental Protocols and Analysis

Wittig Reaction

The Wittig reaction is a reliable method for forming carbon-carbon double bonds from an aldehyde or ketone and a phosphorus ylide. For the synthesis of this compound, this would involve the reaction of tricosanal with methylenetriphenylphosphorane.

Experimental Protocol: The ylide is typically prepared in situ by treating methyltriphenylphosphonium bromide with a strong base like n-butyllithium (n-BuLi) in an anhydrous solvent such as tetrahydrofuran (B95107) (THF) under an inert atmosphere.[1]

  • To a suspension of methyltriphenylphosphonium bromide (1.2 equivalents) in anhydrous THF at 0 °C, n-BuLi (1.1 equivalents) is added dropwise. The mixture is stirred for 1 hour at this temperature to form the ylide, indicated by a color change.

  • A solution of tricosanal (1 equivalent) in anhydrous THF is then added slowly to the ylide solution at 0 °C.

  • The reaction mixture is allowed to warm to room temperature and then refluxed until the starting material is consumed (monitored by TLC).

  • Work-up involves quenching the reaction, extraction with an organic solvent, and purification by column chromatography to isolate this compound.

Cost-Benefit Analysis: While the Wittig reaction is a powerful tool, its application for synthesizing a long-chain alkene like this compound is hampered by the high cost of the starting materials, particularly the long-chain aldehyde, tricosanal. The multi-step nature of the reaction and the need for stringent anhydrous conditions also add to the complexity and overall cost. The expected yield for sterically unhindered aldehydes is generally good, in the range of 40-70%.[1]

Grignard Reaction

The Grignard reaction offers another classic approach to C-C bond formation. In this case, a Grignard reagent prepared from a 23-carbon alkyl halide (1-bromotricosane) would react with a vinyl-containing electrophile like vinyl bromide.

Experimental Protocol:

  • 1-bromotricosane is reacted with magnesium turnings in an anhydrous ether solvent (like THF or diethyl ether) to form the Grignard reagent, tricosylmagnesium bromide.

  • This Grignard reagent is then reacted with vinylmagnesium bromide in a coupling reaction, likely catalyzed by a suitable transition metal catalyst, to form this compound.

  • The reaction is quenched with an aqueous acid solution, and the product is isolated through extraction and purified by chromatography or recrystallization.

Cost-Benefit Analysis: Similar to the Wittig reaction, the primary drawback of the Grignard approach is the high cost and limited commercial availability of the long-chain alkyl halide starting material, 1-bromotricosane. While Grignard reactions can provide good yields, the challenges associated with preparing and handling the long-chain Grignard reagent under strictly anhydrous conditions make this route less practical for routine synthesis.

Olefin Metathesis

Olefin metathesis, a Nobel Prize-winning reaction, has emerged as a powerful tool for the synthesis of alkenes. For this compound, a cross-metathesis reaction between a more readily available long-chain alkene, 1-docosene, and ethylene gas using a Grubbs catalyst is a promising strategy.

Experimental Protocol:

  • 1-Docosene is dissolved in a suitable solvent (e.g., dichloromethane (B109758) or toluene) in a reaction vessel.

  • A Grubbs catalyst (e.g., Grubbs' 2nd Generation catalyst) is added (typically 1-5 mol%).

  • The reaction vessel is then pressurized with ethylene gas.

  • The reaction is stirred at room temperature or with gentle heating, and its progress is monitored by GC or TLC.

  • Upon completion, the solvent is removed, and the product is purified by column chromatography to remove the ruthenium catalyst and any byproducts.

Cost-Benefit Analysis: Olefin metathesis offers high functional group tolerance and typically proceeds under mild conditions. The starting material, 1-docosene, is commercially available, although at a moderate price. The cost of the Grubbs catalyst can be a significant factor, but its high efficiency often allows for low catalyst loadings. The use of ethylene gas requires appropriate handling and equipment. This route is potentially one of the more efficient in terms of yield and reaction conditions for a laboratory setting.

Decarboxylation of Lignoceric Acid

The decarboxylation of a long-chain fatty acid offers a direct and atom-economical route to the corresponding alkene. Lignoceric acid (tetracosanoic acid) is a readily available and relatively inexpensive starting material.

Experimental Protocol: Based on studies with similar long-chain fatty acids like stearic acid, a catalytic decarboxylation can be achieved using palladium on carbon (Pd/C).[2]

  • Lignoceric acid and a catalytic amount of Pd/C (e.g., 5-10 wt%) are placed in a high-temperature, high-pressure reactor.

  • The reactor is sealed and heated to approximately 300 °C.

  • The reaction is allowed to proceed for several hours.

  • After cooling, the reaction mixture is filtered to remove the catalyst, and the resulting hydrocarbon can be purified if necessary.

Cost-Benefit Analysis: This method is highly attractive due to the low cost of the starting material, lignoceric acid. The reported yield for the decarboxylation of stearic acid to heptadecane (B57597) is very high (around 98%), suggesting that a similar efficiency could be achieved for lignoceric acid.[2] The main considerations are the requirement for a high-temperature reactor and the handling of a heterogeneous catalyst. Overall, this route presents a very strong case for being the most cost-effective method.

Kolbe Electrolysis

Kolbe electrolysis is an electrochemical method that involves the anodic decarboxylation of a carboxylate to form a radical, which then dimerizes. To synthesize a C24 alkene, one could potentially use pentacosanoic acid, leading to a C48 dimer which would then need to be cracked, or explore a mixed Kolbe electrolysis.

Experimental Protocol: A general procedure for the Kolbe electrolysis of a fatty acid involves:

  • Dissolving pentacosanoic acid in a suitable solvent, often a mixture of an alcohol (like methanol (B129727) or ethanol) and water, with a base (like KOH or NaOH) to form the carboxylate salt.

  • The electrolysis is carried out in an undivided cell with platinum electrodes at a constant current density.

  • The reaction produces the dimer (octatetracontane), which would then require a separate cracking step to yield this compound. Alternatively, co-electrolysis with a shorter-chain carboxylate could potentially lead to the desired C24 product directly, though with a mixture of other products.

  • The hydrocarbon products are then separated from the aqueous electrolyte and purified.

Cost-Benefit Analysis: The starting material, pentacosanoic acid, is commercially available at a moderate price. The Kolbe electrolysis itself is a relatively straightforward procedure, but the overall efficiency can be affected by side reactions. The necessity of a subsequent cracking step for the dimer adds complexity and reduces the overall yield of the desired this compound. While dimer yields of 45-65% have been reported for similar fatty acids, the final yield of this compound would be lower.

Pyrolysis of Fatty Acid Esters

The pyrolysis of fatty acid esters is a thermal decomposition method that can produce alpha-olefins. This route would involve the preparation of an ester of tetracosanoic acid, such as methyl tetracosanoate, followed by its thermal cracking.

Experimental Protocol:

  • Methyl tetracosanoate is prepared by the esterification of tetracosanoic acid with methanol.

  • The ester is then subjected to high temperatures (pyrolysis) in an inert atmosphere, often under vacuum to facilitate the removal of the volatile products.

  • The pyrolysis products, which would include this compound and other hydrocarbons, are collected and then purified by fractional distillation or chromatography.

Cost-Benefit Analysis: This route benefits from the relatively low cost of the starting fatty acid. The esterification step is typically high-yielding. However, pyrolysis reactions often require high temperatures and can lead to a mixture of products, including shorter-chain alkenes and alkanes, due to competing side reactions. This lack of selectivity can result in a lower yield of the desired this compound and necessitate extensive purification, which can be challenging for long-chain hydrocarbons with similar boiling points.

Logical Relationship of Synthesis Routes

Synthesis_Comparison cluster_StartingMaterials Starting Material Cost cluster_SynthesisRoutes Synthesis Routes cluster_Outcomes Key Considerations Low_Mod Low to Moderate Cost (Lignoceric Acid, Pentacosanoic Acid, Methyl Tetracosanoate) Decarboxylation Decarboxylation Low_Mod->Decarboxylation Kolbe Kolbe Electrolysis Low_Mod->Kolbe Pyrolysis Ester Pyrolysis Low_Mod->Pyrolysis Mod_High Moderate to High Cost (1-Docosene) Metathesis Olefin Metathesis Mod_High->Metathesis High High Cost (Tricosanal, 1-Bromotricosane) Wittig Wittig Reaction High->Wittig Grignard Grignard Reaction High->Grignard Yield_Selectivity Yield & Selectivity Wittig->Yield_Selectivity Good Yield, High Selectivity Complexity Procedural Complexity Wittig->Complexity High Cost_Benefit Overall Cost-Benefit Wittig->Cost_Benefit Poor Grignard->Yield_Selectivity Good Yield, Good Selectivity Grignard->Complexity High Grignard->Cost_Benefit Poor Metathesis->Yield_Selectivity High Yield, High Selectivity Metathesis->Complexity Moderate Metathesis->Cost_Benefit Moderate Decarboxylation->Yield_Selectivity Very High Yield, High Selectivity Decarboxylation->Complexity Low Decarboxylation->Cost_Benefit Excellent Kolbe->Yield_Selectivity Moderate Yield, Mixture of Products Kolbe->Complexity Moderate-High (needs cracking) Kolbe->Cost_Benefit Fair Pyrolysis->Yield_Selectivity Low-Moderate Yield, Low Selectivity Pyrolysis->Complexity Moderate Pyrolysis->Cost_Benefit Fair to Poor Product This compound Cost_Benefit->Product

Figure 1. Comparative workflow of this compound synthesis routes.

Conclusion

For researchers requiring laboratory-scale quantities of this compound, the catalytic decarboxylation of lignoceric acid emerges as the most promising route. This method combines the advantages of a readily available, inexpensive starting material with a simple, high-yielding procedure. While it requires high-temperature equipment, the overall cost-benefit profile is superior to the other methods.

Olefin metathesis represents a strong second choice, particularly when high purity and predictable yields are paramount, and the cost of the catalyst is manageable within the project budget.

The Wittig and Grignard reactions , while fundamentally sound, are economically impractical for this specific target due to the high cost of the required long-chain starting materials. Kolbe electrolysis and ester pyrolysis present interesting possibilities from readily available fatty acids but are hampered by issues of selectivity and/or the need for additional reaction steps, making them less efficient for producing pure this compound.

Ultimately, the choice of synthesis route will depend on the specific priorities of the research project, including budget, available equipment, and the required purity and quantity of this compound. However, for a balance of cost, efficiency, and simplicity, the decarboxylation of lignoceric acid is the recommended starting point for investigation.

References

Safety Operating Guide

Proper Disposal of 1-Tetracosene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of 1-Tetracosene, a long-chain alkene, is crucial for maintaining a safe and compliant laboratory environment. While not classified under multiple hazard categories, it presents a significant aspiration hazard. This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound, ensuring adherence to best practices in laboratory safety.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as Aspiration Hazard Category 1 , with the hazard statement H304: "May be fatal if swallowed and enters airways"[1].

Personal Protective Equipment (PPE) is mandatory. This includes:

  • Safety glasses or goggles

  • Chemical-resistant gloves (e.g., nitrile)

  • A standard laboratory coat

All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.

Quantitative Data Summary

For quick reference, the key physical and chemical properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₂₄H₄₈PubChem[1]
Molecular Weight 336.6 g/mol PubChem[1]
Appearance Waxy SolidInferred from long-chain alkene properties
Boiling Point 386.00 to 387.00 °C @ 760.00 mm Hg (estimated)The Good Scents Company[2]
Flash Point 423.00 °F / 217.10 °C (estimated)The Good Scents Company[2]
Solubility Insoluble in water; Soluble in alcoholThe Good Scents Company[2]

Step-by-Step Disposal Protocol

The primary directive for the disposal of this compound, as indicated by the GHS precautionary statement P501, is to "Dispose of contents/container to an approved waste disposal plant"[3][4]. Under no circumstances should this compound be disposed of down the drain or in regular trash.

1. Waste Identification and Segregation:

  • Ensure the waste is solely this compound and not contaminated with other hazardous materials. If contaminated, the mixture must be treated according to the hazards of all components.
  • Keep solid this compound waste separate from liquid waste streams.

2. Containerization:

  • Place the this compound waste into a clearly labeled, sealed, and chemically compatible container.
  • The label must clearly identify the contents as "Hazardous Waste: this compound (Aspiration Hazard)" and include the date of accumulation.

3. Storage:

  • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
  • Ensure the storage area is away from incompatible materials.

4. Professional Disposal:

  • Arrange for the collection of the hazardous waste by a licensed and approved chemical waste disposal company.
  • Provide the disposal company with a copy of the Safety Data Sheet for this compound.

5. Disposal of Empty Containers:

  • Empty this compound containers must be triple-rinsed with a suitable solvent.
  • The rinsate must be collected and disposed of as hazardous waste.
  • After triple-rinsing, the container can be disposed of in accordance with your institution's guidelines for empty chemical containers, which may include defacing the label and placing it in the appropriate recycling or trash receptacle.

Experimental Protocols Cited

This guidance is based on established safety protocols and regulatory information. Key experimental data is derived from:

  • GHS Classification: Data from the European Chemicals Agency (ECHA) C&L Inventory, as cited by PubChem, indicates a unanimous classification of H304 for aspiration toxicity based on notifications from suppliers[1].

  • Physical and Chemical Properties: Data is compiled from established chemical databases such as PubChem and The Good Scents Company, which aggregate information from various scientific sources[1][2].

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow This compound Disposal Workflow start Start: this compound Waste check_contamination Is the waste contaminated with other hazardous materials? start->check_contamination treat_mixture Treat as mixed hazardous waste according to all components' hazards check_contamination->treat_mixture Yes pure_waste Pure this compound Waste check_contamination->pure_waste No containerize Place in a labeled, sealed, compatible container treat_mixture->containerize pure_waste->containerize storage Store in a designated hazardous waste accumulation area containerize->storage professional_disposal Arrange for pickup by a licensed waste disposal company storage->professional_disposal end End: Proper Disposal Complete professional_disposal->end

Caption: Decision workflow for the safe disposal of this compound waste.

References

Essential Safety and Operational Guide for Handling 1-Tetracosene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety and logistical information for the handling and disposal of 1-Tetracosene. The following procedural guidance is designed to ensure safe laboratory practices and to answer specific operational questions, establishing a foundation of trust in our commitment to laboratory safety beyond the product itself.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a long-chain hydrocarbon. While it has a high flash point, indicating low flammability, it is classified by the Globally Harmonized System (GHS) as an aspiration hazard.[1] Ingestion and subsequent entry into the airways may be fatal. Therefore, appropriate personal protective equipment and handling precautions are mandatory.

Table 1: Hazard Classification for this compound

Hazard ClassificationGHS CodeDescriptionSource
Aspiration HazardH304May be fatal if swallowed and enters airways[1]

Table 2: Recommended Personal Protective Equipment (PPE) for Handling this compound

PPE CategoryItemSpecificationRationale
Eye Protection Safety Glasses or GogglesANSI Z87.1 certifiedProtects against accidental splashes or airborne particles.
Hand Protection Nitrile GlovesChemical-resistant, disposableNitrile gloves offer good resistance to hydrocarbons.[2][3][4]
Body Protection Laboratory CoatStandardProtects skin and personal clothing from contamination.
Respiratory Protection Not generally requiredUse in a well-ventilated areaA fume hood should be used if there is a potential for generating aerosols or if heating the substance.

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is crucial for safe handling and storage. At standard room temperature, this compound is a solid, as its melting point is above typical ambient temperatures.

Table 3: Physical and Chemical Properties of this compound

PropertyValueSource
Physical State Solid at room temperature[5]
Melting Point 45.3 °C[5]
Boiling Point 386.1 °C at 760 mmHg[6]
Flash Point 217.1 °C (423.0 °F)[7]
Molecular Formula C₂₄H₄₈[1][6]
Molecular Weight 336.64 g/mol [1][5]
Solubility Insoluble in water. Soluble in alcohol.[7]

Operational Plan for Handling

A systematic approach to handling this compound will minimize risks. The following workflow outlines the key steps from preparation to cleanup.

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review Safety Data Sheet (SDS) prep_ppe Don Personal Protective Equipment (PPE) prep_sds->prep_ppe prep_area Prepare Well-Ventilated Work Area prep_ppe->prep_area handle_weigh Weigh Required Amount prep_area->handle_weigh handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer cleanup_decon Decontaminate Glassware and Surfaces handle_transfer->cleanup_decon cleanup_disposal Dispose of Waste cleanup_decon->cleanup_disposal cleanup_remove_ppe Remove PPE cleanup_disposal->cleanup_remove_ppe

Caption: Logical workflow for the safe handling of this compound.

Disposal Plan

Due to its classification as an aspiration hazard, this compound and any materials contaminated with it should be disposed of as hazardous waste. This ensures the safety of all personnel, including those who handle laboratory waste downstream.

Table 4: Disposal Plan for this compound and Contaminated Materials

Waste TypeCollection ContainerDisposal Procedure
Solid this compound Waste Labeled, sealed, and chemically compatible containerCollect all solid waste in a designated hazardous waste container. The container must be clearly labeled with "Hazardous Waste" and the chemical name.
Contaminated Labware (e.g., gloves, weigh boats) Labeled, sealed plastic bag or containerPlace all disposable items that have come into contact with this compound into a designated hazardous waste container.
Contaminated Solvents or Solutions Labeled, sealed, and chemically compatible solvent waste containerCollect any solvents used for cleaning or in reactions involving this compound in a designated hazardous waste container for organic solvents.

Disposal Protocol:

  • Segregation: Do not mix this compound waste with non-hazardous laboratory trash.

  • Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name "this compound".

  • Storage: Store waste containers in a designated satellite accumulation area.

  • Pickup: Arrange for hazardous waste pickup through your institution's Environmental Health and Safety (EHS) office. Do not dispose of this compound down the drain or in regular trash.[8][9]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Tetracosene
Reactant of Route 2
Reactant of Route 2
1-Tetracosene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.